Product packaging for BMS-8(Cat. No.:)

BMS-8

Cat. No.: B606253
M. Wt: 494.4 g/mol
InChI Key: QRXBPPWUGITQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BMS-8 is a small molecule inhibitor of the protein-protein interaction between programmed death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1) with an IC50 value of 146 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay.>Novel inhibitor of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization through PD-1 interacting surface, binding at a hydrophobic cavity formed upon PD-L1 dimerization>This compound is a novel inhibitor of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization through PD-1 interacting surface, binding at a hydrophobic cavity formed upon PD-L1 dimerization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28BrNO3 B606253 BMS-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXBPPWUGITQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-8, a Small Molecule Inhibitor of the PD-1/PD-L1 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-8 is a small molecule inhibitor that disrupts the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. Unlike antibody-based therapies that target this pathway, this compound acts by directly binding to PD-L1 and inducing its homodimerization, thereby preventing its interaction with the PD-1 receptor on T cells. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, the downstream signaling consequences, and the experimental protocols used for its characterization.

Core Mechanism of Action: Induction of PD-L1 Dimerization

The primary mechanism of action of this compound is the inhibition of the PD-1/PD-L1 protein-protein interaction. This is achieved not by competitive binding to the PD-1 binding site on PD-L1 in a 1:1 ratio, but through a novel mechanism that involves the induction of PD-L1 homodimerization.[1][2][3] this compound binds to a hydrophobic pocket on the surface of PD-L1.[1] This binding event promotes the association of two PD-L1 molecules into a homodimer. The formation of this dimer sterically hinders the binding of PD-1 to PD-L1, effectively blocking the downstream signaling that leads to T-cell exhaustion.

Molecular Interactions

X-ray crystallography studies of related Bristol-Myers Squibb (BMS) compounds have revealed the structural basis for this induced dimerization. One inhibitor molecule is situated at the center of the PD-L1 homodimer, occupying a deep, hydrophobic channel-like pocket formed at the interface of the two PD-L1 molecules.[1][2] This interaction is stabilized by non-polar interactions with key residues from both PD-L1 monomers.

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified using various biophysical and biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of these compounds.

CompoundAssay TypeIC50 (nM)Reference
This compoundHTRF Binding Assay146[]

Note: The potency of small molecule inhibitors can vary depending on the specific assay conditions. The patent literature from Bristol-Myers Squibb discloses a wide range of analogs with IC50 values spanning from sub-nanomolar to micromolar concentrations in HTRF binding assays.[5][6]

Signaling Pathways

The PD-1/PD-L1 pathway plays a crucial role in regulating T-cell activation and preventing autoimmunity. However, cancer cells can exploit this pathway to evade immune surveillance.

The PD-1/PD-L1 Signaling Cascade

When PD-L1 on a tumor cell binds to PD-1 on an activated T cell, it initiates a negative feedback loop that suppresses T-cell function. The cytoplasmic tail of PD-1 contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM). Upon ligand binding, these motifs are phosphorylated, leading to the recruitment of the tyrosine phosphatase SHP-2. SHP-2 dephosphorylates key downstream signaling molecules in the T-cell receptor (TCR) signaling pathway, such as ZAP70, PLCγ, and PI3K, thereby attenuating T-cell activation, cytokine production, and proliferation.

Disruption of the Signaling Pathway by this compound

By inducing the dimerization of PD-L1 and preventing its interaction with PD-1, this compound effectively blocks the initiation of this inhibitory signaling cascade. This restores the T-cell's ability to recognize and eliminate cancer cells.

PD1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell PDL1 PD-L1 PDL1_dimer PD-L1 Dimer PDL1->PDL1_dimer dimerizes PD1 PD-1 PDL1->PD1 interaction BMS8 This compound BMS8->PDL1 binds PDL1_dimer->PD1 blocks binding SHP2 SHP-2 PD1->SHP2 recruits & activates TCR TCR ZAP70 ZAP70 TCR->ZAP70 activates PI3K PI3K TCR->PI3K activates SHP2->ZAP70 dephosphorylates SHP2->PI3K dephosphorylates Activation T-Cell Activation (Cytokine release, Proliferation) ZAP70->Activation PI3K->Activation

Caption: this compound induced PD-L1 dimerization blocks PD-1 signaling.

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of biophysical and cell-based assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.

Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., PD-L1). When the two proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A compound that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol Outline:

  • Recombinant human PD-1 and PD-L1 proteins are labeled with the appropriate HTRF donor and acceptor fluorophores.

  • The labeled proteins are incubated with varying concentrations of the test compound (e.g., this compound) in an assay buffer.

  • The reaction is allowed to reach equilibrium.

  • The HTRF signal is read on a compatible plate reader at two wavelengths (emission of the donor and emission of the acceptor).

  • The ratio of the two signals is calculated and plotted against the compound concentration to determine the IC50 value.

Size Exclusion Chromatography (SEC)

SEC is used to demonstrate the induction of PD-L1 dimerization by this compound.

Principle: This chromatographic technique separates molecules based on their hydrodynamic radius. Larger molecules elute from the column earlier than smaller molecules.

Protocol Outline:

  • A size exclusion column is equilibrated with an appropriate buffer.

  • A sample of recombinant PD-L1 is injected onto the column, and its elution profile is recorded by monitoring the absorbance at 280 nm.

  • A separate sample of PD-L1 is pre-incubated with this compound and then injected onto the same column.

  • The elution profiles of PD-L1 with and without this compound are compared. An earlier elution time for the PD-L1 treated with this compound indicates an increase in its molecular weight, consistent with dimerization.

SEC_Workflow cluster_control Control cluster_treatment This compound Treatment PDL1_monomer PD-L1 Monomer SEC_column_control Size Exclusion Column PDL1_monomer->SEC_column_control Elution_profile_control Later Elution (Monomer Peak) SEC_column_control->Elution_profile_control PDL1_BMS8 PD-L1 + this compound Incubation Incubation PDL1_BMS8->Incubation PDL1_dimer PD-L1 Dimer Incubation->PDL1_dimer SEC_column_treatment Size Exclusion Column PDL1_dimer->SEC_column_treatment Elution_profile_treatment Earlier Elution (Dimer Peak) SEC_column_treatment->Elution_profile_treatment

Caption: SEC workflow to demonstrate this compound-induced PD-L1 dimerization.

Clinical Development Context

While "this compound" is a designation used in preclinical research, it is common for compounds to be renamed as they progress through the drug development pipeline. Several small molecule inhibitors of the PD-1/PD-L1 pathway from Bristol-Myers Squibb, with similar chemical scaffolds and mechanisms of action, have advanced into clinical trials. For instance, BMS-1166 is another potent PD-L1 inhibitor from this class that has been studied for its effects on PD-L1 trafficking and T-cell activation.[7] The clinical development of oral small molecule inhibitors of the PD-1/PD-L1 pathway represents a promising therapeutic alternative to monoclonal antibodies, potentially offering advantages in terms of administration, tissue penetration, and management of immune-related adverse events.

Conclusion

This compound represents a novel class of small molecule immune checkpoint inhibitors that function by inducing the dimerization of PD-L1, thereby preventing its interaction with PD-1. This mechanism of action has been elucidated through a combination of biochemical, biophysical, and structural biology techniques. The continued development of orally bioavailable small molecule inhibitors targeting the PD-1/PD-L1 pathway holds significant promise for the future of cancer immunotherapy.

References

The Genesis of a New Era in Immuno-Oncology: A Technical Guide to the Discovery of Bristol Myers Squibb's PD-1/PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational discovery and preclinical development of Bristol Myers Squibb's pioneering programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1) inhibitors, Nivolumab (BMS-936558) and BMS-936559. These monoclonal antibodies have revolutionized the landscape of cancer treatment by unleashing the body's own immune system to fight malignancies. This document provides a comprehensive overview of the core scientific principles, experimental methodologies, and critical data that underpinned their development.

Introduction: The Rationale for Targeting the PD-1/PD-L1 Pathway

The PD-1/PD-L1 axis serves as a critical immune checkpoint, a regulatory pathway that prevents excessive immune responses and maintains self-tolerance.[1] The PD-1 receptor, expressed on activated T cells, B cells, and natural killer (NK) cells, interacts with its ligands, PD-L1 and PD-L2.[2][3] This interaction delivers an inhibitory signal to the T cell, dampening its cytotoxic activity.[2] Many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface, effectively creating an "immune shield" that allows them to evade destruction by the immune system.[2]

The therapeutic hypothesis, therefore, was straightforward yet profound: blocking the interaction between PD-1 and PD-L1 could restore the anti-tumor immune response. This principle guided the development of monoclonal antibodies designed to bind with high affinity and specificity to either PD-1 or PD-L1, preventing their engagement and thereby "releasing the brakes" on the immune system.

Antibody Discovery and Engineering

While the precise, proprietary details of the initial screening campaigns for Nivolumab and BMS-936559 are not fully disclosed in the public domain, the development of such high-affinity, fully human monoclonal antibodies typically involves established technologies like hybridoma or phage display.

Hybridoma technology involves immunizing mice (often transgenic mice capable of producing human antibodies) with the target antigen (recombinant human PD-1 or PD-L1). Antibody-producing B cells are then harvested from the spleen and fused with myeloma cells to create immortal hybridoma cell lines that continuously produce a specific monoclonal antibody.[4][5][6] These hybridomas are then screened for the production of antibodies with the desired characteristics.

Phage display technology offers an in vitro approach to antibody discovery. Large libraries of antibody fragments (such as Fab or scFv) are expressed on the surface of bacteriophages.[5][7][8] These phage libraries are then "panned" against the target antigen, allowing for the selection of phages displaying antibody fragments with high binding affinity. The genetic material encoding the selected antibody fragment can then be isolated and used to produce full-length antibodies.

Following initial identification, the antibodies underwent extensive engineering and characterization to optimize their therapeutic potential, including humanization (if necessary), affinity maturation, and selection of the appropriate IgG isotype (IgG4 for Nivolumab to minimize effector functions).[1][3]

Preclinical Characterization: In Vitro and In Vivo Efficacy

A battery of in vitro and in vivo studies was conducted to characterize the binding properties, functional activity, and preliminary safety of Nivolumab and BMS-936559.

Binding Affinity and Specificity

The binding affinities of Nivolumab and BMS-936559 to their respective targets were determined using surface plasmon resonance (SPR). These studies confirmed high-affinity binding, a critical attribute for a successful therapeutic antibody.

AntibodyTargetBinding Affinity (KD)
Nivolumab (BMS-936558)Human PD-1Sub-nanomolar range
BMS-936559Human PD-L10.83 nM[1]
In Vitro Functional Assays

A key in vitro assay used to assess the functional activity of PD-1/PD-L1 inhibitors is the Mixed Lymphocyte Reaction (MLR) . This assay co-cultures immune cells from two different donors, leading to T-cell activation and proliferation, which is partially suppressed by the PD-1/PD-L1 pathway. The addition of a blocking antibody is expected to enhance this response.

Experimental Protocol: One-Way Mixed Lymphocyte Reaction (MLR) Assay

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy human donors. From one donor, isolate CD4+ T cells (responder cells). From the second donor, generate monocyte-derived dendritic cells (stimulator cells).[9][10]

  • Co-culture: Co-culture the responder T cells and stimulator dendritic cells at an appropriate ratio (e.g., 10:1) in a 96-well plate.[9][10]

  • Treatment: Add serial dilutions of the test antibody (Nivolumab or BMS-936559) or an isotype control antibody to the co-culture.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.[10]

  • Readout: Assess T-cell proliferation by measuring the incorporation of a radioactive tracer (e.g., 3H-thymidine) or a fluorescent dye (e.g., CFSE). Measure cytokine production (e.g., IFN-γ, IL-2) in the culture supernatant using ELISA or a multiplex bead-based assay.[9][11]

Nivolumab and BMS-936559 demonstrated potent enhancement of T-cell proliferation and cytokine secretion in MLR assays, confirming their ability to block the inhibitory PD-1/PD-L1 signal.[12]

In Vivo Efficacy in Animal Models

The anti-tumor activity of the PD-1/PD-L1 inhibitors was evaluated in various preclinical animal models, primarily syngeneic mouse tumor models where the mice have a competent immune system.

Experimental Protocol: Syngeneic Mouse Tumor Model

  • Tumor Cell Implantation: Subcutaneously implant a murine tumor cell line (e.g., MC38 colon adenocarcinoma, B16 melanoma) into immunocompetent mice (e.g., C57BL/6).[13]

  • Treatment Initiation: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Antibody Administration: Administer the anti-PD-1 or anti-PD-L1 antibody (or a murine surrogate) and an isotype control antibody intraperitoneally or intravenously at specified doses and schedules.[13]

  • Tumor Growth Monitoring: Measure tumor volume and body weight two to three times per week.

  • Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest the tumors and spleens for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes (TILs) and cytokine profiling.

In these models, treatment with anti-PD-1 and anti-PD-L1 antibodies led to significant inhibition of tumor growth and, in some cases, complete tumor regression.[13]

Non-Clinical Safety and Toxicology

Toxicology studies were conducted in non-human primates (cynomolgus monkeys) to assess the safety profile of Nivolumab and BMS-936559. These studies are crucial for determining a safe starting dose for human clinical trials. Nivolumab was generally well-tolerated in these studies, with no major target organ toxicities identified.[1]

Clinical Development and Efficacy

The promising preclinical data paved the way for the clinical development of Nivolumab and BMS-936559. Phase 1 clinical trials were initiated to evaluate the safety, tolerability, and preliminary efficacy of these agents in patients with various advanced solid tumors.

Nivolumab (BMS-936558) Clinical Trial Data (Phase 1)
Cancer TypeObjective Response Rate (ORR)Reference
Non-Small Cell Lung Cancer17%[14]
Melanoma28%[14]
Renal Cell Carcinoma27%[14]
BMS-936559 Clinical Trial Data (Phase 1)
Cancer TypeObjective Response Rate (ORR)Reference
Non-Small Cell Lung Cancer10%[15][16][17]
Melanoma17%[15][16][17]
Renal Cell Carcinoma12%[15][16][17]

These early clinical studies demonstrated durable responses in a subset of patients with heavily pre-treated, advanced cancers, validating the PD-1/PD-L1 pathway as a transformative target in oncology.[14][15][16][17]

Signaling Pathways and Experimental Workflows

To visually represent the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.

PD-1/PD-L1 Signaling Pathway

PD1_Pathway cluster_tcell T Cell cluster_apc Tumor Cell / APC TCR TCR Activation T Cell Activation (Proliferation, Cytokine Release) TCR->Activation PD1 PD-1 Inhibition Inhibition PD1->Inhibition Inhibition->Activation Blocks MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding

Caption: The PD-1/PD-L1 signaling pathway leading to T cell inhibition.

Mechanism of Action of PD-1/PD-L1 Inhibitors

MOA cluster_tcell T Cell cluster_apc Tumor Cell / APC PD1 PD-1 Activation T Cell Activation (Tumor Cell Killing) PD1->Activation No Inhibition PDL1 PD-L1 PDL1->PD1 Interaction Blocked Nivolumab Nivolumab (anti-PD-1) Nivolumab->PD1 Binds to BMS936559 BMS-936559 (anti-PD-L1) BMS936559->PDL1 Binds to

Caption: Mechanism of action of PD-1 and PD-L1 inhibitor antibodies.

Antibody Discovery Workflow

Ab_Discovery Immunization Immunization (Recombinant PD-1/PD-L1) Hybridoma Hybridoma Generation Immunization->Hybridoma PhageDisplay Phage Display Library Screening Immunization->PhageDisplay Screening Screening for Binding and Function Hybridoma->Screening PhageDisplay->Screening LeadSelection Lead Candidate Selection Screening->LeadSelection Optimization Antibody Engineering and Optimization LeadSelection->Optimization Preclinical Preclinical Development Optimization->Preclinical

Caption: A generalized workflow for therapeutic antibody discovery.

Conclusion

The discovery and development of Nivolumab and BMS-936559 represent a landmark achievement in oncology. Through a rigorous process of antibody discovery, preclinical characterization, and clinical testing, Bristol Myers Squibb successfully translated a fundamental understanding of immune regulation into a powerful new class of cancer therapies. This technical guide provides a glimpse into the core scientific endeavors that laid the groundwork for the immuno-oncology revolution, offering valuable insights for researchers and drug developers seeking to build upon this legacy.

References

An In-depth Technical Guide to the Synthesis and Characterization of BMS-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of BMS-8, a small molecule inhibitor of the programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary details to understand and potentially replicate the synthesis and analysis of this compound.

Introduction

This compound, with the chemical name 1-[[3-bromo-4-[(2-methyl[1,1'-biphenyl]-3-yl)methoxy]phenyl]methyl]-2-piperidinecarboxylic acid, is a novel immunomodulator that targets the PD-1/PD-L1 immune checkpoint pathway.[1][2] Unlike monoclonal antibody-based therapies, small molecule inhibitors like this compound offer potential advantages such as oral bioavailability and improved tissue penetration. This compound functions by binding directly to PD-L1 and inducing its homodimerization, which sterically hinders its interaction with the PD-1 receptor on T-cells.[3][4][5] This blockade of the PD-1/PD-L1 signaling cascade is a critical mechanism for restoring anti-tumor immunity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a key biphenylmethanol intermediate, followed by an etherification reaction and a final reductive amination step.

Synthesis of the Key Intermediate: (2-methyl[1,1'-biphenyl]-3-yl)methanol

The synthesis of the pivotal intermediate, (2-methyl[1,1'-biphenyl]-3-yl)methanol, is achieved via a Suzuki coupling reaction.

Experimental Protocol:

A mixture of (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), phenylboronic acid (1.21 g, 9.92 mmol), and dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloromethane adduct (20.2 mg, 25.0 µmol) is prepared in a solution of ethanol (3.3 mL) and toluene (10 mL) under an argon atmosphere. To this solution, 2M sodium bicarbonate (10 mL) is added, and the mixture is heated at 80°C for 3 hours. After cooling, the mixture is diluted with ethyl acetate (100 mL) and washed with a saturated sodium chloride solution (50 mL). The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 12:1) to yield (2-methyl-[1,1'-biphenyl]-3-yl)methanol as a white solid.

Table 1: Characterization Data for (2-methyl[1,1'-biphenyl]-3-yl)methanol

ParameterValue
Melting Point74-76 °C
IR (KBr, cm⁻¹) 3350, 3049, 1600, 1465, 1050, 755
¹H NMR (400 MHz, CDCl₃) δ 7.47 - 7.20 (m, 8H), 4.78 (s, 2H), 2.25 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 142.9, 142.1, 139.2, 133.6, 129.5, 128.1, 126.8, 125.6, 77.1, 76.7, 64.1, 15.9
HRMS (ESI) [M+Na]⁺ Calculated: 221.0937, Found: 221.0939
Synthesis of this compound

The final steps in the synthesis of this compound involve the etherification of a substituted benzaldehyde with the previously synthesized biphenylmethanol intermediate, followed by reductive amination.

Experimental Protocol:

  • Step 1: Etherification: A suitable 3-bromo-4-hydroxybenzaldehyde derivative is reacted with (2-methyl-[1,1'-biphenyl]-3-yl)methanol under Williamson ether synthesis conditions. This typically involves a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) with heating. The product, 3-bromo-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzaldehyde, is then isolated and purified.

  • Step 2: Reductive Amination: The aldehyde from the previous step is reacted with L-pipecolic acid (piperidine-2-carboxylic acid) in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). The reaction mixture is stirred at room temperature until completion. Following an aqueous workup, the final product, this compound, is purified by chromatography.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed through various analytical techniques.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₂₈BrNO₃[2]
Molecular Weight 494.4 g/mol [2]
Appearance Crystalline solid[1]
Purity ≥98%[1][2]
UV λmax 234 nm[2]
Solubility Slightly soluble in Methanol[2]
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra are expected to show characteristic peaks corresponding to the aromatic, aliphatic, and carboxylic acid protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): The purity of this compound is typically assessed by reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The detection is usually performed using a UV detector at the λmax of the compound.

  • Size Exclusion Chromatography (SEC): This technique has been used to demonstrate the ability of this compound to induce the dimerization of PD-L1 in solution.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its immunomodulatory effects by disrupting the interaction between PD-1 and PD-L1.

PD-L1 Dimerization

This compound binds to a hydrophobic pocket at the interface of two PD-L1 molecules, stabilizing a homodimeric conformation.[3][4] This induced dimerization sterically prevents the binding of PD-L1 to the PD-1 receptor on T-cells.

PDL1_Dimerization cluster_0 PD-L1 Monomers cluster_1 This compound Binding and Dimerization PDL1_1 PD-L1 BMS8 This compound PDL1_1->BMS8 PDL1_2 PD-L1 PDL1_2->BMS8 Dimer PD-L1 This compound PD-L1 BMS8->Dimer:f1

This compound induces the dimerization of PD-L1 monomers.
Inhibition of the PD-1 Signaling Pathway

The binding of PD-L1 to PD-1 on activated T-cells leads to the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1. SHP-2 then dephosphorylates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, leading to T-cell exhaustion and reduced anti-tumor immunity. By preventing the PD-1/PD-L1 interaction, this compound inhibits this negative regulatory signal, thereby restoring T-cell proliferation, cytokine production, and cytotoxic activity against tumor cells.

PD1_Signaling_Pathway cluster_0 Tumor Cell cluster_1 T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction PDL1_Dimer PD-L1 This compound PD-L1 SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR Signaling Downstream Signaling (e.g., PI3K/Akt) TCR->Signaling CD28 CD28 CD28->Signaling SHP2->Signaling Dephosphorylates Activation T-Cell Activation (Proliferation, Cytokine Release) Signaling->Activation BMS8 This compound BMS8->PDL1_Dimer:f1 PDL1_Dimer->PD1 Interaction Blocked

This compound blocks the PD-1/PD-L1 interaction, restoring T-cell activation.

Experimental Workflows

Synthesis Workflow

The overall synthetic route for this compound is summarized in the following workflow diagram.

Synthesis_Workflow Start 3-bromo-2-methylphenyl- methanol & Phenylboronic acid Suzuki Suzuki Coupling Start->Suzuki Intermediate1 (2-methyl-[1,1'-biphenyl]- 3-yl)methanol Suzuki->Intermediate1 Etherification Williamson Ether Synthesis Intermediate1->Etherification Intermediate2 3-bromo-4-((2-methyl- [1,1'-biphenyl]-3-yl)methoxy) benzaldehyde Etherification->Intermediate2 ReductiveAmination Reductive Amination with L-pipecolic acid Intermediate2->ReductiveAmination FinalProduct This compound ReductiveAmination->FinalProduct

Overall synthetic workflow for this compound.
Characterization Workflow

The following diagram outlines the typical workflow for the characterization of synthesized this compound.

Characterization_Workflow Synthesized Synthesized this compound Purification Purification (Column Chromatography) Synthesized->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation Purification->Structure Final Characterized this compound Purity->Final NMR ¹H and ¹³C NMR Structure->NMR MS Mass Spectrometry Structure->MS NMR->Final MS->Final

References

An In-depth Technical Guide to the Design and Development of BMS-8 Analogues as PD-1/PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, development, and mechanism of action of BMS-8 and its analogues, a class of small-molecule inhibitors targeting the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway.

Introduction: Targeting the PD-1/PD-L1 Pathway with Small Molecules

The interaction between PD-1, an immune checkpoint receptor expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, plays a crucial role in tumor immune evasion.[1] Blocking this interaction can restore anti-tumor immunity, a strategy that has been successfully exploited by monoclonal antibody therapies.[2] However, small-molecule inhibitors offer potential advantages, including oral bioavailability, better tumor penetration, and lower manufacturing costs.[3]

This compound and its analogues, based on a (2-methyl-3-biphenylyl)methanol scaffold, represent a pioneering class of non-peptidic small molecules that inhibit the PD-1/PD-L1 interaction.[4] This guide delves into the core aspects of their design, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.

Mechanism of Action: Inducing PD-L1 Homodimerization

Unlike antibodies that sterically hinder the PD-1/PD-L1 interaction, this compound and its analogues employ a unique mechanism of action. These small molecules bind directly to PD-L1, inducing the formation of a PD-L1 homodimer.[3][4] This dimerization sterically occludes the PD-1 binding site on PD-L1, thereby preventing its interaction with the PD-1 receptor on T cells.[4]

Structural studies have revealed that a single small molecule binds at the interface of the PD-L1 dimer, nestled within a hydrophobic pocket.[5] Key residues on both PD-L1 monomers that interact with the inhibitor include Ile54, Tyr56, Met115, Ala121, and Tyr123.[5]

Quantitative Data and Structure-Activity Relationship (SAR)

The development of this compound analogues has been guided by extensive structure-activity relationship studies to optimize their potency. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) in a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.

CompoundStructureHTRF IC50 (nM)[3][6][7]Binding Affinity (KD) (µM)[7]
This compound [Image of this compound structure]146-
BMS-37 [Image of BMS-37 structure]--
BMS-202 [Image of BMS-202 structure]188
BMS-242 [Image of BMS-242 structure]--
BMS-1001 [Image of BMS-1001 structure]--
BMS-1166 [Image of BMS-1166 structure]1.4-
BMS-1058 [Image of BMS-1058 structure]0.48-

Note: IC50 values can vary depending on the specific assay conditions.

The SAR studies on this series of compounds have highlighted several key structural features that influence their inhibitory activity. The biphenyl core is essential for binding to the hydrophobic pocket of PD-L1.[3][6] Modifications to the peripheral groups have been explored to enhance potency and improve pharmacokinetic properties. For instance, the development from this compound to the more potent BMS-202 and subsequently to compounds like BMS-1166 demonstrates the successful optimization of these interactions.[1][8]

Experimental Protocols

Synthesis of the (2-methyl-3-biphenylyl)methanol Scaffold

A general synthetic approach to the core scaffold of this compound analogues involves a Suzuki coupling reaction.

Synthesis of BMS-202 (Representative Analogue) [6]

A detailed, multi-step synthesis is required for BMS-202. The key steps typically involve:

  • Suzuki Coupling: Coupling of 3-bromo-2-methylaniline with phenylboronic acid using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., 1,4-dioxane/water) to form the biphenyl core.[6]

  • Functional Group Interconversion: Conversion of the amino group to other functional groups as required for building the rest of the molecule.

  • Coupling of Side Chains: Introduction of the methoxypyridine and the N-acetylethylenediamine side chains through appropriate coupling reactions.

For a detailed, step-by-step protocol, researchers should refer to the supplementary information of relevant publications or the original patent documentation (WO2015034820).[5][9]

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This is the primary assay used to determine the IC50 values of the inhibitors.

Principle: The assay utilizes Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., d2 or APC) conjugated to anti-tag antibodies. Recombinant tagged PD-1 and PD-L1 proteins are used. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.

Detailed Protocol: [6]

  • Reagents and Materials:

    • Recombinant human PD-1 protein with a tag (e.g., Fc-tag).

    • Recombinant human PD-L1 protein with a tag (e.g., His-tag).

    • Anti-tag antibody conjugated to Europium cryptate (donor).

    • Anti-tag antibody conjugated to a suitable acceptor (e.g., d2, APC).

    • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • 384-well low-volume white plates.

    • Test compounds serially diluted in DMSO.

  • Procedure: a. Add 2 µL of the serially diluted test compound or control (DMSO) to the wells of the 384-well plate. b. Add 4 µL of a solution containing the tagged PD-1 and PD-L1 proteins to each well. c. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature. d. Add 4 µL of a solution containing the donor and acceptor anti-tag antibodies. e. Incubate the plate for a further period (e.g., 60 minutes) at room temperature, protected from light. f. Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). g. Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the direct binding of the small molecules to PD-L1 and to map the binding site.

Principle: Two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are performed on 15N-labeled PD-L1. Upon binding of a small molecule, the chemical environment of the amino acid residues in the binding site changes, leading to chemical shift perturbations in the HSQC spectrum.

Protocol Outline:

  • Sample Preparation: Prepare a solution of 15N-labeled recombinant PD-L1 in a suitable NMR buffer (e.g., phosphate buffer at a specific pH).

  • Data Acquisition: Acquire a baseline 1H-15N HSQC spectrum of the protein.

  • Titration: Add increasing concentrations of the small molecule inhibitor to the protein sample and acquire an HSQC spectrum at each concentration.

  • Data Analysis: Analyze the chemical shift perturbations of the backbone amide signals to identify the residues involved in the interaction.

Size Exclusion Chromatography (SEC)

SEC is employed to demonstrate the inhibitor-induced dimerization of PD-L1 in solution.

Principle: SEC separates molecules based on their hydrodynamic radius. A dimeric protein will have a larger size and thus elute earlier from the column compared to its monomeric form.

Protocol Outline:

  • Column and Buffer: Use a size exclusion column with an appropriate separation range, equilibrated with a suitable buffer.

  • Sample Preparation: Prepare samples of PD-L1 alone and PD-L1 incubated with the small molecule inhibitor.

  • Chromatography: Inject the samples onto the SEC column and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Compare the retention times of the protein with and without the inhibitor. A shift to an earlier retention time in the presence of the inhibitor indicates the formation of a larger species, consistent with dimerization.

Visualizations

PD1_PDL1_Signaling_Pathway cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell TCR TCR MHC MHC TCR->MHC Activation Signal PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Inhibitory Signal

Caption: PD-1/PD-L1 signaling pathway.

BMS8_Mechanism_of_Action cluster_Inhibition Inhibition by this compound Analogue PDL1_1 PD-L1 BMS8 This compound Analogue PDL1_1->BMS8 PDL1_2 PD-L1 PDL1_2->BMS8 PDL1_Dimer PD-L1 Dimer BMS8->PDL1_Dimer PD1 PD-1 PD1->PDL1_Dimer Interaction Blocked

Caption: Mechanism of action of this compound analogues.

HTRF_Assay_Workflow start Start add_compound Add Compound/Control start->add_compound add_proteins Add Tagged PD-1 & PD-L1 add_compound->add_proteins incubate1 Incubate add_proteins->incubate1 add_antibodies Add Donor & Acceptor Antibodies incubate1->add_antibodies incubate2 Incubate add_antibodies->incubate2 read_plate Read HTRF Signal incubate2->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: HTRF assay workflow.

Conclusion

This compound and its analogues represent a significant advancement in the development of small-molecule immune checkpoint inhibitors. Their unique mechanism of inducing PD-L1 dimerization provides a compelling alternative to antibody-based therapies. The detailed experimental protocols and structure-activity relationships presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of cancer immunotherapy. Further optimization of this chemical scaffold holds the promise of delivering orally bioavailable and highly effective treatments for a wide range of cancers.

References

An In-depth Technical Guide to the Target Identification and Validation of BMS-8, a PD-L1 Dimerizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of BMS-8, a small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction. This document details the mechanism of action, quantitative binding and activity data, and the experimental methodologies used to characterize this compound.

Executive Summary

This compound is a small molecule inhibitor that targets the immune checkpoint protein PD-L1.[1][2][3][4] Unlike therapeutic antibodies that block the PD-1/PD-L1 interaction, this compound employs a distinct mechanism of action. It binds directly to a hydrophobic pocket on PD-L1, inducing its homodimerization.[1][2][5][6] This dimerization sterically hinders the binding of PD-L1 to its receptor, PD-1, thereby disrupting the immunosuppressive signal and promoting T-cell activation. The target of this compound has been unequivocally identified as PD-L1 through a series of biophysical and structural biology techniques. Validation of this target has been demonstrated through both biochemical and cellular assays, with its analog BMS-202 showing in vivo anti-tumor activity.

Target Identification: Unveiling the Molecular Target of this compound

The primary molecular target of this compound has been identified as Programmed Death-Ligand 1 (PD-L1). This was determined through a series of rigorous experimental techniques designed to elucidate the direct binding partner of the small molecule.

Biophysical and Biochemical Assays

Nuclear Magnetic Resonance (NMR) Spectroscopy: Initial studies to pinpoint the direct binding partner of this compound and its analogs utilized NMR spectroscopy. These experiments demonstrated that BMS compounds, including this compound, directly bind to PD-L1, not PD-1.[5]

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay: The inhibitory effect of this compound on the PD-1/PD-L1 interaction was quantified using HTRF assays.[3][4] This competitive binding assay measures the disruption of the interaction between recombinant PD-1 and PD-L1 proteins in the presence of the inhibitor.

Thermal Shift Assay: The direct binding of this compound to PD-L1 was further confirmed by thermal shift assays. This compound was shown to increase the melting temperature (Tm) of PD-L1 by 9.4°C, indicating a stabilizing interaction upon binding. In contrast, it did not significantly affect the thermal stability of the related protein PD-L2.[5]

Structural Biology

X-ray Crystallography: The definitive confirmation of PD-L1 as the target of this compound and the elucidation of its mechanism of action came from X-ray crystallography studies. The crystal structure of the PD-L1/BMS-8 complex revealed that this compound binds to a hydrophobic cavity on the surface of PD-L1.[5] This binding event induces the formation of a PD-L1 homodimer, effectively sequestering PD-L1 and preventing its interaction with PD-1. The key residues on PD-L1 involved in the interaction with this compound include Ile54, Tyr56, Met115, and Ala121.[1][3]

Mechanism of Action: Induction of PD-L1 Homodimerization

The primary mechanism of action of this compound is the induction of PD-L1 homodimerization.[1][2][5][6] This process is a key differentiator from antibody-based PD-1/PD-L1 inhibitors.

Signaling Pathway

The signaling pathway targeted by this compound is the PD-1/PD-L1 immune checkpoint pathway. Under normal physiological conditions, the binding of PD-L1 on antigen-presenting cells or tumor cells to the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and immune tolerance. By inducing PD-L1 dimerization, this compound prevents this interaction, thereby blocking the immunosuppressive signal and restoring T-cell activity against tumor cells.

PD1_PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibition This compound Action PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction PDL1_dimer PD-L1 Dimer PDL1->PDL1_dimer TCR TCR Exhaustion T-Cell Exhaustion PD1->Exhaustion Inhibitory Signal Activation T-Cell Activation TCR->Activation Activation Signal BMS8 This compound BMS8->PDL1 Binds to PDL1_dimer->PD1 Blocks Interaction

PD-1/PD-L1 Signaling and this compound Inhibition

Evidence for Dimerization

Size Exclusion Chromatography (SEC): Experiments using size exclusion chromatography demonstrated that in the presence of this compound, PD-L1 elutes at a volume corresponding to a higher molecular weight, consistent with a dimeric state. In contrast, apo-PD-L1 (without this compound) elutes as a monomer.[5]

Target Validation: Demonstrating Biological Function

Validation of PD-L1 as the target of this compound was achieved through cellular assays that demonstrated the functional consequences of inhibiting the PD-1/PD-L1 interaction. Much of the cellular and in vivo data comes from studies on BMS-202, a close and potent analog of this compound.

Cellular Assays

T-Cell Activation Assays: The functional effect of blocking the PD-1/PD-L1 interaction is the restoration of T-cell activity. Cell-based assays using co-cultures of PD-L1-expressing cells and PD-1-expressing Jurkat T-cells (a human T-lymphocyte cell line) are used to assess this. In these systems, the interaction between PD-1 and PD-L1 suppresses T-cell receptor (TCR) signaling. The addition of a PD-1/PD-L1 inhibitor like this compound or its analogs reverses this suppression, leading to an increase in T-cell activation, which can be measured by the secretion of cytokines like IL-2 or IFN-γ, or through reporter gene assays (e.g., NFAT-luciferase).[7]

Cell Proliferation Assays: BMS-202, an analog of this compound, has been shown to inhibit the proliferation of PD-L1-positive cancer cells and anti-CD3 activated Jurkat cells in vitro.[1]

In Vivo Studies

Xenograft Tumor Models: In vivo validation has been demonstrated using humanized mouse models. In a study with the this compound analog BMS-202, treatment of mice bearing human lymphoma xenografts resulted in significant anti-tumor activity, with a 41% growth inhibitory effect.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analog BMS-202.

Compound Assay Parameter Value Reference
This compoundHTRF Binding AssayIC50146 nM[3][4]
This compoundBinding AssayIC507.2 µM[1]
This compoundThermal Shift AssayΔTm (PD-L1)+9.4°C[5]
BMS-202HTRF Binding AssayIC5018 nM[1]
BMS-202Binding AffinityKd8 µM[1]
BMS-202Cell Proliferation (SCC-3)IC5015 µM[1]
BMS-202Cell Proliferation (Jurkat)IC5010 µM[1]

Note on IC50 Discrepancy: The different reported IC50 values for this compound may be due to variations in assay conditions, protein constructs, or the specific techniques employed. It is common for such values to differ between different experimental setups.[8]

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This protocol describes a representative method for quantifying the inhibition of the PD-1/PD-L1 interaction.

Principle: The assay measures the proximity of two molecules, in this case, recombinant PD-1 and PD-L1, which are tagged with different fluorophores (a donor and an acceptor). When the proteins interact, the fluorophores are brought close together, allowing for Förster Resonance Energy Transfer (FRET). An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human PD-1-Ig fusion protein

  • Recombinant human PD-L1-His fusion protein

  • Europium cryptate-labeled anti-human Ig antibody (donor)

  • Allophycocyanin (APC)-labeled anti-His antibody (acceptor)

  • HTRF assay buffer (e.g., dPBS with 0.1% BSA, 0.05% Tween-20)

  • This compound or other test compounds

  • Microplate reader capable of HTRF detection

Procedure:

  • Prepare serial dilutions of the test compound (this compound) in HTRF assay buffer.

  • In a 384-well plate, add the test compound to the wells.

  • Add PD-L1-His to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Add PD-1-Ig to the wells and incubate for another defined period (e.g., 15 minutes) to allow for protein-protein interaction.

  • Add the HTRF detection antibodies (anti-Ig-Europium and anti-His-APC) and incubate for a sufficient time (e.g., 30 minutes) to allow for antibody binding.

  • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium cryptate).

  • Calculate the ratio of the 665 nm to 620 nm signals and plot the results against the compound concentration to determine the IC50 value.

HTRF_workflow cluster_prep Preparation cluster_binding Binding Reactions cluster_detection Detection cluster_analysis Data Analysis Dilute_Cmpd Prepare this compound Serial Dilutions Add_Cmpd Add this compound to Plate Dilute_Cmpd->Add_Cmpd Add_PDL1 Add PD-L1-His (Incubate) Add_Cmpd->Add_PDL1 Add_PD1 Add PD-1-Ig (Incubate) Add_PDL1->Add_PD1 Add_Abs Add HTRF Antibodies (Incubate) Add_PD1->Add_Abs Read_Plate Read Plate (665/620 nm) Add_Abs->Read_Plate Calc_IC50 Calculate IC50 Read_Plate->Calc_IC50

HTRF Assay Workflow

Size Exclusion Chromatography for Dimerization Analysis

Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as protein dimers, travel through the column faster and elute earlier than smaller molecules, like monomers.

Materials:

  • Purified recombinant PD-L1 protein

  • This compound

  • SEC column with an appropriate molecular weight range

  • HPLC or FPLC system

  • SEC running buffer (e.g., phosphate-buffered saline)

Procedure:

  • Equilibrate the SEC column with the running buffer.

  • Prepare two samples of PD-L1 at the same concentration: one with DMSO (vehicle control) and one with an excess of this compound dissolved in DMSO.

  • Incubate the samples for a sufficient time to allow for binding and dimerization.

  • Inject the control sample onto the equilibrated SEC column and record the chromatogram (UV absorbance at 280 nm).

  • Inject the this compound-treated sample onto the column and record the chromatogram under the same conditions.

  • Compare the elution profiles. A shift to an earlier elution time for the this compound-treated sample indicates an increase in the apparent molecular weight, consistent with dimerization.

Jurkat-based T-Cell Activation Assay

Principle: This cell-based assay measures the ability of an inhibitor to reverse PD-L1-mediated suppression of T-cell activation. It utilizes engineered Jurkat T-cells that express PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT (Nuclear Factor of Activated T-cells) promoter.

Materials:

  • PD-1/NFAT-luciferase Jurkat T-cells (effector cells)

  • PD-L1 expressing cells (target cells, e.g., CHO or a cancer cell line)

  • T-cell receptor (TCR) activator (e.g., anti-CD3 antibody or engineered on target cells)

  • This compound or other test compounds

  • Cell culture medium

  • Luciferase substrate

  • Luminometer

Procedure:

  • Plate the PD-L1 expressing target cells in a 96-well plate. If necessary, stimulate TCR with plate-bound anti-CD3.

  • Add serial dilutions of the test compound (this compound) to the wells.

  • Add the PD-1/NFAT-luciferase Jurkat T-cells to the wells.

  • Co-culture the cells for a defined period (e.g., 6-24 hours) at 37°C.

  • After incubation, add the luciferase substrate to the wells.

  • Measure the luminescence using a luminometer.

  • An increase in luminescence in the presence of this compound indicates a reversal of PD-L1-mediated T-cell suppression. Plot the luminescence signal against compound concentration to determine the EC50.

TCell_Assay_Logic TCR_Activation TCR Activation NFAT_Activation NFAT Activation TCR_Activation->NFAT_Activation PD1_PDL1_Interaction PD-1/PD-L1 Interaction PD1_PDL1_Interaction->NFAT_Activation Inhibits Luciferase_Signal Luciferase Signal NFAT_Activation->Luciferase_Signal BMS8 This compound Present BMS8->PD1_PDL1_Interaction Blocks

Logical Flow of T-Cell Activation Assay

Conclusion

The target of the small molecule this compound has been robustly identified and validated as PD-L1. Through a unique mechanism of inducing PD-L1 homodimerization, this compound effectively blocks the interaction with the PD-1 receptor. This has been demonstrated through a combination of biochemical, biophysical, and cellular assays. The data from its analog, BMS-202, further supports the therapeutic potential of this class of compounds in cancer immunotherapy by demonstrating in vivo efficacy. This technical guide provides a foundational understanding of the preclinical characterization of this compound for professionals in the field of drug discovery and development.

References

Unveiling the Binding Affinity of BMS-8 to PD-L1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of BMS-8, a small molecule inhibitor, to its target, Programmed Death-Ligand 1 (PD-L1). This document details the quantitative binding data, experimental methodologies, and the underlying mechanism of action, offering valuable insights for researchers in immunology and oncology drug development.

Quantitative Binding Affinity of this compound to PD-L1

This compound is a small molecule inhibitor that disrupts the interaction between PD-1 and PD-L1. Its binding affinity has been characterized using various biochemical and biophysical assays, with the half-maximal inhibitory concentration (IC50) being the most frequently reported metric. The IC50 values for this compound have been reported in a range, which can be attributed to variations in assay conditions and formats.

A summary of the reported IC50 values for this compound and a related, more potent compound, BMS-202, is presented below for comparative analysis.

CompoundIC50 Value (µM)Assay TypeReference
This compound0.146HTRF
This compound7.2HTRF[1][2][3]
BMS-2020.018HTRF

Mechanism of Action: Inducing PD-L1 Dimerization

This compound and related compounds directly bind to PD-L1, not PD-1. The binding of this compound to PD-L1 induces the formation of a PD-L1 homodimer.[1][2][3] This dimerization sterically hinders the interaction of PD-L1 with its natural binding partner, the PD-1 receptor on T-cells.[4] By preventing the PD-1/PD-L1 interaction, this compound effectively blocks the inhibitory signal that cancer cells use to evade the immune system, thereby restoring T-cell activity against tumors.[5] Computational studies have shown that this compound has a more stable binding mode with one PD-L1 monomer over the other, and this interaction is stabilized by non-polar interactions with key residues such as Ile54, Tyr56, Met115, Ala121, and Tyr123 on both monomers.[6][2][3][7]

Signaling Pathway and this compound Inhibition

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of inhibition by this compound.

PD1_PDL1_pathway PD-1/PD-L1 Signaling Pathway and this compound Inhibition cluster_tcell T-Cell cluster_apc Tumor Cell TCR TCR PI3K PI3K TCR->PI3K Activates PD-1 PD-1 SHP-2 SHP-2 PD-1->SHP-2 Recruits SHP-2->PI3K Dephosphorylates (Inhibits) T-Cell Activation T-Cell Activation (Cytokine release, Proliferation) PI3K->T-Cell Activation Promotes MHC MHC MHC->TCR Antigen Presentation PD-L1 PD-L1 PD-L1->PD-1 Inhibitory Signal PD-L1_Dimer PD-L1 Dimer PD-L1_Dimer->PD-1 Blocks Interaction This compound This compound This compound->PD-L1 Binds and Induces Dimerization

Caption: PD-1/PD-L1 signaling and this compound mechanism.

Experimental Protocols

The binding affinity and inhibitory activity of this compound are primarily determined using Homogeneous Time-Resolved Fluorescence (HTRF), Surface Plasmon Resonance (SPR), and Enzyme-Linked Immunosorbent Assay (ELISA).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a common method for quantifying the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.

Principle: This assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., Allophycocyanin - APC). Recombinant PD-1 and PD-L1 proteins are tagged with components that allow for their detection by fluorophore-conjugated antibodies. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human PD-1 protein (e.g., with a C-terminal Fc tag).

    • Recombinant human PD-L1 protein (e.g., with a C-terminal His-tag).

    • Europium cryptate-labeled anti-human IgG antibody (for PD-1-Fc).

    • APC-conjugated anti-His antibody (for PD-L1-His).

    • Assay buffer: PBS (pH 7.4) with 0.05% Tween-20 and 0.1% BSA.

    • This compound compound serially diluted in DMSO.

    • 384-well low volume white plates.

    • HTRF-compatible plate reader.

  • Procedure: a. Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%). b. Add the diluted this compound or control (DMSO) to the wells of the 384-well plate. c. Add a solution containing recombinant human PD-1-Fc and PD-L1-His proteins to each well. d. Incubate the plate at room temperature for a pre-determined time (e.g., 40 minutes) to allow the inhibitor to bind to PD-L1. e. Add the HTRF detection reagents (Europium cryptate-labeled anti-human IgG and APC-conjugated anti-His antibody) to each well. f. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) in the dark. g. Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: a. Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10^4. b. Plot the HTRF ratio against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

HTRF Experimental Workflow

HTRF_Workflow HTRF Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Dilute_BMS8 Prepare serial dilutions of this compound in DMSO and assay buffer Add_Inhibitor Add this compound/control to 384-well plate Dilute_BMS8->Add_Inhibitor Prep_Proteins Prepare solutions of PD-1-Fc and PD-L1-His proteins in assay buffer Add_Proteins Add PD-1 and PD-L1 protein mix Prep_Proteins->Add_Proteins Prep_Detection Prepare HTRF detection reagent mix Add_Detection Add HTRF detection reagents Prep_Detection->Add_Detection Add_Inhibitor->Add_Proteins Incubate_1 Incubate (e.g., 40 min) at room temperature Add_Proteins->Incubate_1 Incubate_1->Add_Detection Incubate_2 Incubate (e.g., 60 min) in the dark Add_Detection->Incubate_2 Read_Plate Read plate at 620 nm and 665 nm Incubate_2->Read_Plate Calc_Ratio Calculate HTRF ratio Read_Plate->Calc_Ratio Plot_Data Plot ratio vs. [this compound] Calc_Ratio->Plot_Data Calc_IC50 Determine IC50 value Plot_Data->Calc_IC50

Caption: HTRF workflow for this compound affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding and dissociation between molecules in real-time.

Principle: One of the binding partners (the ligand, e.g., PD-L1) is immobilized on a sensor chip surface. The other binding partner (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Detailed Protocol:

  • Reagents and Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5 chip).

    • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

    • Recombinant human PD-L1 protein.

    • Running buffer (e.g., HBS-EP+).

    • This compound compound serially diluted in running buffer.

  • Procedure: a. Immobilization: Immobilize recombinant human PD-L1 onto the sensor chip surface using standard amine coupling chemistry. b. Binding Analysis: i. Inject a series of concentrations of this compound over the immobilized PD-L1 surface and a reference surface (without PD-L1). ii. Monitor the association of this compound to PD-L1 in real-time. iii. After the association phase, flow running buffer over the surface to monitor the dissociation of the this compound/PD-L1 complex. c. Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove bound analyte.

  • Data Analysis: a. Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. c. Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be adapted to measure the inhibition of the PD-1/PD-L1 interaction.

Principle: In a competitive ELISA format, recombinant PD-L1 is coated onto the wells of a microplate. A constant concentration of biotinylated PD-1 and varying concentrations of the inhibitor (this compound) are then added. The amount of biotinylated PD-1 that binds to the coated PD-L1 is inversely proportional to the concentration of the inhibitor. The bound biotinylated PD-1 is then detected using streptavidin-HRP and a colorimetric substrate.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human PD-L1 protein.

    • Biotinylated recombinant human PD-1 protein.

    • This compound compound serially diluted.

    • 96-well ELISA plates.

    • Coating buffer, wash buffer, and blocking buffer.

    • Streptavidin-HRP.

    • TMB substrate and stop solution.

    • Microplate reader.

  • Procedure: a. Coat the wells of a 96-well plate with recombinant human PD-L1 overnight at 4°C. b. Wash the plate and block non-specific binding sites. c. Add serial dilutions of this compound to the wells. d. Add a constant concentration of biotinylated PD-1 to all wells. e. Incubate to allow for competitive binding. f. Wash the plate to remove unbound reagents. g. Add streptavidin-HRP and incubate. h. Wash the plate and add TMB substrate. i. Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: a. Plot the absorbance values against the logarithm of the this compound concentration. b. Determine the IC50 value by fitting the data to a dose-response curve.

This technical guide provides a foundational understanding of the binding characteristics of this compound to PD-L1. The detailed protocols and mechanistic insights are intended to aid researchers in the design and execution of their own studies in the dynamic field of cancer immunotherapy.

References

The Dawn of Oral Immuno-oncology: A Technical Guide to the Discovery of Small Molecule PD-1/PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors has revolutionized cancer therapy. Monoclonal antibodies targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) axis have demonstrated remarkable clinical success. However, these large-molecule therapeutics are not without their limitations, including intravenous administration, potential for immunogenicity, and high manufacturing costs. This has spurred the intensive pursuit of small molecule inhibitors that can overcome these challenges, offering the promise of orally bioavailable, cost-effective, and potentially more manageable cancer immunotherapies. This technical guide provides an in-depth overview of the discovery and development of these pioneering small molecule PD-1/PD-L1 inhibitors.

The PD-1/PD-L1 Signaling Axis: A Key Immune Checkpoint

The interaction between PD-1, a receptor expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, serves as a critical immune checkpoint. This binding event transmits an inhibitory signal into the T cell, suppressing its cytotoxic activity and allowing cancer cells to evade immune surveillance. The primary goal of PD-1/PD-L1 blockade is to disrupt this interaction, thereby restoring the T cell's ability to recognize and eliminate malignant cells.

PD-1/PD-L1 Signaling Pathway cluster_tumor Tumor Cell cluster_tcell T Cell cluster_inhibitor Small Molecule Inhibitor Tumor_Cell PD-L1 T_Cell PD-1 Tumor_Cell->T_Cell Inhibitory Signal MHC MHC TCR TCR MHC->TCR Signal 1 Antigen Tumor Antigen Antigen->MHC SHP2 SHP-2 T_Cell->SHP2 recruits CD28 CD28 PI3K PI3K/Akt Pathway SHP2->PI3K dephosphorylates inhibits RAS RAS/MAPK Pathway SHP2->RAS dephosphorylates inhibits Activation T Cell Activation (Cytokine Release, Proliferation, Cytotoxicity) PI3K->Activation RAS->Activation Inhibitor Small Molecule PD-L1 Inhibitor Inhibitor->Tumor_Cell binds & induces dimerization

PD-1/PD-L1 signaling and inhibitor action.

Discovery of Small Molecule PD-1/PD-L1 Inhibitors: A Workflow

The identification of potent and selective small molecule inhibitors of the PD-1/PD-L1 interaction is a multi-step process that integrates computational and experimental approaches.

Drug Discovery Workflow Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) (e.g., HTRF) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

General workflow for small molecule drug discovery.

Key Small Molecule PD-1/PD-L1 Inhibitors

A number of small molecule inhibitors targeting the PD-1/PD-L1 pathway have been identified, with several advancing to clinical trials. These compounds often work by inducing the dimerization of PD-L1, a mechanism distinct from the direct blockade of the PD-1/PD-L1 interface by monoclonal antibodies.[1][2]

Compound NameDeveloper/OriginatorChemical StructureIC50 (nM)Assay TypeReference
BMS-202 Bristol Myers SquibbC₂₅H₂₉N₃O₃18HTRF[3]
BMS-1058 Bristol Myers SquibbC₃₄H₃₈N₄O₆0.48HTRF[4]
INCB086550 Incyte CorporationC₄₁H₃₉N₇O₄3.1 (human)HTRF[5]
CA-170 Aurigene/CurisC₁₂H₂₀N₆O₇N/ADual VISTA/PD-L1 inhibitor[6][7]
A9 UnknownNot publicly available0.93HTRF[4]

Experimental Protocols

The characterization of small molecule PD-1/PD-L1 inhibitors relies on a suite of biophysical and cell-based assays to determine their potency, binding kinetics, and functional effects.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a high-throughput screening method used to measure the inhibition of the PD-1/PD-L1 interaction.

Principle: This assay utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) conjugated to one binding partner (e.g., anti-tag antibody for tagged PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., anti-tag antibody for tagged PD-L1). When PD-1 and PD-L1 interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation: Recombinant tagged human PD-1 and PD-L1 proteins, and fluorophore-conjugated anti-tag antibodies are prepared in an appropriate assay buffer.

  • Compound Plating: Test compounds are serially diluted and plated in a low-volume 384-well plate.

  • Protein Incubation: Tagged PD-1 and PD-L1 proteins are added to the wells containing the test compounds and incubated to allow for binding.

  • Detection: Fluorophore-conjugated anti-tag antibodies are added, and the plate is incubated to allow for the detection of the protein-protein interaction.

  • Signal Measurement: The plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of small molecules to their protein targets.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (e.g., PD-L1) is immobilized on the chip surface. When the other molecule (the small molecule inhibitor) flows over the surface and binds, the local refractive index changes, resulting in a measurable signal (response units, RU).

Protocol Outline: [8][9][10]

  • Chip Preparation: A sensor chip (e.g., CM5) is activated, and the ligand (e.g., recombinant human PD-1) is immobilized onto the surface.

  • Analyte Preparation: The small molecule inhibitor is prepared in a series of concentrations in a suitable running buffer.

  • Binding Measurement: The analyte is injected over the sensor chip surface at a constant flow rate. The association phase is monitored in real-time.

  • Dissociation Measurement: The running buffer is then flowed over the chip to monitor the dissociation of the analyte from the ligand.

  • Regeneration: The chip surface is regenerated using a specific solution to remove the bound analyte, preparing it for the next cycle.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

T-Cell Activation/IFN-γ Release Assay

This cell-based functional assay assesses the ability of small molecule inhibitors to restore T-cell effector function in the presence of PD-L1-expressing cells.[7][8][11]

Principle: T-cells, when activated, produce cytokines such as interferon-gamma (IFN-γ). In a co-culture system with PD-L1-expressing tumor cells, T-cell activation and IFN-γ production are suppressed. An effective PD-1/PD-L1 inhibitor will block this suppression, leading to an increase in IFN-γ secretion, which can be quantified by ELISA or ELISpot.

Protocol Outline: [12]

  • Cell Culture:

    • Maintain a PD-L1-expressing tumor cell line (e.g., MDA-MB-231). To enhance PD-L1 expression, cells can be pre-treated with IFN-γ.[5]

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood and enrich for T cells.

  • Co-culture Setup:

    • Plate the PD-L1-expressing tumor cells in a 96-well plate.

    • Add the isolated T cells to the wells at a specific effector-to-target ratio.

    • Add the small molecule inhibitor at various concentrations. Include appropriate controls (e.g., vehicle, anti-PD-1 antibody).

  • Incubation: Co-culture the cells for a defined period (e.g., 72 hours) to allow for T-cell activation and cytokine secretion.[5]

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • IFN-γ Quantification (ELISA):

    • Coat an ELISA plate with an anti-IFN-γ capture antibody.

    • Add the collected supernatants and standards to the wells.

    • Add a biotinylated anti-IFN-γ detection antibody.

    • Add streptavidin-HRP.

    • Add a TMB substrate and stop solution.

    • Measure the absorbance at 450 nm and calculate the IFN-γ concentration based on the standard curve.

The Future of Small Molecule PD-1/PD-L1 Inhibitors

The development of small molecule PD-1/PD-L1 inhibitors represents a significant advancement in cancer immunotherapy. These orally available agents have the potential to offer greater convenience, improved safety profiles, and enhanced tissue penetration compared to their antibody counterparts. As our understanding of the intricate mechanisms of immune regulation deepens, and as medicinal chemistry and drug discovery technologies continue to evolve, the pipeline of these promising therapeutics is expected to expand, heralding a new era of oral immuno-oncology.

References

Preclinical Profile of BMS-8: A PD-L1 Dimerizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-8 is a novel small-molecule inhibitor targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. Unlike antibody-based checkpoint inhibitors, this compound employs a distinct mechanism of action by directly binding to PD-L1 and inducing its homodimerization, thereby preventing its interaction with the PD-1 receptor on T cells. This whitepaper provides a comprehensive overview of the available preclinical data on this compound, detailing its mechanism of action, in vitro efficacy, and the current understanding of its signaling pathway engagement.

Quantitative Data Summary

The following table summarizes the key quantitative preclinical data identified for this compound.

ParameterValueAssaySource
IC50 146 nMHomogeneous Time-Resolved Fluorescence (HTRF) Binding Assay[1]
IC50 7.2 µMNot Specified[2]

Note on IC50 Discrepancy: The significant difference in the reported IC50 values may be attributable to variations in experimental conditions, assay formats, or the specific reagents used. The 146 nM value was explicitly determined using an HTRF assay, a common method for studying protein-protein interactions. The experimental details for the 7.2 µM value are not publicly available, making a direct comparison challenging.

Mechanism of Action

This compound functions as an inhibitor of the PD-1/PD-L1 interaction. Its primary mechanism involves binding to a hydrophobic pocket on the surface of PD-L1. This binding event induces a conformational change in PD-L1, promoting the formation of PD-L1 homodimers. The dimerization of PD-L1 sterically hinders its ability to bind to the PD-1 receptor on activated T cells, thus disrupting the immunosuppressive signal and restoring T-cell effector functions.

Signaling Pathway

The canonical PD-1/PD-L1 signaling pathway plays a crucial role in immune tolerance and preventing autoimmunity. In the context of cancer, tumor cells often upregulate PD-L1 to engage with PD-1 on T cells, leading to the inhibition of T-cell activation, proliferation, and cytokine release. This is mediated through the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1, which dephosphorylates key downstream components of the T-cell receptor (TCR) signaling cascade. By preventing the initial PD-1/PD-L1 interaction, this compound effectively blocks this inhibitory signaling, thereby unleashing the anti-tumor immune response. Recent studies also suggest that small-molecule-induced dimerization can lead to the internalization and subsequent degradation of PD-L1, further reducing its availability on the cell surface to engage with PD-1.

Signaling Pathway Diagram

Caption: this compound binds to PD-L1, inducing dimerization and subsequent internalization, thus blocking the inhibitory PD-1/PD-L1 interaction and restoring T-cell activation.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This protocol is a generalized representation based on commercially available HTRF assay kits and principles, as a specific detailed protocol for the determination of the 146 nM IC50 for this compound is not publicly available.

Objective: To determine the concentration at which this compound inhibits 50% of the binding between PD-1 and PD-L1.

Materials:

  • Recombinant human PD-1 protein (e.g., with a His-tag)

  • Recombinant human PD-L1 protein (e.g., with a Fc-tag)

  • Anti-His-tag antibody conjugated to a FRET donor (e.g., Europium cryptate)

  • Anti-Fc-tag antibody conjugated to a FRET acceptor (e.g., d2)

  • Assay buffer

  • This compound compound at various concentrations

  • 384-well low-volume white microplates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well microplate, add a defined volume of the this compound dilutions.

  • Add a solution containing the tagged human recombinant PD-1 and PD-L1 proteins to each well.

  • Add the HTRF detection reagents (anti-tag antibodies conjugated to the FRET donor and acceptor).

  • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.

  • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

  • Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

HTRF_Workflow start Start prepare_reagents Prepare this compound Dilutions, PD-1, PD-L1, and HTRF Reagents start->prepare_reagents dispense_bms8 Dispense this compound to Microplate prepare_reagents->dispense_bms8 add_proteins Add Tagged PD-1 and PD-L1 Proteins dispense_bms8->add_proteins add_detection Add HTRF Detection Reagents add_proteins->add_detection incubate Incubate at Room Temperature add_detection->incubate read_plate Read Fluorescence (620nm & 665nm) incubate->read_plate calculate_ratio Calculate HTRF Ratio read_plate->calculate_ratio determine_ic50 Determine IC50 from Dose-Response Curve calculate_ratio->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

In Vivo Efficacy

While there are mentions of in vivo studies using an analog of this compound in murine models of melanoma (B16F10) and hepatocellular carcinoma (H22), specific, quantitative in vivo efficacy data for this compound, such as tumor growth inhibition or survival data, are not publicly available at this time.

Safety and Toxicology

No preclinical safety or toxicology data for this compound, including studies on acute toxicity, repeat-dose toxicity, safety pharmacology, or genotoxicity, are currently available in the public domain.

Conclusion

This compound represents a promising small-molecule approach to immune checkpoint inhibition with a distinct mechanism of action involving the induction of PD-L1 dimerization. The available in vitro data demonstrate its ability to disrupt the PD-1/PD-L1 interaction at nanomolar concentrations. However, a comprehensive preclinical assessment is currently limited by the lack of publicly available in vivo efficacy and safety data. Further studies are required to fully elucidate the therapeutic potential and safety profile of this compound. Researchers and drug development professionals are encouraged to consult proprietary data sources or conduct further investigations to build a complete preclinical profile of this compound.

References

Methodological & Application

Application Notes and Protocols for BMS-8 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vitro evaluation of BMS-8, a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This compound functions by binding directly to PD-L1 and inducing its homodimerization, thereby preventing its engagement with the PD-1 receptor on T-cells and disrupting a key immune checkpoint pathway.[1][2][3][4] The following protocols describe a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay to quantify the inhibitory activity of this compound on the PD-1/PD-L1 interaction and a crosslinking assay to qualitatively assess its ability to induce PD-L1 dimerization.

Introduction

The interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, expressed on various cells including some cancer cells, serves as a critical immune checkpoint. This interaction delivers an inhibitory signal to the T-cell, leading to immune suppression and allowing tumors to evade immune surveillance. Blocking the PD-1/PD-L1 pathway has emerged as a powerful strategy in cancer immunotherapy.

This compound is a small molecule inhibitor that disrupts the PD-1/PD-L1 interaction.[3] Unlike monoclonal antibodies that sterically hinder the binding interface, this compound uniquely induces the homodimerization of PD-L1, a mechanism that effectively sequesters PD-L1 and prevents its interaction with PD-1.[1][4] The in vitro assays detailed herein are designed to characterize the biochemical activity of this compound and similar small molecule inhibitors.

Data Presentation

Table 1: Quantitative Analysis of this compound Inhibition of PD-1/PD-L1 Interaction

ParameterValueAssay MethodReference
IC507.2 µMHTRF Binding Assay[3]
IC50146 nMHTRF Binding Assay

Note: The discrepancy in IC50 values may be attributable to variations in assay conditions, reagent sources, or protein constructs used in different studies.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the PD-1/PD-L1 signaling pathway.

BMS8_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - this compound Serial Dilution - Recombinant Proteins - Buffers HTRF_Assay HTRF Binding Assay: 1. Add Reagents to Plate 2. Incubate 3. Add Detection Reagents 4. Read Plate Reagent_Prep->HTRF_Assay Dimerization_Assay Dimerization Assay: 1. Incubate PD-L1 with this compound 2. Crosslink with BS3 3. Quench Reaction 4. SDS-PAGE & Western Blot Reagent_Prep->Dimerization_Assay HTRF_Analysis HTRF Data Analysis: - Calculate % Inhibition - Determine IC50 HTRF_Assay->HTRF_Analysis Dimerization_Analysis Dimerization Analysis: - Visualize PD-L1 Monomer and Dimer Bands Dimerization_Assay->Dimerization_Analysis

References

Application Notes and Protocols for BMS-8 Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the development of a cell-based assay to screen for and characterize inhibitors of the PD-1/PD-L1 immune checkpoint interaction, with a specific focus on the small molecule inhibitor, BMS-8. This compound is a novel inhibitor that functions by binding to Programmed Death-Ligand 1 (PD-L1), inducing its homodimerization and thereby preventing its association with the Programmed Death-1 (PD-1) receptor.[1][2] This interaction is a critical pathway in immuno-oncology, and assays to identify and validate new inhibitors are of significant interest. The following protocols and application notes describe the principles, methodologies, and data analysis for a robust and reliable cell-based assay suitable for high-throughput screening and lead optimization.

Introduction

The interaction between the Programmed Death-1 (PD-1) receptor, expressed on activated T-cells, and its ligand, PD-L1, expressed on tumor cells, is a key immune checkpoint that suppresses T-cell effector functions, allowing tumors to evade the host immune system. Blocking this interaction has emerged as a highly successful cancer immunotherapy strategy. While monoclonal antibodies have been the primary modality for targeting this pathway, small molecule inhibitors offer potential advantages in terms of oral bioavailability, shorter half-life, and potentially lower cost of production.

This compound is a small molecule inhibitor that disrupts the PD-1/PD-L1 interaction.[3][4] It binds directly to a hydrophobic pocket on PD-L1, inducing the formation of a PD-L1 homodimer.[1][5] This dimerization sterically hinders the binding of PD-L1 to PD-1, thereby restoring T-cell activity against tumor cells. The development of robust cell-based assays is crucial for the discovery and characterization of new small molecule inhibitors like this compound that target this critical immune checkpoint.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action involves the direct targeting of PD-L1. The binding of this compound to PD-L1 induces a conformational change that promotes the formation of a PD-L1 homodimer. This dimerized state of PD-L1 is incapable of binding to the PD-1 receptor on T-cells. Consequently, the inhibitory signal to the T-cell is blocked, leading to the restoration of its cytotoxic function.

PD1_PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1_monomer PD-L1 (monomer) PDL1_dimer PD-L1 (dimer) PD1 PD-1 PDL1_monomer->PD1 Interaction PDL1_dimer->PD1 Interaction Blocked BMS8 This compound BMS8->PDL1_monomer Binds & Dimerizes Inhibition T-Cell Inhibition PD1->Inhibition Suppresses TCR TCR Activation T-Cell Activation TCR->Activation Stimulates

Figure 1: this compound Mechanism of Action on the PD-1/PD-L1 Signaling Pathway.

Experimental Workflow for Cell-Based Assay Development

The development of a cell-based assay to screen for inhibitors of the PD-1/PD-L1 interaction follows a logical progression from assay design and optimization to validation and implementation in a high-throughput screening (HTS) campaign.

Assay_Workflow A Assay Principle Definition (e.g., Reporter Gene, FRET) B Cell Line Selection & Engineering (PD-L1 & PD-1/Reporter expression) A->B C Assay Optimization (Cell density, incubation time, reagent concentration) B->C D Assay Validation (Z'-factor, S/B ratio, IC50 of controls) C->D E High-Throughput Screening (HTS) (Compound library screening) D->E F Hit Confirmation & Dose-Response Analysis E->F G Secondary & Orthogonal Assays (e.g., Co-culture T-cell activation) F->G Screening_Strategy A Primary HTS (Reporter Gene Assay) B Hit Confirmation (Dose-response in primary assay) A->B C Orthogonal Assay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF) B->C D Functional Cellular Assay (e.g., T-cell activation marker expression - CD69, IL-2) C->D E Co-culture Cytotoxicity Assay (Tumor cell killing by T-cells) D->E

References

Application Notes and Protocols for the Use of BMS-8 in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-8 is a small molecule inhibitor that targets the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. By binding directly to PD-L1, this compound induces its homodimerization, which sterically hinders its interaction with the programmed death-1 (PD-1) receptor on T cells. This disruption of the PD-1/PD-L1 axis reinvigorates the anti-tumor immune response. These application notes provide detailed protocols and data for the use of this compound and its analogs in preclinical mouse tumor models, offering a guide for researchers investigating novel cancer immunotherapies.

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

The PD-1/PD-L1 signaling pathway is a key regulator of immune tolerance. Tumor cells often upregulate PD-L1 on their surface to engage with PD-1 on activated T cells, leading to T-cell exhaustion and immune evasion. This compound and its analogs are designed to counteract this immunosuppressive mechanism.

PD-1_PD-L1_Pathway_and_BMS-8_Inhibition cluster_tumor_cell Tumor Cell cluster_t_cell T Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Interaction PD-L1_Dimer PD-L1 Dimer PD-L1->PD-L1_Dimer Induces Dimerization Exhaustion Exhaustion PD-1->Exhaustion Inhibitory Signal TCR TCR Activation Activation TCR->Activation Activates MHC MHC-Antigen MHC->TCR Presents to This compound This compound This compound->PD-L1 Binds to PD-L1_Dimer->PD-1 Blocks Interaction

Figure 1: Mechanism of this compound action on the PD-1/PD-L1 signaling pathway.

In Vivo Efficacy of a this compound Analog (NP19) in Syngeneic Mouse Models

While specific in vivo data for this compound is not publicly available, studies on a close analog, NP19, demonstrate significant anti-tumor efficacy in immunocompetent mice. The following data is derived from studies using NP19 in B16-F10 melanoma and H22 hepatoma models.

Quantitative Data Summary

Mouse ModelTreatment GroupDosingTumor Growth Inhibition (TGI)Reference
B16-F10 Melanoma Vehicle--[1]
NP1925 mg/kg (i.g.)Significant[1]
NP1950 mg/kg (i.g.)Significant[1]
NP19100 mg/kg (i.g.)Significant[1]
H22 Hepatoma Vehicle--[1]
NP1925 mg/kg (i.p.)76.5%[1]

i.g. = intragastric gavage; i.p. = intraperitoneal

Experimental Protocols

Detailed methodologies for conducting in vivo efficacy studies with this compound or its analogs are provided below. These protocols are based on established methods for testing small molecule immune checkpoint inhibitors in mouse tumor models.

Syngeneic Tumor Model Establishment

A critical aspect of evaluating immunotherapies is the use of mouse models with a competent immune system. Syngeneic models, where mouse cancer cell lines are implanted into mice of the same genetic background, are ideal for this purpose.

Syngeneic_Model_Workflow Cell_Culture 1. Culture Syngeneic Tumor Cells Harvest_Cells 2. Harvest and Count Cells Cell_Culture->Harvest_Cells Prepare_Injection 3. Prepare Cell Suspension (e.g., in PBS) Harvest_Cells->Prepare_Injection Inject_Mice 4. Subcutaneously Inject Cells into Flank of Mice Prepare_Injection->Inject_Mice Monitor_Tumor 5. Monitor Tumor Growth Inject_Mice->Monitor_Tumor Randomize 6. Randomize Mice into Treatment Groups Monitor_Tumor->Randomize

Figure 2: Workflow for establishing a syngeneic mouse tumor model.

Protocol:

  • Cell Line Selection: Choose a murine cancer cell line that is syngeneic to the selected mouse strain (e.g., B16-F10 melanoma in C57BL/6 mice, or H22 hepatoma in BALB/c mice).

  • Cell Culture: Culture the tumor cells in appropriate media and conditions to ensure they are in a logarithmic growth phase at the time of injection.

  • Cell Preparation: Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at the desired concentration. For example, a density of 2 x 10^6 cells/mL can be used, with each mouse receiving a 200 µL injection containing 4 x 10^5 cells.[1]

  • Animal Inoculation: Subcutaneously inject the cell suspension into the right flank of 6-8 week old mice.[1]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Begin measuring tumor volume when the tumors become palpable.

  • Randomization: Once tumors reach a predetermined volume (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.[1]

Dosing and Administration

The following protocol is based on the administration of the this compound analog, NP19, and can be adapted for this compound.

Materials:

  • This compound or analog

  • Vehicle solution (e.g., 5% DMSO, 40% PEG-200, and 55% saline for intraperitoneal injection, or 0.5% sodium carboxymethyl cellulose for oral gavage)[1][2]

  • Appropriate syringes and needles for the chosen administration route

Protocol:

  • Preparation of Dosing Solution: Prepare the dosing solution by dissolving this compound or its analog in the appropriate vehicle to achieve the desired concentrations (e.g., for doses of 25, 50, and 100 mg/kg).

  • Administration:

    • Intragastric (i.g.) Gavage: Administer the compound once daily for the duration of the study (e.g., 15 days).[1]

    • Intraperitoneal (i.p.) Injection: Inject the compound once daily for the duration of the study (e.g., 14 days).[1]

  • Control Group: Administer the vehicle solution to the control group following the same schedule and route as the treatment groups.

  • Monitoring: Monitor the body weight of the mice throughout the experiment to assess for any treatment-related toxicity.[1]

Tumor Volume Measurement and Data Analysis

Accurate measurement of tumor volume is crucial for assessing treatment efficacy.

Protocol:

  • Measurement: Using a digital caliper, measure the length (longest diameter) and width (shortest diameter) of the tumor every 2-3 days.

  • Volume Calculation: Calculate the tumor volume using the formula:

    • Volume = (length × width²) / 2

  • Data Analysis:

    • Plot the mean tumor volume for each group over time to generate tumor growth curves.

    • Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula:

      • TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100

    • Perform statistical analysis (e.g., two-way ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.

Data_Analysis_Workflow Measure_Tumor 1. Measure Tumor Dimensions (Length and Width) Calculate_Volume 2. Calculate Tumor Volume Measure_Tumor->Calculate_Volume Plot_Growth_Curves 3. Plot Mean Tumor Volume vs. Time Calculate_Volume->Plot_Growth_Curves Calculate_TGI 4. Calculate Tumor Growth Inhibition (TGI) Plot_Growth_Curves->Calculate_TGI Statistical_Analysis 5. Perform Statistical Analysis Calculate_TGI->Statistical_Analysis

Figure 3: Workflow for tumor volume data analysis.

Disclaimer: These protocols and data are intended for research purposes only. The information provided is based on available scientific literature and should be adapted and optimized for specific experimental conditions. Researchers should adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for In Vivo Administration of BMS-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-8 is a novel small molecule inhibitor that targets the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) protein-protein interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2] Unlike monoclonal antibodies that dominate this therapeutic space, this compound offers the potential advantages of oral bioavailability and better penetration into the tumor microenvironment.[3] Its mechanism of action involves direct binding to PD-L1, which induces its homodimerization and subsequent prevention of its interaction with the PD-1 receptor on T-cells.[4][5][6] This blockade is intended to restore and enhance the therapeutic immune response against various tumors.[1] These application notes provide detailed protocols and data for the in vivo administration of this compound to support preclinical research and development.

Mechanism of Action: PD-1/PD-L1 Inhibition

This compound functions by binding to a hydrophobic cavity on the surface of PD-L1. This binding event induces a conformational change that promotes the formation of PD-L1 homodimers.[4][5] The dimerization of PD-L1 sterically hinders its ability to bind to the PD-1 receptor on activated T-cells. Key residues on PD-L1 involved in the interaction with this compound and subsequent dimerization include Ile54, Tyr56, Met115, Ala121, and Tyr123.[5][6] By disrupting the PD-1/PD-L1 axis, this compound helps to restore T-cell activation and proliferation, leading to an enhanced anti-tumor immune response.

BMS8_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Tumor cluster_TCell cluster_Interaction Normal Interaction (Immune Suppression) cluster_BMS8_Action This compound Intervention Tumor Cell Tumor Cell PD-L1_Monomer1 PD-L1 PD-L1_Monomer2 PD-L1 T-Cell T-Cell PD-1 PD-1 TCR TCR T-Cell_Inhibition T-Cell Inhibition T-Cell->T-Cell_Inhibition T-Cell_Activation T-Cell Activation T-Cell->T-Cell_Activation PD-L1_Interaction PD-L1 PD-L1_Monomer1->PD-L1_Interaction PD-L1_Dimer PD-L1 Dimer PD-L1_Monomer1->PD-L1_Dimer Induces Dimerization PD-1_Interaction PD-1 PD-1->PD-1_Interaction PD-L1_Interaction->PD-1_Interaction Binds PD-1_Interaction->T-Cell_Inhibition Leads to This compound This compound This compound->PD-L1_Monomer1 Binds to No_Interaction PD-1 Binding Blocked PD-L1_Dimer->No_Interaction Prevents No_Interaction->T-Cell_Activation Results in

Caption: this compound binds to PD-L1, inducing dimerization and blocking the PD-1/PD-L1 interaction, thus restoring T-cell activity.

Data Presentation

In Vivo Efficacy of this compound Analog (NP19)

The following table summarizes the in vivo anti-tumor efficacy of NP19, an analog of this compound, in various murine cancer models.[1]

ParameterH22 Hepatoma ModelB16-F10 Melanoma Model
Animal Model BALB/c MiceBALB/c Mice
Cell Line Murine H22 HepatomaMurine B16-F10 Melanoma
Cell Inoculation 0.8 x 10^6 cells, subcutaneous0.4 x 10^6 cells, subcutaneous
Treatment Start Tumor volume ~100 mm³Tumor volume ~100 mm³
Compound NP19 (this compound analog)NP19 (this compound analog)
Dosage(s) 25 mg/kg25, 50, 100 mg/kg
Administration Route Intraperitoneal (i.p.)Intragastric gavage (oral)
Frequency Once dailyOnce daily
Duration 14 days15 days
Efficacy Outcome Tumor Growth Inhibition (TGI): 76.5%Significant tumor growth inhibition
Tolerability No obvious body weight lossNot specified, but implied well-tolerated
Pharmacokinetic Properties of this compound Analog (NP19)

The pharmacokinetic profile of NP19 was evaluated in male Sprague-Dawley rats.[1]

AdministrationDose (mg/kg)T 1/2 (h)Cmax (ng/mL)AUC (last) (ng/mL*h)
Intravenous (i.v.) 52.8 ± 0.41265 ± 1542154 ± 267
Oral (p.o.) 254.6 ± 1.1453 ± 1122678 ± 543

Experimental Protocols

Formulation and Preparation of this compound for In Vivo Administration

Proper formulation is critical for ensuring the solubility and stability of this compound for in vivo experiments. The following are recommended vehicle formulations.

For Intraperitoneal (i.p.) Injection: A common formulation for compounds soluble in DMSO is a multi-component vehicle.[4]

  • Vehicle Composition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline or PBS

  • Preparation Protocol:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound powder completely in DMSO first. Sonication may be used to aid dissolution.[4]

    • Sequentially add PEG300, mixing thoroughly until the solution is clear.

    • Add Tween-80 and mix until the solution is clear.

    • Finally, add the saline or PBS and mix to achieve a homogenous, clear solution.

    • It is recommended to prepare the working solution fresh on the day of use.[5] Note: For nude mice or animals with low tolerance, the DMSO concentration should be kept below 2%.[4]

For Oral Gavage (p.o.) Administration: For oral administration, especially at higher doses, a suspension may be required.[4]

  • Vehicle Composition:

    • 0.5% Carboxymethylcellulose sodium (CMC-Na) in water.

  • Preparation Protocol:

    • Weigh the required amount of this compound powder.

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.

    • Add the this compound powder to the CMC-Na solution.

    • Vortex or sonicate to create a homogenous suspension.

    • Ensure the suspension is well-mixed immediately before each administration.

In Vivo Tumor Model Protocol

The following protocol describes the establishment of a subcutaneous syngeneic tumor model, as demonstrated with the H22 hepatoma model.[1]

  • Materials:

    • H22 hepatoma cells

    • 6-8 week old male BALB/c mice[1]

    • Phosphate-Buffered Saline (PBS), sterile

    • Syringes and needles

    • Digital calipers

  • Procedure:

    • Culture H22 cells to a logarithmic growth phase.

    • Harvest and wash the cells with sterile PBS. Resuspend the cells in PBS at a density of 4 x 10^6 cells/mL.

    • Subcutaneously inject 200 µL of the cell suspension (containing 0.8 x 10^6 cells) into the right flank of each mouse.[1]

    • Allow tumors to grow. Monitor the health and body weight of the mice regularly.

    • Begin treatment when tumors reach an average volume of approximately 100 mm³.

Administration and Monitoring Protocol
  • Randomization: Once tumors reach the target size, randomize the mice into treatment and vehicle control groups.

  • Administration:

    • Administer this compound (or vehicle) according to the predetermined dose, route, and schedule (e.g., 25 mg/kg, i.p., once daily).[1]

    • The dosing volume is typically 100-200 µL per 20g mouse.[1][4]

  • Monitoring:

    • Measure tumor dimensions every 2 days using digital calipers.[1]

    • Calculate tumor volume using the formula: Volume = (a × b²) / 2 , where 'a' is the longer diameter and 'b' is the shorter diameter.[1]

    • Monitor the body weight of each mouse as an indicator of general health and treatment toxicity.[1]

  • Endpoint: Continue the treatment for the specified duration (e.g., 14 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Tumor Cell Suspension (e.g., H22 cells) B Subcutaneous Inoculation into BALB/c Mice A->B C Tumor Growth Monitoring B->C D Randomize Mice into Groups (Tumor Volume ~100 mm³) C->D F Daily Administration (e.g., i.p. or oral gavage) D->F E Prepare this compound Formulation and Vehicle Control E->F G Monitor Tumor Volume and Body Weight (every 2 days) F->G Repeat for Duration G->F H End of Study (e.g., Day 14) G->H I Euthanasia & Tumor Excision H->I J Data Analysis (Calculate TGI, Statistical Analysis) I->J

Caption: Workflow for in vivo efficacy testing of this compound in a syngeneic mouse tumor model.

References

Application Note: BMS-8 for Cancer Cell and Immune Cell Co-culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BMS-8 is a small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) interaction.[1][2][3] It functions by binding directly to PD-L1, inducing its homodimerization, which in turn prevents its interaction with the PD-1 receptor on T cells.[1][4][5] This disruption of the PD-1/PD-L1 immune checkpoint can restore anti-tumor immunity and is a key area of investigation in cancer immunotherapy research. Co-culture systems, which involve culturing two or more different cell types together, are invaluable tools for studying the complex interactions between cancer cells and immune cells in a controlled in vitro environment. This application note provides a detailed protocol for utilizing this compound in a co-culture experiment to assess its efficacy in enhancing immune cell-mediated cytotoxicity against cancer cells.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueAssayReference
IC50 (PD-1/PD-L1 Interaction)7.2 µMNot Specified[1]
IC50 (PD-1/PD-L1 Interaction)146 nMHomogeneous Time-Resolved Fluorescence (HTRF)[2][3]

Signaling Pathway

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T cell activation. The binding of PD-L1 on cancer cells to the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T cell exhaustion and allowing cancer cells to evade the immune system. This compound disrupts this interaction by inducing the dimerization of PD-L1, thereby preventing its binding to PD-1 and restoring T cell function.

PD1_PDL1_pathway PD-1/PD-L1 Signaling Pathway and this compound Mechanism of Action cluster_cancer_cell Cancer Cell cluster_t_cell T Cell PDL1 PD-L1 PDL1_dimer PD-L1 Dimer PD1 PD-1 PDL1->PD1 Inhibitory Signal PDL1_dimer->PD1 Interaction Blocked SHP2 SHP2 PD1->SHP2 TCR TCR Activation T Cell Activation TCR->Activation Exhaustion T Cell Exhaustion SHP2->Exhaustion Leads to Exhaustion->Activation Reversal BMS8 This compound BMS8->PDL1 Binds and Induces Dimerization

Caption: PD-1/PD-L1 pathway and this compound action.

Experimental Protocols

This protocol describes a co-culture experiment to evaluate the effect of this compound on the cytotoxicity of T cells towards cancer cells.

Materials

  • Cancer cell line expressing PD-L1 (e.g., HCC827, NCI-H1975)

  • Human peripheral blood mononuclear cells (PBMCs) or isolated T cells

  • This compound (stored at -20°C)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cytokine analysis kit (e.g., ELISA or CBA for IFN-γ, TNF-α)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Protocol

1. Preparation of Target Cancer Cells a. Culture the PD-L1 expressing cancer cell line in complete RPMI-1640 medium. b. On the day of the experiment, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in complete RPMI-1640 medium. c. Count the cells and adjust the concentration to 1 x 10^5 cells/mL. d. Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate. e. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to adhere.

2. Preparation of Effector T Cells a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. For T cell-specific assays, further isolate CD3+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). c. Activate T cells for 2-3 days prior to the co-culture using anti-CD3/CD28 beads or antibodies. d. On the day of the co-culture, wash the activated T cells and resuspend them in complete RPMI-1640 medium. e. Count the viable T cells and adjust the concentration to achieve the desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1).

3. Co-culture and this compound Treatment a. Prepare a stock solution of this compound in DMSO and then dilute it to the desired final concentrations in complete RPMI-1640 medium. A concentration range of 0.1 µM to 10 µM is a reasonable starting point based on available data. b. After the 24-hour incubation of the cancer cells, carefully remove the medium from the wells. c. Add 100 µL of the prepared T cell suspension to the wells containing the cancer cells. d. Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control. e. The final volume in each well should be 200 µL. f. Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 48-72 hours.

4. Assessment of Cytotoxicity a. After the incubation period, centrifuge the plate at 300 x g for 5 minutes. b. Carefully collect 100 µL of the supernatant from each well for cytokine analysis and store at -80°C. c. Measure the viability of the remaining target cancer cells using a suitable assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions. The luminescence signal is proportional to the number of viable cells. d. Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Luminescence of experimental well / Luminescence of target cells only well)] x 100

5. Analysis of T Cell Activation and Cytokine Production a. Analyze the collected supernatants for the presence of cytokines such as IFN-γ and TNF-α using ELISA or a cytometric bead array (CBA) kit. b. To further assess T cell activation, effector cells can be collected from the co-culture, stained with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) and analyzed by flow cytometry.

Experimental Workflow

The following diagram illustrates the key steps in the co-culture experiment.

experimental_workflow Experimental Workflow for this compound Co-culture Assay cluster_prep Cell Preparation cluster_coculture Co-culture Setup cluster_incubation Incubation cluster_analysis Analysis Cancer_Prep Prepare Target Cancer Cells Seed_Cancer Seed Cancer Cells in 96-well plate Cancer_Prep->Seed_Cancer TCell_Prep Prepare Effector T Cells Add_TCells Add Activated T Cells (Effector Cells) TCell_Prep->Add_TCells Seed_Cancer->Add_TCells Add_BMS8 Add this compound (or vehicle control) Add_TCells->Add_BMS8 Incubate Incubate for 48-72 hours Add_BMS8->Incubate Cytotoxicity Assess Cancer Cell Cytotoxicity (e.g., CTG) Incubate->Cytotoxicity Cytokine Analyze Cytokine Production (e.g., ELISA) Incubate->Cytokine Flow Analyze T Cell Activation (Flow Cytometry) Incubate->Flow

Caption: this compound co-culture experimental workflow.

References

Application Notes: BMS-8 HTRF Assay for Screening PD-1/PD-L1 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint pathway that tumor cells often exploit to evade immune surveillance. Blocking this interaction has become a cornerstone of cancer immunotherapy. Small molecule inhibitors offer a promising alternative to monoclonal antibodies for targeting this pathway. BMS-8 is a small molecule inhibitor that disrupts the PD-1/PD-L1 interaction by binding directly to PD-L1 and inducing its homodimerization, which sterically hinders its binding to PD-1.[1][2][3]

This document provides a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay designed to screen and characterize small molecule inhibitors of the PD-1/PD-L1 interaction, using this compound as a reference compound. HTRF technology is a robust and sensitive method, ideal for high-throughput screening (HTS) in drug discovery.[4][5] It combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement, which minimizes background fluorescence and increases assay sensitivity.[6][7]

Signaling Pathway and Mechanism of Action

The PD-1/PD-L1 signaling pathway is a negative feedback loop that dampens T-cell immune responses. PD-L1, often overexpressed on tumor cells, binds to the PD-1 receptor on activated T-cells. This interaction triggers a signaling cascade within the T-cell that leads to its exhaustion and apoptosis, thereby suppressing the anti-tumor immune response.

This compound functions by binding to a pocket on the surface of PD-L1. This binding event induces a conformational change that promotes the formation of a PD-L1 homodimer. The dimerized PD-L1 is incapable of binding to the PD-1 receptor, thus restoring the T-cell's ability to recognize and attack tumor cells.[1][3][8]

PDL1_Signaling_Pathway cluster_tcell T-Cell cluster_tumor Tumor Cell cluster_inhibition Inhibition Mechanism PD1 PD-1 Receptor Inhibition Inhibition of T-Cell Function PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation PDL1 PD-L1 PDL1->PD1 Binding PDL1_dimer PD-L1 Dimer (Inactive) PDL1->PDL1_dimer Induces Dimerization MHC MHC MHC->TCR Antigen Presentation BMS8 This compound BMS8->PDL1 Binds to PDL1_dimer->PD1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and this compound inhibition mechanism.

HTRF Assay Principle

This assay quantifies the interaction between recombinant human PD-1 and PD-L1 proteins. It employs a competitive assay format.[4] Tagged PD-L1 and tagged PD-1 proteins are used. An antibody specific to the PD-L1 tag is labeled with a Europium cryptate (Eu3+) donor, and an antibody specific to the PD-1 tag is labeled with a d2 acceptor. When PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal.

When an inhibitor like this compound is introduced, it binds to PD-L1, preventing the PD-1/PD-L1 interaction. This separation of donor and acceptor leads to a decrease in the FRET signal, which is proportional to the inhibitor's potency.[9]

Materials and Reagents

The following table summarizes the necessary materials and reagents for the assay.

ReagentSupplier (Example)Catalog # (Example)Purpose
Recombinant Human PD-L1 (His-tagged)R&D Systems9049-B7Target protein
Recombinant Human PD-1 (Fc-tagged)R&D Systems1086-PDBinding partner
Anti-6xHis-Eu3+ Cryptate AntibodyCisbio61HISKAEDonor fluorophore conjugate (binds PD-L1)
Anti-hFc-d2 Acceptor AntibodyCisbio61HFCDAEAcceptor fluorophore conjugate (binds PD-1)
This compoundMedChemExpressHY-100343Reference inhibitor compound
Assay Buffer (e.g., PBS, 0.1% BSA)GenericN/ADiluent for reagents and reactions
DMSOSigma-AldrichD2650Solvent for inhibitor compound
384-well low-volume white platesPerkinElmer6008280Assay plates
HTRF-compatible plate readerBMG Labtech, etc.PHERAstar FSX, etc.Signal detection

Experimental Protocol

This protocol is optimized for a 384-well plate format with a total assay volume of 20 µL.[10][11]

Reagent Preparation
  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute these stocks into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the well should be kept constant, typically ≤1%.

  • Protein Preparation: Thaw recombinant PD-1 and PD-L1 proteins on ice. Dilute them to the desired working concentrations in assay buffer. The optimal concentrations should be determined empirically but typically fall in the low nanomolar range.

  • Antibody Detection Mix: Prepare a mix of the Anti-6xHis-Eu3+ and Anti-hFc-d2 antibodies in assay buffer.

Assay Workflow

The assay is performed in a two-step addition sequence.

HTRF_Workflow start Start step1 Step 1: Add Reagents - 5 µL Assay Buffer - 5 µL this compound Dilution - 5 µL PD-1/PD-L1 Mix start->step1 incubate1 Incubate 30 min at RT step1->incubate1 step2 Step 2: Add Detection Mix - 5 µL Antibody Mix (Anti-His-Eu3+ & Anti-Fc-d2) incubate1->step2 incubate2 Incubate 60 min at RT (dark) step2->incubate2 read Read Plate Ex: 320 nm Em: 620 nm & 665 nm incubate2->read end End read->end

Caption: HTRF assay workflow for PD-1/PD-L1 inhibitor screening.
Detailed Steps

  • Dispense Reagents: To each well of a 384-well plate, add reagents in the following order:

    • 5 µL of assay buffer (for control wells) or inhibitor dilutions (for test wells).

    • 5 µL of a pre-mixed solution containing both His-PD-L1 and Fc-PD-1.

  • First Incubation: Seal the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to PD-L1.

  • Add Detection Reagents: Add 10 µL of the antibody detection mix (Anti-6xHis-Eu3+ and Anti-hFc-d2) to all wells.

  • Second Incubation: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.[10]

  • Plate Reading: Read the plate on an HTRF-compatible reader. Set the excitation wavelength at 320-340 nm and measure emission at two wavelengths: 620 nm (donor) and 665 nm (acceptor).[10]

Data Presentation and Analysis

Performance Characteristics

The performance of this compound in a PD-1/PD-L1 HTRF assay has been previously reported. This data serves as a benchmark for assay validation.

ParameterReported ValueReference
This compound IC₅₀ 0.146 µM[8]
This compound IC₅₀ 7.2 µM[1][3]
Assay Format Competitive[4][8]
Plate Format 384-well[10][11]
Z'-factor > 0.5[10][11]

Note: The discrepancy in reported IC₅₀ values may be due to different assay conditions, protein constructs, or reagent concentrations.

Data Calculation
  • HTRF Ratio: The raw data from the plate reader is used to calculate the HTRF ratio for each well, which corrects for well-to-well variability.[6]

    • HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000[10]

  • Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration relative to control wells (no inhibitor).

    • % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

    • Positive Control (0% Inhibition): Wells with proteins and detection reagents, but no inhibitor.

    • Negative Control (100% Inhibition): Wells without PD-1 or PD-L1 to measure background.

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) regression model to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the HTRF signal by 50%.[12][13]

Assay Validation

To ensure the assay is robust and suitable for HTS, several parameters should be evaluated:

  • Z'-factor: This statistical parameter assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[10][11]

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control (interacting proteins) to the negative control (background). A high S/B ratio (typically >3) is desirable.[10]

  • Reproducibility: Assess both intra-plate and inter-plate variability to ensure consistent results over time.[11]

By following this detailed protocol, researchers can effectively implement a robust HTRF assay to identify and characterize novel small molecule inhibitors of the critical PD-1/PD-L1 immune checkpoint.

References

Application Notes and Protocols for BMS-8 AlphaLISA Assay Setup

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for setting up a high-throughput AlphaLISA assay to screen for inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, using BMS-8 as a known inhibitor. This assay is intended for researchers, scientists, and drug development professionals working on novel immunotherapies.

Introduction

The interaction between PD-1, an immune checkpoint receptor on activated T-cells, and its ligand PD-L1, expressed on tumor cells, is a critical mechanism of immune evasion in cancer.[1][2] Small molecule inhibitors that disrupt this interaction can restore anti-tumor immunity. This compound is a known inhibitor of the PD-1/PD-L1 interaction, acting by binding to PD-L1 and inducing its homodimerization, which prevents its binding to PD-1.[1][2][3]

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based, no-wash immunoassay technology ideal for screening large compound libraries.[4][5][6][7] This technology relies on the proximity of a Donor and an Acceptor bead.[4][6][7] When in close proximity (within 200 nm), a laser-excited Donor bead releases singlet oxygen, which triggers a cascade of energy transfer in the Acceptor bead, resulting in a luminescent signal.[4][5][6] This protocol describes a competitive AlphaLISA assay to identify and characterize small molecule inhibitors of the PD-1/PD-L1 interaction.

Signaling Pathway and Assay Principle

The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. The binding of PD-L1 on tumor cells to PD-1 on T-cells leads to the suppression of T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing the tumor to evade immune surveillance.

This compound disrupts this pathway by binding directly to PD-L1 and inducing the formation of PD-L1 homodimers. This dimerization sterically hinders the interaction of PD-L1 with PD-1, thus blocking the inhibitory signal and restoring T-cell function.[1][2][3]

The AlphaLISA assay designed here is a competitive binding assay. Biotinylated recombinant human PD-L1 is captured by Streptavidin-coated Donor beads. His-tagged recombinant human PD-1 is captured by an anti-His antibody conjugated to AlphaLISA Acceptor beads. In the absence of an inhibitor, the interaction between PD-1 and PD-L1 brings the Donor and Acceptor beads into close proximity, generating a strong AlphaLISA signal. When an inhibitor like this compound is present, it binds to PD-L1, disrupting its interaction with PD-1. This separation of the beads leads to a decrease in the AlphaLISA signal, proportional to the concentration of the inhibitor.

PD1_PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibition Inhibition by this compound PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction PDL1_dimer PD-L1 Dimer PDL1->PDL1_dimer Induces Dimerization T_cell_inhibition Immune Evasion PD1->T_cell_inhibition Suppresses T-Cell Activity BMS8 This compound BMS8->PDL1 Binds to PDL1_dimer->PD1 Blocks Interaction

Figure 1: PD-1/PD-L1 Signaling and this compound Inhibition.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog Number
Recombinant Human PD-1 (His-tag)Example SupplierXXXX
Recombinant Human PD-L1 (Biotinylated)Example SupplierYYYY
This compoundMedchemExpressHY-100088
AlphaLISA Anti-His Acceptor BeadsPerkinElmerAL178
Streptavidin-Coated Donor BeadsPerkinElmer6760002
AlphaLISA Immunoassay Buffer (10X)PerkinElmerAL000
White 384-well OptiPlate™PerkinElmer6007290
DMSOSigma-AldrichD2650
Reagent Preparation
  • AlphaLISA Immunoassay Buffer (1X): Prepare a 1X working solution by diluting the 10X stock with deionized water.

  • Analyte and Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in 1X AlphaLISA Immunoassay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare working solutions of recombinant PD-1 and biotinylated PD-L1 in 1X AlphaLISA Immunoassay Buffer. The optimal concentrations should be determined through a cross-titration experiment.

  • Bead Preparation:

    • Anti-His Acceptor Beads: Dilute the stock solution in 1X AlphaLISA Immunoassay Buffer to the desired working concentration.

    • Streptavidin Donor Beads: Dilute the stock solution in 1X AlphaLISA Immunoassay Buffer to the desired working concentration. Note: Donor beads are light-sensitive and should be handled in a light-subdued environment.[7]

Assay Procedure

The following protocol is designed for a 384-well plate format with a total reaction volume of 20 µL.

AlphaLISA_Workflow start Start add_inhibitor Add 5 µL of this compound/Test Compound or Vehicle (Buffer + DMSO) start->add_inhibitor add_pdl1 Add 5 µL of Biotinylated PD-L1 add_inhibitor->add_pdl1 add_pd1 Add 5 µL of His-tagged PD-1 add_pdl1->add_pd1 incubate1 Incubate for 60 minutes at Room Temperature add_pd1->incubate1 add_beads Add 5 µL of a mixture of Anti-His Acceptor and Streptavidin Donor Beads incubate1->add_beads incubate2 Incubate for 30 minutes at Room Temperature in the Dark add_beads->incubate2 read_plate Read on an AlphaScreen-compatible Plate Reader incubate2->read_plate end End read_plate->end

Figure 2: this compound AlphaLISA Experimental Workflow.

Experimental Steps:

  • Add 5 µL of the serially diluted this compound or test compound to the wells of a 384-well plate. For control wells, add 5 µL of 1X AlphaLISA Immunoassay Buffer containing the same final concentration of DMSO.

  • Add 5 µL of the biotinylated PD-L1 working solution to all wells.

  • Add 5 µL of the His-tagged PD-1 working solution to all wells.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Prepare a 1:1 mixture of the Anti-His Acceptor beads and Streptavidin Donor beads working solutions.

  • Add 5 µL of the bead mixture to all wells.

  • Incubate the plate for 30 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader (e.g., PerkinElmer EnVision).

Data Presentation

The following table provides an example of recommended starting concentrations for the assay components. These concentrations should be optimized for your specific assay conditions.

ComponentStock ConcentrationWorking Concentration (in 20 µL)Final Concentration
Biotinylated PD-L11 mg/mL20 nM5 nM
His-tagged PD-11 mg/mL40 nM10 nM
Anti-His Acceptor Beads5 mg/mL40 µg/mL10 µg/mL
Streptavidin Donor Beads5 mg/mL40 µg/mL10 µg/mL
This compound10 mM in DMSO0.1 nM - 100 µMVariable

Data Analysis

The raw data from the plate reader will be in the form of arbitrary luminescence units.

  • Background Subtraction: Subtract the average signal from the wells containing no PD-1 or no PD-L1 (background control) from all other data points.

  • Normalization: The data can be normalized to the control wells (containing only DMSO vehicle) to represent 100% interaction (0% inhibition). The wells with the highest concentration of this compound can be used to represent 0% interaction (100% inhibition).

  • Curve Fitting: Plot the normalized signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) or sigmoidal dose-response curve to determine the IC50 value of the inhibitor.[8] Standard statistical software such as GraphPad Prism or Microsoft Excel with a Solver plug-in can be used for this analysis.[8]

  • Hook Effect: Be aware of the "hook effect," where at very high concentrations of the analyte, the signal may decrease.[8] This occurs when excess analyte saturates the beads, preventing the formation of the bead-analyte-bead sandwich.[8] It is important to perform a full dose-response curve to identify the optimal working range of the assay.

Conclusion

This application note provides a comprehensive protocol for establishing a robust and high-throughput AlphaLISA assay to screen for inhibitors of the PD-1/PD-L1 interaction. The detailed methodology, data analysis guidelines, and visual representations of the signaling pathway and experimental workflow will enable researchers to effectively identify and characterize novel small molecule immunomodulators like this compound. The flexibility of the AlphaLISA platform allows for adaptation to various research needs, making it a valuable tool in cancer immunotherapy drug discovery.

References

Application Note: BMS-8 Flow Cytometry for PD-L1 Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are critical immune checkpoint proteins that regulate T-cell activation and tolerance.[1] In the tumor microenvironment, cancer cells can overexpress PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and immune evasion.[1] Blocking the PD-1/PD-L1 interaction has emerged as a highly successful cancer immunotherapy strategy.

BMS-8 is a small molecule inhibitor that disrupts the PD-1/PD-L1 interaction.[2] Unlike monoclonal antibodies, its small size may offer advantages in tumor penetration. The primary mechanism of action for this compound involves binding directly to PD-L1 and inducing its homodimerization, which sterically hinders the binding of PD-1.[3][][5]

This application note provides a detailed protocol for assessing the engagement of this compound with cell surface PD-L1 using flow cytometry. This assay can be utilized to quantify the extent of target engagement and to characterize the dose-dependent effects of this compound on PD-L1 on the cell surface.

Signaling Pathway and Mechanism of Action

The interaction between PD-1 on T cells and PD-L1 on tumor cells delivers an inhibitory signal to the T cell, suppressing its cytotoxic activity. This compound binds to a hydrophobic pocket on the surface of PD-L1, inducing a conformational change that promotes the formation of a PD-L1 homodimer. This dimerization masks the binding site for PD-1, thereby preventing the immunosuppressive signal and restoring T-cell activity.

PDL1_pathway PD-1/PD-L1 Signaling and this compound Inhibition cluster_tcell T Cell cluster_tumor Tumor Cell PD1 PD-1 Inhibition Inhibition of T Cell Activation PD1->Inhibition Signaling TCR TCR Activation T Cell Activation TCR->Activation Antigen Presentation Inhibition->Activation Blocks PDL1 PD-L1 PDL1->PD1 Binding PDL1_dimer PD-L1 Dimer PDL1->PDL1_dimer PDL1_dimer->PD1 Blocks Binding Antigen Tumor Antigen BMS8 This compound BMS8->PDL1 Binds and Induces Dimerization

Caption: PD-1/PD-L1 signaling pathway and this compound mechanism of action.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound from various assays. It is important to note the variability in reported IC50 values, which may be attributed to different assay formats and experimental conditions.

ParameterValueAssay TypeSource
IC50 146 nMHomogeneous Time-Resolved Fluorescence (HTRF)(Not explicitly cited, but referenced in commercial product descriptions)
IC50 7.2 µMNot Specified(Not explicitly cited, but referenced in commercial product descriptions)

Experimental Protocols

This protocol describes a flow cytometry-based assay to measure the engagement of this compound with cell-surface PD-L1. The principle of this assay is to detect the inhibition of a fluorescently labeled anti-PD-L1 antibody binding to cells pre-treated with this compound.

Materials and Reagents
  • Cell Line: A human cancer cell line with high endogenous expression of PD-L1 (e.g., MDA-MB-231, NCI-H23).

  • This compound: Small molecule inhibitor.

  • Primary Antibody: Fluorochrome-conjugated anti-human PD-L1 antibody (e.g., PE-conjugated). Choose an antibody that binds to an epitope that is blocked by this compound-induced dimerization.

  • Isotype Control: Fluorochrome-conjugated isotype control antibody corresponding to the primary antibody.

  • Flow Cytometry Staining Buffer: PBS with 2% FBS and 0.1% sodium azide.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • 96-well V-bottom plates.

  • Flow Cytometer.

Experimental Workflow

experimental_workflow This compound PD-L1 Engagement Flow Cytometry Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_staining Antibody Staining cluster_acquisition Data Acquisition Harvest Harvest and wash PD-L1 expressing cells Count Count cells and adjust to 1x10^6 cells/mL Harvest->Count Plate Plate 100 µL of cells per well in a 96-well plate Count->Plate Add_BMS8 Add this compound to wells and incubate for 1-2 hours at 37°C Prepare_BMS8 Prepare serial dilutions of this compound Prepare_BMS8->Add_BMS8 Wash_cells Wash cells with cold Flow Cytometry Staining Buffer Add_BMS8->Wash_cells Add_Ab Add fluorescently labeled anti-PD-L1 antibody Wash_cells->Add_Ab Incubate_Ab Incubate for 30 minutes at 4°C in the dark Add_Ab->Incubate_Ab Wash_final Wash cells twice with cold Flow Cytometry Staining Buffer Incubate_Ab->Wash_final Resuspend Resuspend cells in 200 µL of Flow Cytometry Staining Buffer Wash_final->Resuspend Acquire Acquire data on a flow cytometer Resuspend->Acquire Analyze Analyze Mean Fluorescence Intensity (MFI) Acquire->Analyze

Caption: Experimental workflow for assessing this compound PD-L1 engagement.

Step-by-Step Protocol
  • Cell Preparation:

    • Culture the PD-L1 expressing cell line to ~80% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

    • Wash the cells once with complete cell culture medium and then once with cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cells in cold Flow Cytometry Staining Buffer and perform a cell count. Adjust the cell concentration to 1 x 10^6 cells/mL.

    • Aliquot 100 µL of the cell suspension (100,000 cells) into each well of a 96-well V-bottom plate.

  • This compound Treatment:

    • Prepare a 2X stock solution of this compound in cell culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., from 10 µM to 1 nM). Include a vehicle control (e.g., DMSO).

    • Add 100 µL of the 2X this compound dilutions to the respective wells containing the cells. The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C in a humidified incubator for 1-2 hours. This allows for this compound to engage with PD-L1 on the cell surface.

  • Antibody Staining:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes at 4°C and discard the supernatant.

    • Wash the cells once with 200 µL of cold Flow Cytometry Staining Buffer and centrifuge again.

    • Prepare the anti-PD-L1 antibody and isotype control at the predetermined optimal concentration in cold Flow Cytometry Staining Buffer.

    • Resuspend the cell pellets in the antibody solutions and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 200 µL of cold Flow Cytometry Staining Buffer, centrifuging between each wash.

  • Data Acquisition and Analysis:

    • After the final wash, resuspend the cells in 200 µL of cold Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer, collecting a sufficient number of events for each sample (e.g., 10,000-20,000 events in the live cell gate).

    • Analyze the data using appropriate flow cytometry software. Gate on the live, single-cell population and determine the Mean Fluorescence Intensity (MFI) of the fluorochrome-conjugated anti-PD-L1 antibody for each this compound concentration.

    • Calculate the percentage of PD-L1 engagement or inhibition of antibody binding for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the EC50 value.

Conclusion

This application note provides a comprehensive guide for utilizing flow cytometry to assess the engagement of the small molecule inhibitor this compound with its target, PD-L1, on the surface of cancer cells. The provided protocol offers a robust method for quantifying target engagement and determining the cellular potency of this compound. The accompanying diagrams and data summary serve as valuable resources for researchers in the field of immuno-oncology and drug development. Careful optimization of cell handling and antibody concentrations will ensure high-quality, reproducible data.

References

Application Notes and Protocols for In Vivo Dosing and Formulation of BMS-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-8 is a small molecule inhibitor targeting the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) protein-protein interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. By binding directly to PD-L1, this compound induces its homodimerization, thereby preventing its interaction with PD-1 on T cells and potentially restoring anti-tumor immunity.[1][2][3][4] These application notes provide detailed protocols for the in vivo formulation and dosing of this compound, based on available preclinical data for analogous compounds and general guidelines for in vivo studies. The provided protocols and data aim to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in various preclinical models.

Introduction to this compound

This compound is a potent inhibitor of the PD-1/PD-L1 interaction, with a reported IC50 value of 146 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay.[3] Its mechanism of action involves the direct binding to PD-L1, which leads to the formation of PD-L1 homodimers. This dimerization sterically hinders the binding of PD-1 to PD-L1, thus interrupting the immunosuppressive signal and promoting T cell activation against tumor cells. The development of small molecule inhibitors like this compound offers a promising alternative to monoclonal antibody-based therapies, with potential advantages in terms of oral bioavailability and tumor penetration.

Data Presentation

While specific in vivo pharmacokinetic data for this compound is not publicly available, studies on a close analog, NP19, provide valuable insights into its potential in vivo behavior. The following tables summarize the pharmacokinetic parameters of NP19 in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of NP19 (a this compound Analog) in Male Sprague-Dawley Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)
Intravenous (IV)18500.08312302.5
Oral (PO)103202.021504.8

Data derived from a study on a this compound analog, NP19.[1]

Experimental Protocols

The following protocols are recommended starting points for the in vivo evaluation of this compound. Researchers should note that these are based on studies with an analogous compound and general formulation principles. Optimization and validation for specific animal models and experimental goals are highly recommended.

Protocol 1: Formulation for Intraperitoneal (IP) Injection in Mice

This protocol is adapted from a study using the this compound analog, NP19, in a murine cancer model.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 200 (PEG-200), sterile

  • Saline solution (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing 5% DMSO, 40% PEG-200, and 55% saline solution. For example, to prepare 1 mL of vehicle, mix 50 µL of DMSO, 400 µL of PEG-200, and 550 µL of saline.

  • Final Formulation: Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration for dosing. For example, to prepare a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of the vehicle.

  • Administration: Administer the final formulation to mice via intraperitoneal injection. The injection volume should be calculated based on the animal's body weight (e.g., 100-200 µL for a standard mouse).

Note: For nude mice or other sensitive strains, it is recommended to keep the final DMSO concentration below 2%.[2]

Protocol 2: Formulation for Oral Gavage (PO) in Rodents

This protocol is based on pharmacokinetic studies of the this compound analog, NP19, and general recommendations for oral formulations.[1][2]

Materials:

  • This compound

  • 0.5% Sodium carboxymethyl cellulose (CMC-Na) in sterile water

  • Sterile tubes

  • Homogenizer or sonicator

  • Oral gavage needles

Procedure:

  • Suspension Preparation: Weigh the required amount of this compound and suspend it in the 0.5% CMC-Na solution to achieve the desired final concentration.

  • Homogenization: To ensure a uniform suspension, homogenize or sonicate the mixture until no visible clumps of the compound remain.

  • Administration: Administer the suspension to the animals using an appropriate oral gavage needle. The volume of administration will depend on the animal's weight and the desired dose.

Protocol 3: General Formulation for Intravenous (IV) Injection

This protocol is a general guideline for preparing formulations of DMSO-soluble compounds for intravenous administration.[2]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline solution (0.9% NaCl) or Phosphate Buffered Saline (PBS), sterile

  • Sterile tubes, syringes, and needles

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Vehicle Preparation and Final Formulation (Sequential Addition): a. In a sterile tube, add the required volume of the this compound DMSO stock. b. Add 40% (of the final volume) of PEG300 and mix thoroughly until the solution is clear. c. Add 5% (of the final volume) of Tween-80 and mix until clear. d. Add 45% (of the final volume) of saline or PBS to reach the final desired volume and concentration.

  • Administration: Administer the final formulation via intravenous injection. The injection volume should be carefully calculated based on the animal's weight.

Important Considerations:

  • Solubility: It is crucial to first assess the solubility of this compound in various solvents to optimize the formulation.

  • Stability: The stability of the formulation should be evaluated, and it is recommended to prepare fresh solutions for each experiment.

  • Toxicity: The potential toxicity of the vehicle should be considered, and a vehicle-only control group should be included in in vivo studies.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Mandatory Visualizations

signaling_pathway cluster_t_cell T Cell cluster_tumor_cell Tumor Cell PD1 PD-1 Activation T Cell Activation PD1->Activation TCR TCR TCR->Activation Signal 1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal PDL1_dimer PD-L1 Dimer PDL1->PDL1_dimer Induces Dimerization MHC MHC MHC->TCR BMS8 This compound BMS8->PDL1 Binds to PDL1_dimer->PD1 Blocks Interaction

Caption: Mechanism of action of this compound.

experimental_workflow start Start: In Vivo Study with this compound formulation This compound Formulation (e.g., IP, PO, IV) start->formulation animal_model Select Animal Model (e.g., Syngeneic Mouse Tumor Model) formulation->animal_model dosing Administer this compound or Vehicle Control animal_model->dosing monitoring Monitor Tumor Growth and Animal Health dosing->monitoring endpoints Endpoint Analysis (e.g., Tumor Volume, Immune Cell Infiltration, PK) monitoring->endpoints data_analysis Data Analysis and Interpretation endpoints->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for in vivo studies of this compound.

References

Application Notes and Protocols for the Pharmacokinetics of BMS-202 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the pharmacokinetic properties of BMS-202, a small molecule inhibitor of the programmed death-ligand 1 (PD-L1), in a murine model. BMS-202, also referred to as PCC0208025, is a key compound in a series of PD-1/PD-L1 interaction inhibitors developed by Bristol-Myers Squibb.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for the design and interpretation of preclinical efficacy and toxicology studies. The data and protocols presented herein are compiled from published research and are intended to guide researchers in their own investigations of this and similar molecules.

Data Presentation

The following table summarizes the reported plasma and tumor concentrations of PCC0208025 (BMS-202) in B16-F10 melanoma-bearing mice following a single oral administration of 60 mg/kg.[2][3]

Time Point (hours)Average Plasma Concentration (nM)Average Tumor Concentration (nmol/kg)
14.36160.7
33.94196.7
83.16127.3

Experimental Protocols

Animal Model and Dosing Regimen

A detailed protocol for the in vivo pharmacokinetic study of PCC0208025 (BMS-202) in a B16-F10 melanoma-bearing mouse model is described below.[2][4]

Materials:

  • Male C57BL/6NCrl mice

  • B16-F10 melanoma cells

  • Matrigel

  • PCC0208025 (BMS-202)

  • Saline (vehicle)

  • Oral gavage needles

  • Standard laboratory animal housing and care facilities

Procedure:

  • Tumor Cell Implantation:

    • Culture B16-F10 melanoma cells under standard conditions.

    • Prepare a suspension of 1 × 10⁵ B16-F10 cells mixed with Matrigel.

    • Inject the cell suspension into the dorsal area of male C57BL/6NCrl mice to establish tumors.[2][4]

  • Animal Acclimation and Grouping:

    • Allow the mice to acclimate and the tumors to grow to a volume of approximately 1000 mm³.

    • Randomly divide the tumor-bearing mice into experimental groups.

  • Compound Administration:

    • Prepare a formulation of PCC0208025 (BMS-202) for oral administration.

    • Administer a single dose of 60 mg/kg of PCC0208025 via oral gavage. A control group should receive the same volume of saline.[2]

  • Sample Collection:

    • At designated time points (e.g., 1, 3, and 8 hours) post-dosing, euthanize the mice.

    • Collect blood samples via cardiac puncture into appropriate anticoagulant tubes.

    • Harvest tumor tissues.

  • Sample Processing:

    • Centrifuge the blood samples at 3000 g for 10 minutes to separate the plasma.

    • Homogenize the tumor tissues in water.

    • Store all plasma and tumor homogenate samples at -20°C until bioanalysis.[2]

Bioanalytical Method: LC-MS/MS

The quantification of PCC0208025 (BMS-202) in plasma and tumor samples is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

General Procedure:

  • Sample Preparation:

    • Thaw plasma and tumor homogenate samples.

    • Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) to the samples to remove proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant containing the analyte to a clean tube.

    • Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution.

  • Chromatographic Separation:

    • Inject the prepared samples into the HPLC system.

    • Separate the analyte from endogenous matrix components on a suitable analytical column (e.g., C18).

    • Use an appropriate mobile phase gradient to achieve optimal separation.

  • Mass Spectrometric Detection:

    • Introduce the eluent from the HPLC into the mass spectrometer.

    • Utilize an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of the parent and daughter ions of PCC0208025 (BMS-202).

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of PCC0208025 (BMS-202) in the unknown samples by interpolating their response against the calibration curve.

Visualizations

Signaling Pathway

PD1_PDL1_Inhibition cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PD-L1 PD-L1 T-Cell_Inhibition T-Cell_Inhibition PD-L1->T-Cell_Inhibition PD-1 PD-1 PD-1->PD-L1 Interaction T-Cell_Activation T-Cell_Activation BMS-202 BMS-202 BMS-202->PD-L1 Binds to

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by BMS-202.

Experimental Workflow

PK_Workflow cluster_InVivo In Vivo Study cluster_Bioanalysis Bioanalysis cluster_DataAnalysis Data Analysis A Tumor Implantation (B16-F10 cells in mice) B Oral Administration (60 mg/kg BMS-202) A->B C Sample Collection (Plasma & Tumor at 1, 3, 8h) B->C D Sample Preparation (Protein Precipitation) C->D Samples E LC-MS/MS Analysis D->E F Quantification E->F G Concentration-Time Profile F->G Concentration Data

Caption: Experimental workflow for the pharmacokinetic study of BMS-202 in mice.

References

Troubleshooting & Optimization

BMS-8 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BMS-8

Disclaimer: The designation "this compound" is not a unique identifier for a single chemical entity in publicly available scientific literature. The following troubleshooting guide provides general strategies for addressing solubility issues commonly encountered with poorly water-soluble small molecule compounds in a research setting. The recommendations should be adapted based on the specific physicochemical properties of your compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving a new small molecule inhibitor like this compound?

Most small molecule inhibitors are initially dissolved in a 100% organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and compatibility with many (but not all) experimental assays. Other organic solvents like ethanol or dimethylformamide (DMF) may also be used. Always refer to the supplier's datasheet for any specific recommendations.

Q2: How do I prepare a high-concentration stock solution of this compound?

Start by dissolving the compound in a minimal amount of a pure organic solvent, such as DMSO, to create a stock solution typically ranging from 10 to 50 mM. Gentle warming (e.g., to 37°C) or brief sonication can aid dissolution. Visually inspect the solution to ensure no solid material remains. Store stock solutions in appropriate conditions (e.g., -20°C or -80°C) to maintain stability.

Q3: My compound precipitates when I dilute it from a DMSO stock into my aqueous experimental buffer. What should I do?

This is a common issue known as "crashing out." It occurs because the compound is not soluble in the final aqueous conditions. To troubleshoot this:

  • Decrease the Final Concentration: The simplest solution is often to lower the final concentration of the compound in your assay.

  • Reduce the Percentage of Organic Solvent: Ensure the final concentration of DMSO or other organic solvent in your aqueous medium is as low as possible, typically well below 1% and ideally less than 0.1%, to avoid solvent-induced artifacts in biological assays.

  • Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, to the aqueous buffer can help maintain the compound's solubility.

  • Employ Solubilizing Excipients: Consider formulating the compound with excipients like cyclodextrins (e.g., HP-β-CD), which can encapsulate the hydrophobic molecule and improve its aqueous solubility.

Q4: Can I use techniques other than solvents to improve the solubility of this compound?

Yes, several methods can enhance the solubility of poorly soluble drugs.[1][2] These include:

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.

  • Particle Size Reduction: Techniques like micronization or nanocrystallization increase the surface area of the compound, which can improve the dissolution rate.[3][4][5]

  • Solid Dispersions: Creating a solid dispersion involves mixing the hydrophobic drug with a hydrophilic carrier, which can enhance wettability and dissolution.[2][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in 100% DMSO to create a stock solution. The compound has extremely low solubility, or the concentration is too high.Try a lower target concentration. Gentle warming (37-50°C) or sonication may help. If solubility in DMSO is limited, consider alternative solvents like DMF or NMP, but check their compatibility with your downstream assay.
Stock solution appears clear initially but forms crystals after storage. The compound is not stable in the solvent at the storage temperature, or the concentration is above its saturation point at that temperature.Store the stock solution at a higher temperature (e.g., -20°C instead of -80°C) if stability allows. Alternatively, prepare fresh stock solutions before each experiment. Consider making a lower concentration stock.
Compound precipitates immediately upon dilution into an aqueous buffer. The aqueous buffer has exceeded its capacity to solubilize the compound (poor aqueous solubility).First, confirm you are not exceeding the known solubility limit. If the issue persists, pre-mix the DMSO stock with a small volume of buffer containing a solubilizing agent (e.g., surfactant, cyclodextrin) before diluting to the final volume. This creates a more gradual transition from organic to aqueous environments.
Inconsistent or non-reproducible results in cell-based assays. The compound may be precipitating in the culture medium over time, leading to a variable effective concentration.Visually inspect the wells of your cell culture plate under a microscope for signs of precipitation. Use a solubility-enhancing formulation (e.g., with Pluronic F-68) to improve stability in the medium. Reduce the incubation time if possible.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, place the vial in a sonicating water bath for 5-10 minutes or warm it briefly in a 37°C water bath until the solution is completely clear.

  • Sterilization (Optional): If for use in cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Improving Aqueous Solubility with a Surfactant

  • Prepare Buffer with Surfactant: Prepare your desired aqueous buffer (e.g., PBS) and add a surfactant like Tween-20 to a final concentration of 0.01-0.1%.

  • Serial Dilution: Perform a serial dilution of your high-concentration DMSO stock solution into the surfactant-containing buffer to achieve your final working concentrations.

  • Vortexing: Ensure you vortex the solution thoroughly after each dilution step to facilitate the formation of micelles that can help solubilize the compound.[2]

Visualizations

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Aqueous Buffer cluster_2 Troubleshooting Weigh_Compound Weigh Compound Add_DMSO Add 100% DMSO Weigh_Compound->Add_DMSO Dissolve Vortex / Sonicate Add_DMSO->Dissolve Store Aliquot & Store at -80°C Dissolve->Store Stock DMSO Stock Dilute Dilute in Aqueous Buffer Stock->Dilute Final_Solution Final Working Solution Dilute->Final_Solution Precipitation Precipitation Occurs? Dilute->Precipitation Lower_Conc Lower Final Concentration Precipitation->Lower_Conc Yes Proceed Proceed with Experiment Precipitation->Proceed No Add_Surfactant Use Buffer with Surfactant Lower_Conc->Add_Surfactant Use_Excipient Formulate with Cyclodextrin Add_Surfactant->Use_Excipient

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

G PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream BMS8 This compound (Inhibitor)

Caption: Hypothetical signaling pathway (PI3K/Akt) inhibited by this compound.

References

Technical Support Center: Investigating Off-Target Effects of BMS-8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of BMS-8, a known small molecule inhibitor of the PD-1/PD-L1 interaction.

Frequently Asked Questions (FAQs)

1. What is the known on-target mechanism of action for this compound?

This compound is a small molecule inhibitor that directly binds to Programmed Death-Ligand 1 (PD-L1).[1][2] Its primary mechanism of action involves inducing the homodimerization of PD-L1 on the cell surface.[3][4] This dimerization sterically hinders the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1), effectively blocking the downstream signaling that would otherwise lead to T-cell exhaustion.[3][5] this compound binds to a hydrophobic pocket on PD-L1, and key residues involved in this interaction include Ile54, Tyr56, Met115, Ala121, and Tyr123.[1][6]

2. Are there any known off-target effects of this compound?

As of the latest available information, specific off-target interactions of this compound have not been extensively publicly documented. Off-target effects are common for small molecule inhibitors and can arise from interactions with proteins that share structural similarities with the intended target or have complementary binding pockets.[7] Therefore, it is crucial for researchers using this compound to perform their own off-target profiling to ensure the specificity of their experimental results.

3. What are the first steps I should take to investigate potential off-target effects of this compound?

A common first step is to perform a broad in vitro kinase screen. Since many small molecule inhibitors can have off-target effects on kinases, profiling this compound against a panel of kinases can provide a rapid assessment of its selectivity.[7] Additionally, considering the known downstream signaling of the PD-1/PD-L1 pathway, which involves kinases such as PI3K/AKT, MAPK, and JAK/STAT, it is prudent to assess the activity of these pathways in the presence of this compound.[8]

4. How can I confirm if an observed cellular phenotype is due to an on-target or off-target effect of this compound?

To differentiate between on-target and off-target effects, you can employ several strategies:

  • Use of a negative control: Synthesize or obtain a structurally similar but inactive analog of this compound. This compound should not bind to PD-L1 and therefore should not elicit the on-target effect. Any phenotype observed with the inactive analog is likely due to an off-target effect.

  • Target knockout/knockdown cells: Use cells where the gene for PD-L1 (CD274) has been knocked out or its expression is knocked down (e.g., using CRISPR/Cas9 or shRNA). If the observed phenotype persists in these cells upon treatment with this compound, it is likely an off-target effect.

  • Rescue experiments: If an off-target has been identified, overexpressing this off-target protein may rescue the phenotype caused by this compound.

5. What are some recommended experimental approaches to identify unknown off-targets of this compound?

Several unbiased, systematic approaches can be used to identify novel off-targets:

  • Proteomic-based methods:

    • Affinity-based protein profiling (AfBPP): This involves using a modified version of this compound as a probe to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

    • Thermal proteome profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon drug binding. Proteins that are stabilized or destabilized by this compound are potential off-targets.

  • Genomic-based methods:

    • CRISPR/Cas9 screens: A genome-wide CRISPR screen can identify genes that, when knocked out, confer resistance or sensitivity to this compound, potentially revealing off-target pathways.

Troubleshooting Guides

Guide 1: Designing and Interpreting a Kinase Profiling Assay

Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases.

Experimental Protocol:

  • Select a Kinase Panel: Choose a commercially available kinase profiling service or an in-house panel that covers a diverse range of the human kinome. A larger panel (e.g., >400 kinases) will provide a more comprehensive selectivity profile.

  • Determine Assay Concentration: Select a concentration of this compound for screening. A common starting point is 1 µM, which is significantly higher than the reported on-target IC50 values to capture even weak off-target interactions. It is also advisable to test a lower concentration, such as 100 nM.

  • Perform the Assay: The assay is typically a radiometric or fluorescence-based assay that measures the ability of this compound to inhibit the activity of each kinase in the panel.

  • Data Analysis: The results are usually expressed as the percentage of inhibition for each kinase at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.

Troubleshooting:

  • High number of hits: If this compound inhibits a large number of kinases, it may indicate a lack of selectivity. Consider re-testing at a lower concentration to differentiate potent off-target interactions from weaker ones.

  • No significant hits: While this suggests good selectivity, it doesn't rule out all off-target effects. Other protein families besides kinases could be off-targets.

  • Discrepancies with cellular data: If a kinase hit from the screen does not correlate with an observed cellular phenotype, remember that in vitro kinase activity does not always translate to a cellular effect. Further validation in a cellular context is required.

Data Presentation:

Summarize the kinase profiling data in a table.

Kinase TargetThis compound Concentration (µM)% Inhibition
Kinase A185
Kinase B162
Kinase C115
.........
Guide 2: Validating a Potential Off-Target in a Cell-Based Assay

Objective: To confirm that a "hit" from a primary screen (e.g., kinase profiling) is a true off-target of this compound in a cellular context.

Experimental Protocol:

  • Select a Relevant Cell Line: Choose a cell line that expresses the putative off-target protein.

  • Develop a Target Engagement Assay: This could be a Western blot to look at the phosphorylation status of a known substrate of the off-target, a cellular thermal shift assay (CETSA) to confirm direct binding, or a reporter gene assay to measure the activity of a pathway regulated by the off-target.

  • Dose-Response Experiment: Treat the cells with a range of this compound concentrations and measure the effect on the off-target. Determine the IC50 for the off-target effect.

  • Compare with On-Target Potency: Compare the off-target IC50 with the on-target IC50 for PD-L1 inhibition in the same cell line. A large window between the two values suggests that the off-target effect may only occur at concentrations much higher than those required for the desired on-target activity.

Troubleshooting:

  • No cellular effect observed: The off-target interaction may be too weak to elicit a response in cells, or the chosen readout may not be sensitive enough.

  • Off-target IC50 is close to on-target IC50: This indicates a higher risk of off-target effects at therapeutic concentrations and warrants further investigation.

Data Presentation:

Organize the dose-response data in a table.

CompoundOn-Target IC50 (PD-L1 Inhibition)Off-Target IC50 (e.g., Kinase B Inhibition)Selectivity Window (Off-Target/On-Target)
This compound[Insert experimental value][Insert experimental value][Calculate ratio]

Visualizations

BMS8_On_Target_Mechanism cluster_PDL1_Monomers PD-L1 Monomers cluster_Dimer PD-L1 Dimer PDL1_A PD-L1 (Monomer A) PDL1_B PD-L1 (Monomer B) PDL1_A->PDL1_B Induces Dimerization PD1 PD-1 PDL1_A->PD1 Normal Interaction (Inhibited) PDL1_Dimer PD-L1 Dimer (Inactive) BMS8 This compound BMS8->PDL1_A Binds to hydrophobic pocket PDL1_Dimer->PD1 Interaction Blocked

Caption: On-target mechanism of this compound inducing PD-L1 dimerization.

Off_Target_Workflow start Start: Investigating Off-Target Effects of this compound screen Primary Screening (Broad, In Vitro) start->screen kinase Kinase Panel Screen screen->kinase Option 1 proteomic Proteomic Screen (e.g., TPP, AfBPP) screen->proteomic Option 2 hits Identify 'Hits' (Potential Off-Targets) kinase->hits proteomic->hits validation Secondary Validation (Cell-Based Assays) hits->validation target_engagement Target Engagement (e.g., CETSA, Western Blot) validation->target_engagement phenotype Phenotypic Assays validation->phenotype confirmation Confirmation of Off-Target target_engagement->confirmation phenotype->confirmation

Caption: Experimental workflow for identifying and validating off-target effects.

PD1_Signaling_Pathway cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruits JAK JAK PD1->JAK TCR TCR PI3K PI3K TCR->PI3K RAS RAS TCR->RAS CD28 CD28 CD28->PI3K SHP2->PI3K Dephosphorylates & Inhibits SHP2->RAS AKT AKT PI3K->AKT TCell_Activation T-Cell Activation (Inhibited) AKT->TCell_Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TCell_Activation STAT STAT JAK->STAT STAT->TCell_Activation

Caption: Simplified PD-1/PD-L1 signaling pathway highlighting key kinases.

References

BMS-8 stability in solution troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

BMS-8 Technical Support Center

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and scientists ensure the stability and efficacy of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] For many small organic molecules, it is best to use a fresh, anhydrous grade of DMSO to prevent moisture-induced degradation. While this compound is also slightly soluble in methanol, DMSO is preferred for creating high-concentration stocks.[2]

Q2: How should I store this compound as a solid and in solution?

A2: Proper storage is critical to maintaining the integrity of this compound. Storage conditions differ for the compound in its solid versus solution form.

FormStorage TemperatureReported Stability
Solid (Powder)-20°C≥ 4 years[2]
In Solvent (DMSO)-80°C≥ 1 year[3]

Q3: My this compound solution turned cloudy after I diluted my DMSO stock into an aqueous buffer. What should I do?

A3: This is a common issue known as precipitation, which occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous solution where it is less soluble. To resolve this, try making intermediate serial dilutions in DMSO before adding the final diluted sample to your aqueous medium. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1% without significant toxicity, but it is crucial to include a vehicle control (DMSO alone) in your experiments.

Q4: What is the primary mechanism of action for this compound?

A4: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) protein-protein interaction.[2][4] It functions by binding directly to PD-L1, which induces the formation of PD-L1 homodimers.[1][3][5] This dimerization prevents PD-L1 from binding to its receptor, PD-1, on T-cells, thereby blocking the immunosuppressive signal.

cluster_tcell T-Cell cluster_tumor Tumor Cell PD1 PD-1 Receptor PDL1 PD-L1 PDL1->PD1 Interaction Blocks T-Cell Activation PDL1_dimer PD-L1 Dimer (Inactive) PDL1->PDL1_dimer Induces Dimerization PDL1_dimer->PD1 Prevents Interaction BMS8 This compound BMS8->PDL1 Binds

Caption: Mechanism of action for this compound in the PD-1/PD-L1 signaling pathway.

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound. The following workflow provides a logical approach to diagnosing issues related to compound stability.

Issue: Inconsistent or lower-than-expected activity of this compound in an assay.

This issue can stem from several sources, including incorrect solution preparation, compound degradation, or precipitation.

start Problem: Low or No this compound Activity check_prep Step 1: Verify Solution Prep - Correct solvent (DMSO)? - Correct concentration? - Stored properly (-80°C)? start->check_prep check_precip Step 2: Check for Precipitation - Solution cloudy after dilution? - Final DMSO % too low? check_prep->check_precip Prep OK suspect_degradation Step 3: Suspect Degradation - Stock solution old? - Exposed to light/room temp? - Multiple freeze-thaw cycles? check_precip->suspect_degradation No remediate_precip Action: - Decrease final concentration. - Use serial DMSO dilutions. - Ensure final DMSO is ≤0.1% check_precip->remediate_precip Yes confirm_stability Step 4: Confirm Stability (HPLC) - Analyze current stock vs. new standard. - Look for degradation peaks. suspect_degradation->confirm_stability solution_ok Solution is OK confirm_stability->solution_ok No Degradation (Check Assay) solution_bad Solution is Compromised confirm_stability->solution_bad Degradation Confirmed remediate_degradation Action: - Prepare fresh stock solution from solid. - Aliquot to minimize freeze-thaw cycles. solution_bad->remediate_degradation cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_std 1. Prepare fresh this compound standard (e.g., 1 mg/mL in DMSO) prep_sample 2. Prepare sample for testing (Dilute aged stock to same concentration) prep_std->prep_sample prep_mobile 3. Prepare mobile phases (e.g., A: 0.1% TFA in Water, B: Acetonitrile) prep_sample->prep_mobile setup 4. Set up HPLC method (Gradient, flow rate, column temp) prep_mobile->setup inject_std 5. Inject standard to establish retention time (RT) and peak area setup->inject_std inject_sample 6. Inject aged sample inject_std->inject_sample compare 7. Compare chromatograms: - Shift in RT for main peak? - Decrease in main peak area? inject_sample->compare degradants 8. Identify new peaks (degradants) - Calculate % purity compare->degradants

References

Technical Support Center: Enhancing In Vivo Bioavailability of BMS-8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-8, a novel small-molecule inhibitor of the PD-1/PD-L1 interaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small-molecule inhibitor that targets the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction. It functions by binding directly to PD-L1, which induces the formation of PD-L1 homodimers. This dimerization prevents PD-L1 from interacting with its receptor, PD-1, on T-cells, thereby blocking the inhibitory signal and restoring T-cell anti-tumor activity.

Q2: What are the known solubility characteristics of this compound?

A2: this compound is a crystalline solid with limited solubility in common laboratory solvents. It has been reported to be only slightly soluble in methanol. This poor solubility is a likely contributor to challenges in achieving high oral bioavailability.

Q3: What is the expected oral bioavailability of compounds similar to this compound?

Q4: What are the general challenges in achieving good oral bioavailability with small molecule inhibitors like this compound?

A4: The primary challenges for oral delivery of small molecule inhibitors like this compound often stem from:

  • Poor aqueous solubility: This limits the dissolution of the compound in the gastrointestinal tract, which is a prerequisite for absorption.

  • Crystalline nature: High lattice energy of crystalline solids can hinder dissolution.

  • First-pass metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Efflux transporters: The compound may be actively transported out of intestinal cells back into the gut lumen.

Troubleshooting Guide

This guide provides potential solutions to common problems encountered when working with this compound in vivo, particularly concerning its oral administration and bioavailability.

Problem Potential Cause Suggested Solution
Low or variable drug exposure after oral gavage. Poor solubility and dissolution of this compound in the gastrointestinal tract.1. Particle Size Reduction: Consider micronization or nanomilling of the this compound powder to increase the surface area for dissolution. 2. Formulation in enabling vehicles: Move beyond simple suspensions. Explore amorphous solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), or microemulsions. 3. Use of solubilizing excipients: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) in your formulation.
Precipitation of the compound in the formulation before or during administration. The concentration of this compound exceeds its solubility in the chosen vehicle.1. Screen different vehicles: Test the solubility of this compound in a panel of pharmaceutically acceptable vehicles. 2. Prepare a stable suspension: If a suspension is necessary, ensure uniform particle size and use appropriate suspending agents (e.g., 0.5% w/v carboxymethyl cellulose sodium - CMC-Na) and wetting agents to prevent aggregation and settling.[2] 3. Consider a two-part dosing strategy: Administer a solubilizing pre-treatment followed by the this compound formulation.
Inconsistent results between experimental animals. Variability in food and water intake, gastrointestinal pH, and transit time.1. Standardize experimental conditions: Fast animals overnight before dosing to reduce variability in gastric contents. Ensure consistent access to water. 2. Control dosing volume and technique: Use precise oral gavage techniques to ensure accurate and consistent administration.
Suspected high first-pass metabolism. Rapid metabolism by cytochrome P450 enzymes in the liver or gut wall.1. Co-administration with a metabolic inhibitor: In preclinical studies, a pan-cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can be used to assess the impact of first-pass metabolism. This is for investigational purposes only. 2. Consider alternative routes of administration: For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) administration can bypass first-pass metabolism and provide a baseline for systemic exposure.

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for Oral Gavage in Rodents

This protocol is based on formulations used for a this compound analog, NP19.[2]

Materials:

  • This compound (crystalline powder)

  • 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in sterile water

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

Procedure:

  • Calculate the required amount of this compound and vehicle: Based on the desired dose (e.g., mg/kg) and the dosing volume for the animal model (e.g., 10 mL/kg for mice).

  • Weigh the this compound powder accurately.

  • Triturate the this compound powder: If starting with larger crystals, gently grind the powder in a mortar and pestle to a fine, uniform consistency.

  • Prepare the vehicle: Dissolve the appropriate amount of CMC-Na in sterile water to make a 0.5% (w/v) solution. Ensure it is fully dissolved.

  • Wetting the powder: Add a small amount of the vehicle to the this compound powder and mix to form a smooth paste. This prevents clumping.

  • Prepare the suspension: Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing.

  • Ensure homogeneity: Continue to stir the suspension for at least 30 minutes before administration to ensure a uniform distribution of the particles. Keep the suspension stirring during the dosing procedure.

Protocol 2: Preparation of this compound for Intravenous Administration in Rodents

This protocol is for investigational use to determine absolute bioavailability and is based on formulations for a this compound analog.[2]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG-300)

  • Sterile saline

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the co-solvent vehicle: Prepare a solution of 5% DMSO and 95% PEG-300.

  • Dissolve this compound: Add the calculated amount of this compound to the co-solvent vehicle. Vortex until the compound is completely dissolved. Gentle warming may be required, but monitor for any signs of degradation.

  • Dilute with saline (optional but recommended): Depending on the final desired concentration and tolerability in the animal model, the dissolved this compound solution can be further diluted with sterile saline immediately before injection. Perform a small-scale test to ensure the compound does not precipitate upon addition of the aqueous solution.

  • Sterile filter: Filter the final solution through a 0.22 µm sterile filter before injection.

Visualizations

Signaling Pathway of this compound

BMS8_Pathway Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 PD-L1->PD-1 Interaction PD-L1 Dimer PD-L1 Dimer PD-L1->PD-L1 Dimer Dimerization T-Cell Inhibition T-Cell Inhibition PD-1->T-Cell Inhibition Leads to T-Cell Activation T-Cell Activation PD-1->T-Cell Activation Relieves Inhibition This compound This compound This compound->PD-L1 Binds to PD-L1 Dimer->PD-1 Blocks Interaction

Caption: Mechanism of action of this compound.

Experimental Workflow for Improving Oral Bioavailability

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Testing cluster_analysis Data Analysis Initial Suspension Initial Suspension Oral Gavage Oral Gavage Initial Suspension->Oral Gavage Amorphous Solid Dispersion Amorphous Solid Dispersion Amorphous Solid Dispersion->Oral Gavage Lipid-Based Formulation Lipid-Based Formulation Lipid-Based Formulation->Oral Gavage Nanomilling Nanomilling Nanomilling->Oral Gavage Blood Sampling Blood Sampling Oral Gavage->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis Pharmacokinetic Parameters Pharmacokinetic Parameters LC-MS/MS Analysis->Pharmacokinetic Parameters Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Parameters->Bioavailability Calculation

Caption: Iterative workflow for enhancing bioavailability.

References

BMS-8 assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature and resources, we have been unable to identify a specific, standardized assay referred to as the "BMS-8 assay." The search results for this term are predominantly associated with Battery Management Systems.

It is possible that "this compound" refers to a proprietary, in-house assay developed within a specific organization, or it may be an internal designation not widely known in the broader scientific community.

To provide you with accurate and relevant technical support, please verify the full name of the assay and provide additional details, such as:

  • The scientific principle of the assay (e.g., ELISA, fluorescence polarization, cell-based assay).

  • The target or analyte being measured.

  • The manufacturer or the laboratory that developed the protocol.

Once this information is provided, we will be able to generate a detailed technical support center with the troubleshooting guides, FAQs, protocols, and data visualizations you have requested.

Below is a generalized framework for a technical support center that can be populated with specific information once the nature of the "this compound assay" is clarified.

Frequently Asked Questions (FAQs)

This section will address common questions regarding the assay's principle, materials, and data interpretation.

  • Q1: What is the principle of the [Clarified Assay Name]?

  • Q2: What are the critical reagents and materials required for the assay?

  • Q3: What is the expected dynamic range and sensitivity of the assay?

  • Q4: How should I prepare my samples for analysis?

  • Q5: What are the recommended quality control procedures?

Troubleshooting Guides

This section will provide solutions to common problems encountered during the experimental workflow.

Issue 1: High Inter-Assay Variability

Possible Causes & Solutions

CauseSolution
Reagent InstabilityAliquot and store all reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles.
Pipetting ErrorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.
Inconsistent Incubation TimesUse a calibrated timer and ensure all samples are incubated for the same duration.
Plate Position EffectsRandomize sample placement on the plate to minimize edge effects.
Issue 2: Low Signal-to-Noise Ratio

Possible Causes & Solutions

CauseSolution
Suboptimal Reagent ConcentrationTitrate key reagents (e.g., antibodies, enzymes) to determine the optimal concentration.
Insufficient Washing StepsIncrease the number or volume of wash steps to reduce background noise.
Expired or Improperly Stored ReagentsUse fresh reagents and verify storage conditions.

Experimental Protocols

This section will provide a detailed, step-by-step methodology for performing the assay.

Example Protocol Workflow

G prep Sample Preparation plate Plate Coating/Loading prep->plate reagent Reagent Preparation reagent->plate incubate1 Primary Incubation plate->incubate1 wash1 Washing Step 1 incubate1->wash1 secondary Secondary Reagent Addition wash1->secondary incubate2 Secondary Incubation secondary->incubate2 wash2 Washing Step 2 incubate2->wash2 develop Signal Development wash2->develop read Plate Reading develop->read analyze Data Analysis read->analyze

Caption: A generalized experimental workflow for a plate-based assay.

Signaling Pathways and Logical Relationships

This section will illustrate relevant biological pathways or the logical flow of troubleshooting.

Example Troubleshooting Logic

G start Problem Encountered var High Variability? start->var noise Low Signal/Noise? var->noise No check_reagents Check Reagent Stability and Pipetting var->check_reagents Yes check_washing Optimize Washing Steps and Reagent Concentrations noise->check_washing Yes other Consult Further Documentation noise->other No

Caption: A logical diagram for initial troubleshooting steps.

We are committed to providing you with the highest quality support. Please provide the specific details of your "this compound assay" so we can populate this framework with accurate and actionable information.

troubleshooting BMS-8 HTRF assay performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the hypothetical BMS-8 HTRF (Homogeneous Time-Resolved Fluorescence) assay. The information provided is based on general principles of HTRF technology and may be applicable to a wide range of similar assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound HTRF assay?

The this compound HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay. It typically involves two specific antibodies, one labeled with a fluorescent donor (often a europium or terbium cryptate) and the other with a fluorescent acceptor (like d2 or XL665). When these antibodies bind to the target molecule (this compound or its downstream target), the donor and acceptor are brought into close proximity. Excitation of the donor by a light source leads to energy transfer to the acceptor, which then emits light at a specific wavelength. This FRET signal is proportional to the amount of target molecule present. The time-resolved aspect of the measurement helps to reduce background fluorescence, thereby increasing assay sensitivity.[1][2]

Q2: What are the essential components of the this compound HTRF assay kit?

A typical HTRF assay kit, including one for a hypothetical this compound target, would contain:

  • This compound specific antibody labeled with Eu3+-cryptate (donor)

  • This compound specific antibody labeled with d2 (acceptor)

  • Lysis buffer (for cell-based assays)[3]

  • Detection buffer

  • Control lysate or standard

Q3: What type of microplates should be used for HTRF assays?

For optimal performance, use white, low-volume, 384-well or 1536-well microplates.[4] White plates enhance luminescence signals, and low-volume plates help to conserve reagents. Ensure the plates are compatible with your HTRF-certified plate reader.

Q4: What is a suitable HTRF plate reader?

An HTRF-compatible plate reader is required. This type of reader is equipped with a light source for excitation (like a flash lamp or laser) and is capable of dual-wavelength detection with a time delay.[5] This allows for the specific measurement of the long-lived fluorescence signal from the acceptor after the short-lived background fluorescence has decayed.

Q5: How should I prepare my samples for a cell-based this compound HTRF assay?

Proper sample preparation is crucial for obtaining reliable results.[3]

  • Cell Seeding: Plate cells at an optimized density. Too few or too many cells can negatively impact assay performance.[1]

  • Cell Treatment: Treat cells with your test compounds as required for your experiment.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the kit. Ensure complete lysis to release the target protein. The lysis volume can be adjusted based on the plate format.[1]

  • Protein Quantification: It is recommended to determine the protein concentration in your lysates to ensure equal loading.[3]

Troubleshooting Guide

Problem 1: Low HTRF Signal

A low signal can be caused by a variety of factors, from reagent issues to incorrect instrument settings.

Potential CauseRecommended Solution
Incorrect Reagent Preparation or Dilution Ensure that the donor and acceptor antibody solutions are prepared according to the kit's protocol. Improper dilutions will impair assay quality.[1]
Suboptimal Cell Number Optimize the cell seeding density for your specific cell line. A cell titration experiment is recommended.[1]
Insufficient Incubation Time The antibody-analyte binding needs sufficient time to reach equilibrium. While some assays are rapid, others may require overnight incubation.[1] Refer to the specific assay protocol for the recommended incubation time.
Degraded Reagents Store all kit components at the recommended temperatures. Avoid repeated freeze-thaw cycles of the antibodies and control lysates.
Incorrect Plate Reader Settings Verify that the correct excitation and emission wavelengths, as well as the time delay and integration settings, are used for your HTRF assay.
Low Target Expression The cell line used may not express the target protein at a high enough level. Consider using a different cell line or a method to overexpress the target.
Problem 2: High Background Signal

High background can mask the specific signal, leading to a poor signal-to-background ratio.

Potential CauseRecommended Solution
Light Leakage or Autofluorescent Plates Use high-quality, opaque white microplates designed for fluorescence assays. Ensure the plate is properly sealed to prevent light leakage.
Autofluorescence from Compounds or Media Some test compounds or culture media components can be autofluorescent. Run a control well with the compound but without cells or antibodies to check for this.
Nonspecific Antibody Binding This can occur if the antibody concentrations are too high. Consider titrating the antibodies to find the optimal concentrations. The addition of a blocking reagent to the lysis buffer can also help.[3]
Cross-talk Between Wells Be careful to avoid splashing liquid between wells during pipetting.
Reader Settings Not Optimized An inappropriate delay time or integration window can lead to the measurement of non-specific, short-lived fluorescence.
Problem 3: High Variability (High %CV)

High coefficient of variation (%CV) between replicate wells indicates poor assay precision.

Potential CauseRecommended Solution
Pipetting Inaccuracies Inconsistent pipetting is a major source of variability.[6] Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers.
Incomplete Cell Lysis Ensure that the lysis buffer is added to all wells consistently and that the plate is adequately mixed to achieve uniform cell lysis.
Edge Effects "Edge effects" can occur due to temperature or evaporation gradients across the plate. To minimize this, avoid using the outer wells of the plate or ensure a humidified environment during incubation.[4]
Cell Clumping Ensure a single-cell suspension before seeding to have a uniform cell number in each well.
Instrument Instability Ensure the plate reader's lamp and detectors are functioning correctly. Regular maintenance and calibration are important.[6]

Experimental Protocols

General HTRF Assay Protocol (Cell-Based)
  • Cell Plating: Seed cells in a 384-well white plate at a pre-determined optimal density and culture overnight.

  • Compound Treatment: Add your test compounds (e.g., this compound) at various concentrations and incubate for the desired time.

  • Cell Lysis: Add supplemented lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle shaking.[1]

  • Antibody Addition: Add the HTRF donor and acceptor antibodies to the cell lysate.

  • Incubation: Cover the plate and incubate at room temperature for the time specified in the protocol (e.g., 4 hours to overnight).

  • Plate Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

Visualizations

Signaling Pathway, Workflows, and Troubleshooting

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (this compound) Ligand (this compound) GPCR GPCR Ligand (this compound)->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Transcription

Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway.

HTRF_Assay_Workflow start Start plate_cells 1. Plate Cells start->plate_cells treat_cells 2. Treat with Compounds (e.g., this compound) plate_cells->treat_cells lyse_cells 3. Lyse Cells treat_cells->lyse_cells add_antibodies 4. Add HTRF Antibodies (Donor & Acceptor) lyse_cells->add_antibodies incubate 5. Incubate add_antibodies->incubate read_plate 6. Read on HTRF Reader incubate->read_plate analyze_data 7. Analyze Data (Calculate HTRF Ratio) read_plate->analyze_data end End analyze_data->end HTRF_Troubleshooting_Tree start Assay Problem low_signal Low Signal? start->low_signal high_background High Background? low_signal->high_background No check_reagents Check Reagent Prep & Storage low_signal->check_reagents Yes high_cv High %CV? high_background->high_cv No check_plates Check Plates & Compound Autofluorescence high_background->check_plates Yes check_pipetting Review Pipetting Technique high_cv->check_pipetting Yes end Re-run Assay high_cv->end No optimize_cells Optimize Cell Number & Lysis check_reagents->optimize_cells check_reader Verify Reader Settings optimize_cells->check_reader check_reader->end titrate_abs Titrate Antibodies check_plates->titrate_abs titrate_abs->end check_lysis Ensure Uniform Lysis check_pipetting->check_lysis minimize_edge Minimize Edge Effects check_lysis->minimize_edge minimize_edge->end

References

Optimizing BMS-8 Cell Permeability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the cell permeability of BMS-8, a small molecule inhibitor of the PD-1/PD-L1 interaction. This guide is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that targets the protein-protein interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1). By binding to PD-L1, this compound induces its dimerization, which sterically hinders its interaction with PD-1. This blockade disrupts the inhibitory signal that cancer cells often exploit to evade the immune system, thereby restoring T-cell activity against tumors.

Q2: What are the known physicochemical properties of this compound?

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its potential cell permeability characteristics.

PropertyValueSource
CAS Number 1675201-90-7[1]
Molecular Formula C₂₇H₂₈BrNO₃[1]
Molecular Weight 494.4 g/mol [1]
Solubility Slightly soluble in methanol. Soluble in DMSO (60 mg/mL with sonication).[1][2]

Q3: What are the general factors that can influence the cell permeability of a small molecule like this compound?

The cell permeability of a small molecule is influenced by a combination of its physicochemical properties and the characteristics of the biological membrane. Key factors include:

  • Lipophilicity: A balanced lipophilicity (logP) is crucial. While a certain degree of lipophilicity is required to partition into the lipid bilayer of the cell membrane, very high lipophilicity can lead to poor aqueous solubility and entrapment within the membrane. An analog of this compound, NP19, exhibited high lipophilicity (logP = 7.9) which was suggested as a potential reason for its low oral bioavailability.[3]

  • Molecular Size: Smaller molecules generally exhibit better permeability. This compound has a molecular weight of 494.4 g/mol , which is close to the upper limit of Lipinski's rule of five for good oral absorption.[4][5]

  • Polar Surface Area (PSA): PSA is a measure of the polar atoms on a molecule's surface. A lower PSA generally correlates with better cell permeability.

  • Hydrogen Bonding Capacity: A higher number of hydrogen bond donors and acceptors can hinder permeability by increasing the energy required for the molecule to desolvate and enter the lipid bilayer.

  • Aqueous Solubility: Poor solubility in the aqueous environment surrounding the cells can limit the concentration of the compound available for absorption.[6]

  • Efflux Transporters: The presence of efflux transporters, such as P-glycoprotein (P-gp), in the cell membrane can actively pump the compound out of the cell, reducing its intracellular concentration.[6]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered when assessing the cell permeability of this compound in various in vitro assays.

Low Permeability in PAMPA (Parallel Artificial Membrane Permeability Assay)

The PAMPA assay assesses passive diffusion across an artificial lipid membrane and is a useful first screen for permeability.

Observed Issue Potential Cause Troubleshooting Steps
Low Apparent Permeability (Papp) Value Poor aqueous solubility of this compound.- Increase the DMSO concentration in the donor buffer (up to 1-2%).- Use a co-solvent system.- Ensure complete dissolution of this compound in the dosing solution by sonication.
High lipophilicity causing retention in the artificial membrane.- Analyze the amount of compound remaining in the donor and acceptor wells, as well as the membrane itself, to calculate mass balance. Low recovery may indicate membrane retention.
High Variability Between Replicates Inconsistent membrane coating.- Ensure the lipid solution is uniformly applied to the filter plate.- Check for air bubbles in the lipid solution.
Precipitation of this compound in the donor or acceptor wells.- Visually inspect the wells for any precipitate.- Reduce the test concentration of this compound.
Low Permeability in Caco-2 and MDCK Cell-Based Assays

Caco-2 and MDCK cells form monolayers that mimic the intestinal epithelium and are used to assess both passive and active transport.

Observed Issue Potential Cause Troubleshooting Steps
Low Apical-to-Basolateral (A-B) Permeability Poor passive permeability.- Refer to PAMPA troubleshooting steps.- If PAMPA results were also low, this suggests inherent limitations in passive diffusion.
Active efflux by transporters like P-gp.- Perform a bi-directional transport assay (A-B and B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.- Co-incubate this compound with a known P-gp inhibitor (e.g., verapamil) to see if A-B permeability increases.[7]
Low Compound Recovery Non-specific binding to the assay plate or cells.- Use low-binding plates.- Include a protein source like Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific binding.[8]
Metabolism by cellular enzymes.- Analyze for the presence of this compound metabolites in the cell lysate and basolateral medium using LC-MS/MS.
Poor cell monolayer integrity.- Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment to ensure monolayer integrity.- Perform a Lucifer Yellow leakage assay to confirm tight junction integrity.[7]
Inconsistent Results Variability in cell monolayer differentiation.- Ensure consistent cell seeding density and culture conditions.- Use cells within a specific passage number range.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of this compound.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate

  • Lecithin in dodecane solution (e.g., 1-2% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution in DMSO

  • Control compounds with known permeability (e.g., propranolol for high permeability, atenolol for low permeability)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the membrane is fully coated.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).

  • Start the Assay: Place the filter plate into the acceptor plate. Add 150 µL of the donor solutions to the filter plate wells.

  • Incubation: Cover the "sandwich" plate and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection: After incubation, carefully separate the filter plate from the acceptor plate. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of this compound and control compounds in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where:

    • VA = Volume of acceptor well

    • VD = Volume of donor well

    • Area = Surface area of the membrane

    • Time = Incubation time in seconds

    • [Drug]equilibrium = ([Drug]donor at t=0 * VD + [Drug]acceptor at t=0 * VA) / (VD + VA)

Caco-2 Cell Permeability Assay

This protocol outlines the steps for assessing the permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • This compound stock solution in DMSO

  • Control compounds (e.g., propranolol, atenolol, and a P-gp substrate like digoxin)

  • TEER meter

  • Lucifer Yellow solution

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω*cm²).[9]

    • Perform a Lucifer Yellow leakage assay to confirm the integrity of the tight junctions.

  • Prepare Dosing Solutions: Dilute the this compound stock solution and control compounds in transport buffer to the final concentration.

  • Apical-to-Basolateral (A-B) Transport:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral chamber.

    • Add the dosing solution to the apical chamber.

    • Incubate at 37°C with gentle shaking for a specific time (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Basolateral-to-Apical (B-A) Transport (for efflux assessment):

    • Follow the same procedure as A-B transport, but add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound and control compounds in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt = Rate of drug appearance in the receiver chamber

    • A = Surface area of the membrane

    • C₀ = Initial concentration in the donor chamber Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

PD-1/PD-L1 Signaling Pathway

PD1_PDL1_Pathway cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP-2 PD1->SHP2 Recruits PI3K PI3K TCR->PI3K Activates CD28 CD28 CD28->PI3K Co-stimulation SHP2->PI3K Dephosphorylates AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation BMS8 This compound BMS8->PDL1 Inhibition

Caption: The PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Cell Permeability

Permeability_Workflow start Start: This compound Compound pampa PAMPA Assay (Passive Permeability) start->pampa cell_based Cell-Based Assays (Caco-2 / MDCK) start->cell_based Directly analyze_pampa Analyze Papp pampa->analyze_pampa bidirectional Bi-directional Transport (A-B and B-A) cell_based->bidirectional analyze_cell Analyze Papp & Efflux Ratio bidirectional->analyze_cell inhibitor Co-incubation with Efflux Inhibitors analyze_inhibitor Analyze Change in Papp inhibitor->analyze_inhibitor analyze_pampa->cell_based If Papp is low good_permeability Conclusion: Good Permeability analyze_pampa->good_permeability If Papp is high analyze_cell->inhibitor If Efflux Ratio > 2 low_passive Conclusion: Low Passive Permeability analyze_cell->low_passive If Efflux Ratio < 2 and Papp is low analyze_cell->good_permeability If Efflux Ratio < 2 and Papp is high efflux_substrate Conclusion: Efflux Substrate analyze_inhibitor->efflux_substrate If Papp increases

Caption: A logical workflow for investigating the cell permeability of this compound.

References

Technical Support Center: Mitigating BMS-8 (Dasatinib) Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific compound designated "BMS-8" is not publicly available. This technical support resource uses Dasatinib (SPRYCEL®) , a well-documented multi-targeted tyrosine kinase inhibitor developed by Bristol Myers Squibb, as a representative example to address the topic of mitigating toxicity in animal models. The principles and methodologies described herein are based on published preclinical data for Dasatinib and may be applicable to other similar kinase inhibitors.

Introduction

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases (SFKs).[1] This dual inhibitory action makes it an effective therapeutic agent for certain leukemias.[1] However, its broad kinase inhibition profile can lead to off-target effects and associated toxicities in preclinical animal models.[2][3] Understanding, anticipating, and mitigating these toxicities is crucial for the accurate evaluation of its therapeutic efficacy and the safety of novel combination therapies. This guide provides researchers with troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to effectively manage Dasatinib-induced toxicity in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with Dasatinib in animal models?

A1: Preclinical studies in rodents (rats, mice) and non-rodents (monkeys) have identified several key organ systems affected by Dasatinib. The most frequently reported toxicities include:

  • Gastrointestinal (GI) Toxicity: Diarrhea, hemorrhage, and edema are common findings.[4]

  • Hematologic Toxicity: Myelosuppression, manifesting as thrombocytopenia (low platelets) and neutropenia (low neutrophils), is a significant concern.[4][5]

  • Cardiovascular Toxicity: Effects can range from blood pressure changes to more severe complications like cardiac hypertrophy, myocardial necrosis, and hemorrhage.[4][6]

  • Pulmonary Toxicity: Pleural effusion (fluid around the lungs) and pulmonary arterial hypertension (PAH) are notable toxicities, with some evidence suggesting they are dose-dependent.[2][7]

  • Renal and Hepatic Toxicity: Studies have reported kidney and liver damage, including tubular dilatation and increased liver enzymes.[4][8]

Q2: Which animal models are most susceptible to Dasatinib-induced toxicities?

A2: Both rats and monkeys have shown susceptibility to a range of Dasatinib-induced toxicities in repeat-dose studies.[4] Rats have been specifically used to model cardiotoxicity and hepatotoxicity.[6][8] The choice of model often depends on the specific toxicity being investigated. For instance, rat models are well-established for studying drug-induced pulmonary hypertension.[7]

Q3: What are the general approaches to mitigate Dasatinib toxicity in animal experiments?

A3: The primary strategies for managing toxicity in a research setting include:

  • Dose Adjustment: Reducing the dose or altering the dosing schedule (e.g., once daily vs. twice daily) can significantly impact the severity of adverse effects.[5]

  • Pharmacological Intervention: Co-administration of protective agents is a key strategy. For example, antioxidants like N-acetylcysteine (NAC) have been shown to mitigate hepatotoxicity, while agents like Valsartan may offer cardioprotection.[8]

  • Supportive Care: While more common in clinical settings, providing supportive care such as fluid replacement for diarrhea can help maintain animal well-being during a study.

Q4: How does Dasatinib's mechanism of action relate to its toxicities?

A4: Dasatinib's toxicities are a direct consequence of its mechanism of action. While the inhibition of BCR-ABL is the desired therapeutic effect in leukemia models, the simultaneous inhibition of SFKs and other kinases like c-KIT and PDGFRβ in healthy tissues leads to "off-target" effects.[2][9] For example, inhibition of SFKs in endothelial cells may contribute to vascular toxicities like pulmonary hypertension,[7] while effects on PDGFR-β have been implicated in fluid retention and muscle edema.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Animal Mortality - Acute toxicity from high dose.- Severe gastrointestinal or hemorrhagic event.- Formulation/vehicle issues.- Conduct a dose-range finding study to establish the maximum tolerated dose (MTD) in your specific animal model and strain.- Perform daily health checks, including monitoring for signs of bleeding or distress.- Ensure proper formulation and administration of Dasatinib. Use a recommended vehicle like an acidic buffer (e.g., 80 mmol/L sodium citrate, pH 3.0) for consistent oral absorption.
Inconsistent Toxicity Profile Between Animals - Variability in oral drug absorption.- Differences in individual animal health status.- Inconsistent gavage technique.- Ensure consistent fasting/feeding schedule before dosing, as food can affect absorption.- Use healthy, age- and weight-matched animals from a reputable supplier.- Standardize the oral gavage procedure to minimize variability and stress.
Pleural Effusion Complicating Efficacy Studies - High dose or frequent dosing schedule.- Off-target inhibition of kinases involved in fluid homeostasis.- Consider a once-daily dosing regimen, which has been associated with better tolerability.[9]- If the study design allows, test a lower dose of Dasatinib.- Prophylactically treat with a potential mitigating agent if a pilot study shows efficacy. N-acetylcysteine has been suggested to prevent increased pulmonary endothelial permeability.[11]
Significant Weight Loss in Treatment Group - Gastrointestinal toxicity leading to reduced food/water intake.- Systemic toxicity.- Monitor food and water consumption daily.- Provide palatable, high-calorie food supplements.- Evaluate for signs of GI distress and consider co-treatment with a GI-protective agent if compatible with the study goals.- If weight loss exceeds institutional guidelines (e.g., >20%), consider humane endpoints.

Data Summary Tables

Table 1: Dose-Dependent Toxicities of Dasatinib in Animal Models

Animal ModelDoseRoute of AdministrationObserved ToxicitiesReference(s)
Rat Single doses ≥ 30 mg/kgOralCardiac hypertrophy (males)[4][6]
Rat Single doses ≥ 100 mg/kgOralVentricular necrosis, valvular/ventricular/atrial hemorrhage[4][6]
Rat 2.5 mg/kg/dayOralEmbryo-fetal toxicities[4]
Rat 25 mg/kg/day for 10 daysNot SpecifiedIncreased serum ALT, AST, and LDH (liver injury markers)[12]
Mouse 20 mg/kg/day for 14 daysNot SpecifiedReduced B lymphocytes and erythroid cells in bone marrow and spleen[3]
Monkey Single doses ≥ 10 mg/kgOralIncreased systolic and diastolic blood pressure[4][6]

Table 2: Summary of Preclinical Mitigation Strategies for Dasatinib Toxicity

ToxicityAnimal ModelMitigating AgentDosage and AdministrationObserved EffectReference(s)
Cardiotoxicity Sprague-Dawley RatValsartanIntraperitoneal, every other day for 14 daysSignificantly reduced cardiac tissue damage (fibrosis, necrosis); decreased serum AST and CPK levels.[13]
Hepatotoxicity Rat Primary Hepatocytes & Sprague-Dawley RatsN-acetylcysteine (NAC)Not specified for in vivoAttenuated oxidative stress and protected hepatocytes from Dasatinib-induced injury.[8]
Pulmonary Endothelial Dysfunction (In vitro model relevant to in vivo toxicity)N-acetylcysteine (NAC)Not ApplicableWas effective in preventing increased pulmonary endothelial permeability, a mechanism related to pleural effusion.[11]

Detailed Experimental Protocols

Protocol 1: Induction and Mitigation of Cardiotoxicity in Rats

Objective: To assess the cardioprotective effect of Valsartan against Dasatinib-induced cardiotoxicity in Sprague-Dawley rats.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Dasatinib powder

  • Valsartan powder

  • Vehicle for Dasatinib: 80 mM sodium citrate buffer, pH 3.0

  • Vehicle for Valsartan: Saline solution

  • Gavage needles, syringes, scales

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Group Allocation (Example):

    • Group 1: Vehicle control (Citrate buffer + Saline)

    • Group 2: Dasatinib (e.g., 30 mg/kg/day, oral gavage)

    • Group 3: Valsartan (e.g., 10 mg/kg/day, intraperitoneal injection)

    • Group 4: Dasatinib (30 mg/kg/day, p.o.) + Valsartan (10 mg/kg/day, i.p.)

  • Drug Preparation:

    • Prepare Dasatinib fresh daily by dissolving in sodium citrate buffer.

    • Prepare Valsartan fresh daily by dissolving in saline.

  • Administration:

    • Administer Dasatinib or its vehicle via oral gavage once daily for 14 days.

    • Administer Valsartan or its vehicle via intraperitoneal injection once daily for 14 days.

  • Monitoring:

    • Record body weight and observe for clinical signs of toxicity daily.

    • At the end of the study (Day 15), collect blood via cardiac puncture under anesthesia for serum biomarker analysis (e.g., AST, CPK, LDH).

  • Tissue Collection and Analysis:

    • Euthanize animals and perfuse the heart with saline.

    • Excise the heart, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological analysis (H&E and Masson's trichrome staining for fibrosis).

    • Snap-freeze another portion for molecular analysis (e.g., qRT-PCR for apoptotic markers like Bax and Bcl-2).[13]

Protocol 2: General Monitoring and Scoring of Toxicity

Objective: To systematically monitor and score common toxicities during a Dasatinib study in mice.

Materials:

  • Study animals (mice)

  • Calibrated scale

  • Clinical observation scoresheet

  • Blood collection supplies (e.g., retro-orbital or submandibular)

Methodology:

  • Daily Clinical Observations:

    • Check animals at least once daily (twice daily is recommended in the initial phase of a study).

    • Score the following parameters (example scoring system):

      • Weight Loss: 0 (<5%), 1 (5-10%), 2 (10-15%), 3 (>15%)

      • Activity: 0 (Normal), 1 (Slightly reduced), 2 (Lethargic), 3 (Moribund)

      • Posture: 0 (Normal), 1 (Mildly hunched), 2 (Severely hunched)

      • Fur/Grooming: 0 (Smooth), 1 (Ruffled), 2 (Piloerection, poor grooming)

      • Diarrhea: 0 (Normal feces), 1 (Soft stool), 2 (Liquid stool)

    • Establish a cumulative score threshold for humane endpoint intervention.

  • Weekly Body Weight Measurement:

    • Record the body weight of each animal at least twice weekly to track trends.

  • Hematological Monitoring:

    • At baseline and selected time points (e.g., weekly or at study termination), collect a small volume of blood (e.g., 50-100 µL).

    • Perform a complete blood count (CBC) using an automated hematology analyzer to assess parameters like platelet count, neutrophil count, and hemoglobin.

  • Terminal Procedures:

    • At necropsy, perform a gross pathological examination of key organs, especially the GI tract, heart, lungs, liver, and kidneys.

    • Collect tissues for histopathology to confirm and characterize any suspected toxicities.

Signaling Pathways and Workflows

Signaling Pathways

G cluster_0 Dasatinib Action cluster_1 On-Target Therapeutic Effects (CML) cluster_2 Off-Target Toxicity Pathways Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SFK Src Family Kinases (Src, Lck, Lyn, etc.) Dasatinib->SFK Inhibits PDGFR PDGFRβ Dasatinib->PDGFR Inhibits cKIT c-KIT Dasatinib->cKIT Inhibits GRB2 GRB2/SOS RAS_RAF RAS-RAF-MEK-ERK Pathway PI3K_AKT PI3K-AKT-mTOR Pathway STAT5 JAK-STAT5 Pathway Proliferation Reduced Cell Proliferation Apoptosis Increased Apoptosis Vascular Vascular Endothelium Myocytes Cardiomyocytes GI_Tract GI Pacemaker Cells Platelets Platelets Pulmonary_Tox Pulmonary Toxicity (PAH, Effusion) Cardio_Tox Cardiotoxicity GI_Tox GI Toxicity (Diarrhea) Hemorrhage Hemorrhage Risk

Caption: Dasatinib's dual on-target and off-target signaling inhibition.

Experimental Workflow

G

Caption: Workflow for a preclinical Dasatinib toxicity mitigation study.

References

Technical Support Center: Investigating Resistance to Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in understanding and overcoming resistance to novel anticancer compounds, such as the hypothetical kinase inhibitor, "Compound X."

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to Compound X after prolonged treatment. How can I confirm this is acquired resistance?

A1: Acquired resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the compound in the treated cell line compared to the parental (sensitive) cell line. To confirm resistance, you should perform the following:

  • Serial IC50 Determinations: Culture the parental and suspected resistant cell lines and treat them with a range of concentrations of Compound X. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 for each line. A significant fold-change in IC50 (typically >5-fold) is indicative of resistance.

  • Washout Experiment: To ensure the reduced sensitivity is due to a stable genetic or epigenetic change, and not temporary adaptation, remove Compound X from the culture medium of the resistant cells for several passages and then re-determine the IC50. If the IC50 remains high, the resistance is likely stable.

  • Clonal Selection: Isolate single-cell clones from the resistant population and test their individual IC50 values. This will help determine if the resistance is heterogeneous within the population.

Q2: What are the most common mechanisms of acquired resistance to targeted therapies like kinase inhibitors?

A2: The primary mechanisms of resistance to targeted therapies can be broadly categorized as:

  • On-target alterations: These include mutations in the drug target that prevent the drug from binding effectively.[1]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump the drug out of the cell, reducing its intracellular concentration.[1][2][3]

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, allowing for continued proliferation and survival.[4]

  • Drug inactivation: The cancer cell may metabolize the drug into an inactive form.[5]

  • Changes in the tumor microenvironment: Interactions between tumor cells and stromal components can contribute to drug resistance.[6][7]

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

High variability in assays like MTT or CellTiter-Glo® can obscure the true IC50 and make it difficult to assess resistance.

Potential Cause Troubleshooting Step
Inconsistent cell seeding Ensure a single-cell suspension before seeding. Use a hemocytometer or automated cell counter to accurately count cells.[8]
Edge effects in multi-well plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Incomplete formazan solubilization (MTT assay) Ensure complete dissolution of formazan crystals with the solubilizing agent (e.g., DMSO).[9] Mix thoroughly by pipetting or shaking.
Contamination (bacterial, fungal, mycoplasma) Regularly test for mycoplasma contamination.[8] Visually inspect cultures for signs of bacterial or fungal growth.
Drug precipitation Check the solubility of Compound X in your culture medium. If necessary, use a lower concentration of solvent (e.g., DMSO) or sonicate the drug solution.
Problem 2: Failure to generate a resistant cell line.

Developing a resistant cell line through continuous exposure to a drug can be a lengthy process and may not always be successful.

Potential Cause Troubleshooting Step
Drug concentration is too high Start with a low concentration of Compound X (around the IC20) and gradually increase it over time as the cells adapt.
Drug concentration is too low If the cells are proliferating at the same rate as the untreated control, the selective pressure may be insufficient. Gradually increase the drug concentration.
Cell line is not viable for long-term culture Ensure you are using a robust cell line that can be passaged multiple times. Check the recommended culture conditions for your specific cell line.
Heterogeneity of the parental cell line The parental cell line may not contain pre-existing clones with the potential to develop resistance. Consider using a different cell line.

Experimental Protocols

Protocol 1: Generation of a Compound X-Resistant Cell Line
  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of Compound X in the parental cancer cell line.

  • Initial exposure: Culture the parental cells in medium containing Compound X at a concentration equal to the IC20.

  • Monitor cell growth: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, subculture them.

  • Dose escalation: Gradually increase the concentration of Compound X in the culture medium. A common approach is to double the concentration with each subsequent subculture, provided the cells continue to proliferate.

  • Characterize the resistant line: Once the cells are able to proliferate in a significantly higher concentration of Compound X (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.

Protocol 2: Western Blotting for Target Protein and Bypass Pathway Activation
  • Prepare cell lysates: Grow parental and Compound X-resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration: Use a protein quantification assay (e.g., BCA assay) to determine the protein concentration of each lysate.[10]

  • SDS-PAGE and protein transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against your target protein (e.g., the kinase that Compound X inhibits), phosphorylated forms of downstream effectors, and key proteins in potential bypass pathways (e.g., p-AKT, p-ERK). Also, include an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protein Target Expected Result in Resistant Cells Interpretation
Total Target Kinase No change or decreased expressionResistance is likely not due to target overexpression.
Increased expressionGene amplification may be a mechanism of resistance.
Phospho-Target Kinase Decreased with Compound X treatmentTarget is inhibited by the drug.
Phospho-AKT / Phospho-ERK Increased expression (even with Compound X)Activation of a bypass signaling pathway.

Visualizations

cluster_0 Drug Action and Resistance Compound_X Compound X Target_Kinase Target Kinase Compound_X->Target_Kinase Inhibits ABC_Transporter ABC Transporter Compound_X->ABC_Transporter Efflux Downstream_Signaling Downstream Signaling Target_Kinase->Downstream_Signaling Activates Proliferation Cell Proliferation / Survival Downstream_Signaling->Proliferation Bypass_Kinase Bypass Kinase Bypass_Kinase->Downstream_Signaling Activates

Caption: Hypothetical signaling pathway showing inhibition by Compound X and potential resistance mechanisms.

cluster_1 Experimental Workflow Start Observe Reduced Drug Sensitivity Generate_Resistant_Line Generate Resistant Cell Line Start->Generate_Resistant_Line Confirm_Resistance Confirm Resistance (IC50 Shift) Generate_Resistant_Line->Confirm_Resistance Investigate_Mechanisms Investigate Mechanisms Confirm_Resistance->Investigate_Mechanisms Target_Sequencing Target Gene Sequencing Investigate_Mechanisms->Target_Sequencing Western_Blot Western Blot (Bypass Pathways) Investigate_Mechanisms->Western_Blot Efflux_Assay Drug Efflux Assay Investigate_Mechanisms->Efflux_Assay Identify_Mechanism Identify Resistance Mechanism Target_Sequencing->Identify_Mechanism Western_Blot->Identify_Mechanism Efflux_Assay->Identify_Mechanism

Caption: Workflow for identifying resistance mechanisms to a novel anticancer agent.

cluster_2 Troubleshooting: Inconsistent IC50 Problem {Inconsistent IC50 Results} Check_Seeding Check Cell Seeding Density Use Hemocytometer Problem->Check_Seeding Is cell number consistent? Check_Seeding->Problem No, correct seeding Check_Contamination Test for Mycoplasma Visually Inspect for Contamination Check_Seeding->Check_Contamination Yes Check_Contamination->Problem No, address contamination Check_Assay_Protocol Review Assay Protocol Check Incubation Times & Reagent Prep Check_Contamination->Check_Assay_Protocol Yes Check_Assay_Protocol->Problem No, correct protocol Check_Drug Check Drug Solubility Prepare Fresh Stock Check_Assay_Protocol->Check_Drug Yes Check_Drug->Problem No, prepare new drug solution Consistent_Results {Consistent Results} Check_Drug->Consistent_Results Yes

Caption: Decision tree for troubleshooting inconsistent IC50 results in cell viability assays.

References

Validation & Comparative

A Comparative Guide to BMS-8 and BMS-202: Potent Small-Molecule Inhibitors of the PD-1/PD-L1 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two small-molecule inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction: BMS-8 and BMS-202. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to aid in the critical evaluation of these compounds for research and development purposes.

Introduction to this compound and BMS-202

This compound and BMS-202 are small molecules developed to disrupt the interaction between PD-1, an immune checkpoint receptor on T cells, and its ligand, PD-L1, which can be expressed on tumor cells.[1] By blocking this interaction, these inhibitors aim to restore the anti-tumor activity of the immune system. Both compounds share a similar mechanism of action, inducing the dimerization of PD-L1, which prevents its binding to PD-1.[1]

Comparative Efficacy Data

While direct head-to-head in vivo comparative studies are not publicly available, in vitro assays provide valuable insights into the relative potency of this compound and BMS-202.

In Vitro Efficacy

The potency of this compound and BMS-202 in disrupting the PD-1/PD-L1 interaction has been quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.

CompoundIC50 (nM) in HTRF Assay
This compound146
BMS-20218

Data sourced from individual studies and may not be directly comparable.

BMS-202 has been further characterized in cell-based assays, demonstrating its ability to inhibit the proliferation of cancer cell lines.

Cell LineIC50 (µM) for Proliferation Inhibition
SCC-3 (PD-L1 positive)15
Jurkat (anti-CD3 activated)10
In Vivo Efficacy of BMS-202

BMS-202 has demonstrated anti-tumor activity in in vivo studies using humanized mouse models. In a study with humanized MHC-double knockout (dKO) NOG mice transplanted with human lymphoma SCC-3 cells, daily intraperitoneal injections of BMS-202 at 20 mg/kg resulted in a 41% tumor growth inhibition. Another study utilizing a humanized NCG mouse model with HCT116 and SW480 colorectal cancer xenografts showed a 50% tumor growth inhibition with oral administration of 60 mg/kg BMS-202 twice daily. Mechanistically, the anti-tumor effect of BMS-202 in these models was associated with an enhanced infiltration of human CD8+ T cells and increased levels of human IFNγ in the tumor microenvironment.

No in vivo efficacy data for this compound has been identified in the public domain.

Mechanism of Action: PD-L1 Dimerization

Both this compound and BMS-202 function by binding to PD-L1 and inducing its dimerization. This induced dimerization sterically hinders the binding of PD-1 to PD-L1, thereby blocking the immunosuppressive signal.

PDL1_Dimerization cluster_1 PD-1 on T Cell cluster_2 BMS Compound Induced Dimerization PDL1_1 PD-L1 PD1 PD-1 PDL1_1->PD1 Interaction (Immune Suppression) PDL1_2 PD-L1 PDL1_2->PD1 PDL1_dimer PD-L1 Dimer BMS This compound or BMS-202 BMS->PDL1_dimer Induces

Caption: Mechanism of PD-L1 dimerization by BMS compounds.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction by a test compound.

HTRF_Workflow start Start dispense_inhibitor Dispense Inhibitor (e.g., this compound/BMS-202) and PD-L1-His into assay plate start->dispense_inhibitor pre_incubate Pre-incubate for 15 minutes dispense_inhibitor->pre_incubate add_pd1 Add PD-1-Ig pre_incubate->add_pd1 incubate_binding Incubate for 15 minutes add_pd1->incubate_binding add_detection Add HTRF detection reagents (Eu-anti-Ig & APC-anti-His) incubate_binding->add_detection incubate_detection Incubate for 30 minutes add_detection->incubate_detection read_signal Read HTRF signal (665 nm/620 nm ratio) on an EnVision fluorometer incubate_detection->read_signal end End read_signal->end

Caption: Workflow for the HTRF PD-1/PD-L1 binding assay.

Detailed Methodology: All binding studies are performed in an HTRF assay buffer (dPBS with 0.1% w/v BSA and 0.05% v/v Tween-20). Inhibitors are pre-incubated with 10 nM final concentration of PD-L1-His for 15 minutes in a 4 µl volume. Following this, 20 nM final concentration of PD-1-Ig is added in 1 µl of assay buffer, and the mixture is incubated for another 15 minutes. HTRF detection is achieved by adding europium cryptate-labeled anti-Ig monoclonal antibody (1 nM final) and allophycocyanin (APC) labeled anti-His monoclonal antibody (20 nM final) diluted in HTRF detection buffer. The reaction is allowed to equilibrate for 30 minutes before measuring the signal ratio at 665 nm/620 nm using a suitable plate reader.

Cell Proliferation Assay (Jurkat and SCC-3 cells)

This assay measures the effect of the compounds on the proliferation of immune and cancer cell lines.

Cell_Proliferation_Workflow start Start seed_cells Seed Jurkat or SCC-3 cells in 96-well plates start->seed_cells add_compound Add varying concentrations of BMS compound seed_cells->add_compound incubate Incubate for 4 days add_compound->incubate add_reagent Add cell viability reagent (e.g., MTS or CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate as per manufacturer's protocol add_reagent->incubate_reagent measure_signal Measure absorbance or luminescence incubate_reagent->measure_signal end End measure_signal->end

Caption: General workflow for a cell proliferation assay.

Detailed Methodology: Jurkat or SCC-3 cells are seeded in 96-well plates at an appropriate density. The cells are then treated with a range of concentrations of the test compound (e.g., BMS-202) and incubated for 4 days. Cell viability is assessed using a commercially available reagent such as MTS or CellTiter-Glo, following the manufacturer's instructions. The absorbance or luminescence is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.

In Vivo Humanized Mouse Model Study

This experimental setup evaluates the anti-tumor efficacy of the compounds in a more physiologically relevant system.

Humanized_Mouse_Workflow start Start humanize_mice Engraft immunodeficient mice (e.g., NOG mice) with human hematopoietic stem cells start->humanize_mice implant_tumor Implant human tumor cells (e.g., SCC-3 xenograft) humanize_mice->implant_tumor tumor_growth Allow tumors to reach a specified volume implant_tumor->tumor_growth treatment Administer BMS compound or vehicle control (e.g., daily intraperitoneal injection) tumor_growth->treatment monitor Monitor tumor volume and animal well-being treatment->monitor endpoint Endpoint: Analyze tumor tissue and immune cell infiltration monitor->endpoint end End endpoint->end

Caption: Workflow for an in vivo humanized mouse study.

Detailed Methodology: Immunodeficient mice (e.g., NOG mice) are irradiated and then intravenously injected with human CD34+ hematopoietic stem cells to reconstitute a human immune system. Once human immune cell engraftment is confirmed, human tumor cells (e.g., SCC-3) are subcutaneously implanted. When tumors reach a predetermined size, mice are randomized into treatment and control groups. The investigational compound is administered according to the study protocol (e.g., daily intraperitoneal injection of 20 mg/kg BMS-202). Tumor growth is monitored regularly using calipers. At the end of the study, tumors are excised, weighed, and analyzed for immune cell infiltration by techniques such as immunohistochemistry or flow cytometry.

Conclusion

Based on the available in vitro data, BMS-202 demonstrates significantly higher potency in inhibiting the PD-1/PD-L1 interaction compared to this compound, as indicated by its lower IC50 value in the HTRF assay. Furthermore, BMS-202 has shown promising anti-tumor efficacy in in vivo humanized mouse models. The lack of publicly available in vivo data for this compound precludes a direct comparison of their anti-tumor activities in a physiological setting. Both molecules, however, share a common mechanism of inducing PD-L1 dimerization, a novel approach for small-molecule checkpoint inhibition. Further studies, particularly head-to-head in vivo comparisons, are necessary to fully elucidate the comparative efficacy and therapeutic potential of this compound and BMS-202.

References

A Comparative Guide to a BMS Small Molecule PD-L1 Inhibitor and Anti-PD-1 Antibody in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer immunotherapy, the blockade of the programmed cell death-1 (PD-1) pathway has emerged as a cornerstone of treatment. This is predominantly achieved through monoclonal antibodies targeting either the PD-1 receptor or its ligand, PD-L1. However, the development of small molecule inhibitors targeting this axis offers a promising alternative. This guide provides an objective comparison of the in vivo performance of a representative Bristol Myers Squibb (BMS) small molecule PD-L1 inhibitor, BMS-202, and a conventional anti-PD-1 antibody, based on available preclinical data.

Performance Comparison at a Glance

The following tables summarize the quantitative data from in vivo studies to provide a clear comparison between BMS-202 and an anti-PD-1 antibody. It is important to note that the data presented here are from separate studies and not from a head-to-head comparison, which may introduce variability.

Compound Mechanism of Action Target In Vivo Model Cancer Type Dosage Tumor Growth Inhibition
BMS-202 Induces dimerization of PD-L1, preventing its interaction with PD-1.[1]PD-L1Humanized MHC-double knockout NOG miceHuman squamous cell carcinoma (SCC-3)20 mg/kg, daily, intraperitoneal injection41%[2]
Anti-PD-1 Antibody (Nivolumab) Blocks the PD-1 receptor on T-cells, preventing its interaction with PD-L1 and PD-L2.PD-1Humanized NOG-FcγR −/− miceVarious human cancer cell linesNot specified in the summaryStrong suppression of tumor growth[3]
Anti-PD-1 Antibody Blocks the PD-1 receptor on T-cells.PD-1Syngeneic mouse modelsVarious murine cancer cell lines2 mg/kg, twice weekly, intraperitoneal injectionVaries depending on the tumor model

In Vitro Activity

Compound Assay Cell Line IC50
BMS-202 ProliferationPD-L1-positive SCC-3 cells15 µM[1]
BMS-202 ProliferationAnti-CD3 antibody-activated Jurkat cells10 µM[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to allow for a comprehensive understanding of the experimental setup.

BMS-202 In Vivo Antitumor Activity Study[1][2]
  • Animal Model: Humanized MHC-double knockout (dKO) NOG mice.

  • Tumor Cell Line: Human squamous cell carcinoma (SCC-3) cells, which are strongly positive for PD-L1.

  • Tumor Implantation: Subcutaneous injection of SCC-3 cells into the flank of the mice.

  • Treatment Group:

    • BMS-202 administered via intraperitoneal injection at a dose of 20 mg/kg daily.

  • Control Group:

    • Vehicle control administered via the same route and schedule.

  • Endpoint: Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated at the end of the study.

  • Immunohistochemistry: Tumor tissues were analyzed for the presence of immune cells to assess the immunological mechanism of action.

Anti-PD-1 Antibody In Vivo Antitumor Activity Study (General Protocol)
  • Animal Model: Humanized NOG-FcγR −/− mice for human-specific antibodies like nivolumab, or syngeneic mouse models (e.g., C57BL/6) for murine-specific anti-PD-1 antibodies.[3]

  • Tumor Cell Line: Various human cancer cell lines expressing PD-L1 for humanized models, or murine cancer cell lines (e.g., MC38, B16) for syngeneic models.

  • Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice.

  • Treatment Group:

    • Anti-PD-1 antibody administered intraperitoneally at a dose of, for example, 2 mg/kg twice weekly.

  • Control Group:

    • Isotype control antibody administered via the same route and schedule.

  • Endpoint: Tumor volume is measured at regular intervals to determine the anti-tumor efficacy.

  • Flow Cytometry and Immunohistochemistry: Spleens and tumors can be harvested to analyze the infiltration and activation of various immune cell populations (e.g., CD8+ T-cells).

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

PD-1_Signaling_Pathway cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 PD1 PD-1 Inhibition Inhibition PD1->Inhibition Signal 2 Inhibition->Activation MHC MHC MHC->TCR PDL1 PD-L1 PDL1->PD1 Binding Mechanism_of_Action cluster_anti_pd1 Anti-PD-1 Antibody cluster_bms202 BMS-202 PD1_T PD-1 on T-Cell AntiPD1 Anti-PD-1 Ab AntiPD1->PD1_T Blocks PDL1_T PD-L1 on Tumor Cell PDL1_T->PD1_T Interaction Prevented PDL1_1 PD-L1 PDL1_2 PD-L1 PDL1_1->PDL1_2 Dimerization PD1_B PD-1 on T-Cell PDL1_1->PD1_B Interaction Prevented BMS202 BMS-202 BMS202->PDL1_1 BMS202->PDL1_2 Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., SCC-3) start->tumor_implantation randomization Randomization of Mice tumor_implantation->randomization treatment Treatment Initiation (BMS-202 or Anti-PD-1 Ab) randomization->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Volume, IHC, etc.) monitoring->endpoint finish End endpoint->finish

References

Confirming BMS-8 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental methods to confirm the cellular target engagement of BMS-8, a small molecule inhibitor of the programmed death-ligand 1 (PD-L1). This compound directly binds to PD-L1, inducing its homodimerization and thereby preventing its interaction with the programmed cell death protein 1 (PD-1) receptor.[1][2] This guide details various cellular assays to verify this mechanism, presenting quantitative data, experimental protocols, and a comparison with alternative PD-L1 inhibitors.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule that represents a promising class of cancer immunotherapy agents. Unlike monoclonal antibodies, its small size may offer advantages in tumor penetration. The core mechanism of this compound involves binding to the extracellular domain of PD-L1, which leads to the formation of a PD-L1 homodimer. This dimerization sterically hinders the binding of PD-L1 to its receptor, PD-1, on T-cells, thus blocking the immunosuppressive signal and restoring T-cell activity against tumor cells.

Below is a diagram illustrating the proposed signaling pathway and the mechanism of action of this compound.

BMS-8_Mechanism_of_Action PD-1/PD-L1 Signaling and this compound Inhibition cluster_0 T-Cell cluster_1 Tumor Cell cluster_2 This compound Intervention PD-1 PD-1 PD-L1 PD-L1 PD-1->PD-L1 Inhibitory Signal TCR TCR MHC MHC TCR->MHC Antigen Presentation T-Cell_Activation T-Cell_Activation PD-L1->T-Cell_Activation Inhibition PD-L1_Dimer PD-L1 Dimer PD-L1->PD-L1_Dimer Induces Dimerization This compound This compound This compound->PD-L1 Binds to PD-L1_Dimer->PD-1 Blocks Interaction

Figure 1: Mechanism of this compound in blocking the PD-1/PD-L1 signaling pathway.

Comparison of Cellular Target Engagement Assays

Several biophysical and cell-based assays can be employed to confirm the direct binding of this compound to PD-L1 and its functional consequences. The choice of assay depends on the specific question being addressed, throughput requirements, and available instrumentation.

AssayPrincipleAdvantagesDisadvantagesTypical Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free, confirms intracellular target binding.Lower throughput for traditional Western blot-based methods.Western Blot, AlphaScreen, Mass Spectrometry
Homogeneous Time-Resolved Fluorescence (HTRF) Competitive binding assay measuring the disruption of the PD-1/PD-L1 interaction.High-throughput, quantitative.Requires recombinant proteins and specific reagents.FRET ratio
Flow Cytometry Measures binding of fluorescently labeled antibodies or ligands to cell surface proteins.Single-cell analysis, multiplexing capabilities.Can be indirect if using competitive binding.Mean Fluorescence Intensity (MFI)
Co-immunoprecipitation (Co-IP) Pull-down of a target protein to identify its interacting partners.Demonstrates interaction in a cellular context.Can be prone to false positives/negatives.Western Blot
In-Cell Western Quantitative immunofluorescence in a microplate format.Higher throughput than traditional Western blots.Requires specific imaging equipment.Fluorescence intensity

Quantitative Data Comparison

The following table summarizes the reported potency of this compound and its analogs in various assays. It is important to note that IC50/EC50 values can vary depending on the specific assay conditions and cell lines used.

CompoundAssayTargetCell LineIC50 / EC50Reference
This compound HTRFPD-1/PD-L1 Interaction-146 nM[1]
This compound HTRFPD-1/PD-L1 Interaction-7.2 µM[2]
BMS-202 HTRFPD-1/PD-L1 Interaction-18 nM[3]
Atezolizumab T-cell mediated cytotoxicityPD-L1TNBC cells-[4]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from generic high-throughput CETSA procedures and should be optimized for the specific cell line and antibodies used.[5][6]

Objective: To demonstrate direct binding of this compound to PD-L1 in intact cells by measuring the thermal stabilization of PD-L1.

CETSA_Workflow CETSA Experimental Workflow Cell_Culture 1. Culture PD-L1 expressing cells Compound_Treatment 2. Treat cells with this compound or vehicle (DMSO) Cell_Culture->Compound_Treatment Heat_Shock 3. Heat cells at a range of temperatures Compound_Treatment->Heat_Shock Cell_Lysis 4. Lyse cells and separate soluble and aggregated proteins Heat_Shock->Cell_Lysis Protein_Quantification 5. Quantify soluble PD-L1 by Western Blot or other methods Cell_Lysis->Protein_Quantification Data_Analysis 6. Plot soluble PD-L1 vs. temperature to generate melt curves Protein_Quantification->Data_Analysis

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • PD-L1 expressing cell line (e.g., MDA-MB-231)

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against PD-L1

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot equipment

Procedure:

  • Cell Culture: Culture PD-L1 expressing cells to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in fresh media. Treat cells with various concentrations of this compound or DMSO for 1-2 hours at 37°C.

  • Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments), followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with a primary antibody against PD-L1, followed by an HRP-conjugated secondary antibody.

  • Data Analysis: Develop the blot using a chemiluminescence substrate and image the bands. Quantify the band intensities and plot the percentage of soluble PD-L1 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization.

Flow Cytometry for Cell Surface Binding

This protocol outlines a competitive binding assay to confirm this compound engagement with PD-L1 on the cell surface.

Objective: To demonstrate that this compound can compete with a fluorescently labeled anti-PD-L1 antibody for binding to cell surface PD-L1.

Materials:

  • PD-L1 positive and negative cell lines

  • This compound

  • Fluorescently labeled anti-PD-L1 antibody (e.g., PE-conjugated)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend in cold flow cytometry staining buffer to a concentration of 1x10^6 cells/mL.

  • Compound Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add increasing concentrations of this compound or DMSO and incubate for 30-60 minutes on ice.

  • Antibody Staining: Add a pre-titered amount of the fluorescently labeled anti-PD-L1 antibody to each tube and incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with cold flow cytometry staining buffer by centrifugation and resuspension.

  • Data Acquisition: Resuspend the cells in 300-500 µL of staining buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the live cell population and measure the Mean Fluorescence Intensity (MFI) of the PD-L1 signal. A decrease in MFI with increasing concentrations of this compound indicates competitive binding.

Co-immunoprecipitation (Co-IP) for Disruption of PD-1/PD-L1 Interaction

This protocol is designed to show that this compound can disrupt the interaction between PD-1 and PD-L1 in a cellular context. This requires a co-culture system or cells engineered to express both proteins.

Objective: To demonstrate that this compound treatment reduces the amount of PD-1 that co-precipitates with PD-L1.

Materials:

  • Cell line co-expressing PD-1 and PD-L1, or a co-culture of PD-1 and PD-L1 expressing cells.

  • This compound

  • DMSO

  • Co-IP lysis buffer

  • Anti-PD-L1 antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose resin

  • Primary antibodies against PD-1 and PD-L1 for Western blotting

  • Secondary antibodies for Western blotting

Procedure:

  • Cell Treatment: Treat the cells with this compound or DMSO for a specified time.

  • Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an anti-PD-L1 antibody overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot: Run the eluted samples on an SDS-PAGE gel and perform a Western blot, probing for both PD-1 and PD-L1. A decrease in the amount of co-precipitated PD-1 in the this compound treated sample compared to the control indicates disruption of the interaction.

Alternative Approaches and Compounds

Small Molecule Alternatives
  • BMS-202: A close analog of this compound with a reported higher potency in HTRF assays (IC50 = 18 nM).[3] It serves as an excellent positive control and benchmark for comparing the activity of new compounds.

  • BMS-1166: Another potent PD-L1 inhibitor from the same chemical series.

Monoclonal Antibody Alternative
  • Atezolizumab (Tecentriq®): A humanized IgG1 monoclonal antibody that targets PD-L1 and is approved for the treatment of various cancers.[7][8][9] It serves as a clinically relevant benchmark for comparing the functional consequences of PD-L1 blockade. Cellular assays, such as T-cell activation or cytotoxicity assays, can be used to compare the functional efficacy of this compound with atezolizumab.[4]

Conclusion

Confirming the cellular target engagement of this compound is a critical step in its development as a therapeutic agent. The assays described in this guide provide a comprehensive toolkit for researchers to demonstrate the direct binding of this compound to PD-L1, its induction of PD-L1 dimerization, and the subsequent functional blockade of the PD-1/PD-L1 immunosuppressive axis. By comparing the performance of this compound with other small molecules and clinically approved antibodies, researchers can gain a thorough understanding of its pharmacological profile and potential as a cancer immunotherapy. The selection of the most appropriate assay will depend on the specific experimental goals, available resources, and desired throughput.

References

Preclinical Insights into BMS Small Molecule PD-L1 Inhibitor Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of cancer immunotherapy, small molecule inhibitors of the programmed death-ligand 1 (PD-L1) are emerging as a promising therapeutic modality. Bristol Myers Squibb (BMS) has been at the forefront of developing these agents. This guide provides a comparative analysis of preclinical studies evaluating BMS small molecule PD-L1 inhibitors in combination therapies, with a focus on BMS-202. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the performance and underlying mechanisms of these combination strategies.

Comparative Efficacy of BMS-202 in Monotherapy vs. Combination Therapy

Recent preclinical evidence has highlighted the potential of combining the BMS small molecule PD-L1 inhibitor, BMS-202, with other anti-cancer agents to enhance therapeutic efficacy. A key study investigated the synergistic effects of BMS-202 with fucoidan, a natural polysaccharide with known anti-tumor properties, in a murine model of Ehrlich solid-phase carcinoma.[1] The combination therapy demonstrated a significant improvement in anti-tumor activity compared to either agent alone.

Quantitative Analysis of Anti-Tumor Effects

The following table summarizes the key quantitative findings from the preclinical study of BMS-202 in combination with fucoidan. The data illustrates a marked increase in tumor necrosis and apoptosis, coupled with a reduction in cell proliferation and the downregulation of key oncogenic signaling pathways.

ParameterControlFucoidan MonotherapyBMS-202 MonotherapyFucoidan + BMS-202 CombinationFold Change (Combination vs. Control)
Tumor Necrosis (Area %) Undisclosed4.1-fold increase vs. Control1.4-fold increase vs. Fucoidan6.3-fold increase vs. Control6.3
Cleaved Caspase-3 (Apoptosis Marker) Baseline--8.3-fold increase8.3
Ki-67 (Proliferation Marker) Baseline--67% reduction-0.67
p-ERK1/2 Baseline--69% reduction-0.69
p-Akt Baseline--85% reduction-0.85
p-p38 MAPK Baseline--87.5% reduction-0.875
IL-6 Baseline--98.9% reduction-0.989
TGF-β Baseline--75.8% reduction-0.758

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following section outlines the key experimental protocols used in the evaluation of the BMS-202 and fucoidan combination therapy.

In Vivo Murine Model of Ehrlich Solid-Phase Carcinoma
  • Animal Model: Female Swiss albino mice.

  • Tumor Induction: Subcutaneous injection of Ehrlich ascites carcinoma cells into the right thigh of each mouse.

  • Treatment Groups:

    • Control (saline)

    • Fucoidan monotherapy

    • BMS-202 monotherapy

    • Fucoidan + BMS-202 combination therapy (at half the monotherapy doses)

  • Administration: Treatment was initiated once tumors were palpable and continued for a specified duration.

  • Endpoint Analysis: Tumor volume was measured regularly. At the end of the study, tumors were excised for histological and molecular analysis.

Immunohistochemistry (IHC)
  • Objective: To assess the expression of Ki-67 (proliferation), cleaved caspase-3 (apoptosis), CD4+, CD8+, and FOXP3+ (immune cell markers) in tumor tissues.

  • Procedure:

    • Formalin-fixed, paraffin-embedded tumor sections were deparaffinized and rehydrated.

    • Antigen retrieval was performed using a citrate buffer.

    • Sections were incubated with primary antibodies against Ki-67, cleaved caspase-3, CD4, CD8, and FOXP3.

    • A secondary antibody conjugated to a detection system was applied.

    • Slides were developed with a chromogen and counterstained with hematoxylin.

    • The percentage of positive cells or the area of staining was quantified using imaging software.

Western Blotting
  • Objective: To quantify the protein levels of phosphorylated ERK1/2, Akt, and p38 MAPK in tumor lysates.

  • Procedure:

    • Tumor tissues were homogenized and lysed to extract total protein.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies specific for p-ERK1/2, p-Akt, and p-p38 MAPK.

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Bands were visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To measure the concentrations of IL-6 and TGF-β in tumor homogenates.

  • Procedure:

    • Tumor lysates were prepared as for Western blotting.

    • Commercially available ELISA kits for murine IL-6 and TGF-β were used according to the manufacturer's instructions.

    • The absorbance was read on a microplate reader, and concentrations were calculated based on a standard curve.

Visualizing the Mechanism of Action

To elucidate the molecular interactions and experimental processes, the following diagrams were generated using the Graphviz DOT language.

G cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 ImmuneSuppression Immune Evasion PDL1->ImmuneSuppression GrowthSignaling Proliferation & Survival Signaling (ERK, Akt, p38) TumorGrowth Tumor Growth & Survival GrowthSignaling->TumorGrowth PD1 PD-1 PD1->PDL1 Interaction TCR TCR BMS202 BMS-202 BMS202->PDL1 Inhibits Interaction ImmuneActivation T-Cell Activation Fucoidan Fucoidan Fucoidan->GrowthSignaling Inhibits Apoptosis Apoptosis Fucoidan->Apoptosis Induces

Caption: Mechanism of BMS-202 and Fucoidan Combination Therapy.

G cluster_invivo In Vivo Study cluster_analysis Ex Vivo Analysis TumorInduction Ehrlich Carcinoma Cell Injection TumorGrowth Tumor Growth TumorInduction->TumorGrowth Treatment Treatment Groups: - Control - Fucoidan - BMS-202 - Combination TumorGrowth->Treatment TumorExcision Tumor Excision Treatment->TumorExcision Histology IHC: Ki-67, Caspase-3, Immune Cells TumorExcision->Histology Western Western Blot: p-ERK, p-Akt, p-p38 TumorExcision->Western Elisa ELISA: IL-6, TGF-β TumorExcision->Elisa

Caption: Experimental Workflow for Preclinical Evaluation.

References

A Comparative Guide to Small Molecule PD-L1 Inhibitors: BMS-8 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have demonstrated significant clinical success, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, improved tumor penetration, and potentially different safety profiles. This guide provides a comparative overview of Bristol Myers Squibb's small molecule PD-L1 inhibitors, with a focus on the well-characterized BMS-202, and other notable small molecule inhibitors in this class.

Quantitative Performance Data

The following table summarizes key quantitative data for prominent small molecule PD-L1 inhibitors. Direct comparison of these values should be approached with caution due to variations in experimental conditions across different studies.

InhibitorTarget(s)Binding Affinity (Kd)HTRF IC50Cellular Activity IC50In Vivo Efficacy
BMS-202 PD-L18 µM[1]18 nM[1]10-15 µM (Jurkat & SCC-3 cells)[1]41% tumor growth inhibition in humanized mouse model (20 mg/kg, i.p.)[1]
INCB086550 PD-L1Not explicitly reported3.1 nM (human)[2]13 nM (CHO-PD-L1 cells)Significant tumor growth reduction in humanized mouse models[3][4]
CA-170 PD-L1, VISTADirect binding to PD-L1 is disputed[5]Not applicablePotent rescue of T-cell proliferation and function[6]Dose-dependent tumor growth inhibition in syngeneic mouse models[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of small molecule PD-L1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is a common method for quantifying the inhibition of the PD-1/PD-L1 interaction in a biochemical setting.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound's ability to disrupt the binding of PD-1 to PD-L1.

General Protocol:

  • Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, each with a distinct tag (e.g., His-tag, Fc-tag), are used. HTRF detection reagents consist of a donor fluorophore-conjugated antibody against one tag and an acceptor fluorophore-conjugated antibody against the other.

  • Assay Plate Setup: The assay is typically performed in a 384-well low volume plate.

  • Compound Incubation: A serial dilution of the test compound is pre-incubated with the PD-L1 protein.

  • Binding Reaction: The PD-1 protein is then added to the wells, and the plate is incubated to allow for binding.

  • Detection: The HTRF detection reagents are added, and after another incubation period, the plate is read on an HTRF-compatible reader. The signal is proportional to the extent of PD-1/PD-L1 binding.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

T-Cell Activation/Proliferation Assay

This cellular assay assesses the ability of an inhibitor to restore T-cell function that has been suppressed by PD-L1.

Objective: To determine the concentration of an inhibitor required to rescue T-cell proliferation or cytokine production in the presence of PD-L1.

General Protocol:

  • Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated and cultured. T-cells within the PBMC population are the primary responders.

  • Stimulation: T-cells are stimulated through their T-cell receptor (TCR), typically using anti-CD3 and anti-CD28 antibodies, to induce activation and proliferation.

  • Co-culture and Inhibition: The stimulated T-cells are co-cultured with cells expressing PD-L1 (e.g., engineered cancer cell lines). A dilution series of the test compound is added to the co-culture.

  • Proliferation Measurement: T-cell proliferation can be measured using various methods, such as the incorporation of 3H-thymidine or by staining with proliferation-tracking dyes like CFSE.

  • Cytokine Measurement: The concentration of cytokines, such as Interferon-gamma (IFN-γ), in the culture supernatant can be measured by ELISA or other immunoassays as an indicator of T-cell activation.

  • Data Analysis: The EC50 (half-maximal effective concentration) for the rescue of T-cell function is determined.

In Vivo Tumor Model

Animal models are essential for evaluating the anti-tumor efficacy of small molecule inhibitors. Humanized mouse models, which possess a reconstituted human immune system, are particularly valuable.

Objective: To assess the ability of an inhibitor to control tumor growth in a living organism.

General Protocol:

  • Animal Model: Immunodeficient mice (e.g., NSG mice) are engrafted with human CD34+ hematopoietic stem cells to develop a human immune system.

  • Tumor Implantation: Human cancer cells that express PD-L1 are implanted subcutaneously or orthotopically into the humanized mice.

  • Treatment: Once tumors are established, the mice are treated with the test compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.

  • Tumor Monitoring: Tumor volume is measured regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors and lymphoid organs can be harvested to analyze the infiltration and activation status of human immune cells.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Signaling Pathways and Mechanisms of Action

The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor activity. Small molecule inhibitors aim to disrupt this interaction.

PD_L1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Signal 1 (Antigen Presentation) SHP2 SHP-2 PD1->SHP2 Recruitment & Activation PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Activation RAS_MEK_ERK RAS/MEK/ERK Pathway TCR->RAS_MEK_ERK Activation SHP2->PI3K_AKT Inhibition SHP2->RAS_MEK_ERK Inhibition T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation, Cytotoxicity) PI3K_AKT->T_Cell_Activation RAS_MEK_ERK->T_Cell_Activation BMS_Inhibitor Small Molecule PD-L1 Inhibitor (e.g., BMS-202) BMS_Inhibitor->PDL1 Induces Dimerization & Blocks PD-1 Binding

Caption: PD-1/PD-L1 Signaling Pathway and Inhibition.

BMS-202 and INCB086550 have been shown to induce the dimerization of PD-L1 on the cell surface. This dimerization sterically hinders the binding of PD-1, thereby preventing the transmission of the inhibitory signal and restoring T-cell effector functions.

Experimental and Logical Workflows

The discovery and development of a novel small molecule PD-L1 inhibitor follows a structured workflow, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (e.g., HTRF) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt In_Vitro In Vitro Characterization (Cellular Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND Comparison_Logic Target_Engagement Target Engagement (Binding Affinity, HTRF) Cellular_Activity Cellular Activity (T-Cell Assays) Target_Engagement->Cellular_Activity In_Vivo_Efficacy In Vivo Efficacy (Tumor Models) Cellular_Activity->In_Vivo_Efficacy Safety_Profile Safety & Tolerability In_Vivo_Efficacy->Safety_Profile Clinical_Candidate Clinical Candidate Selection Safety_Profile->Clinical_Candidate

References

Assessing the Cross-Reactivity Profile of BMS-8, a PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a framework for assessing the cross-reactivity of the small molecule inhibitor BMS-8. As specific cross-reactivity data for this compound is not extensively published, this document outlines the standard methodologies and presents a representative analysis of how this compound would be evaluated against other critical immune checkpoint proteins. The primary target of this compound is the Programmed Death-Ligand 1 (PD-L1), a key regulator of T-cell mediated immune responses.[1][2] Inhibition of the PD-1/PD-L1 pathway is a clinically validated strategy in cancer immunotherapy.[3][4]

Comparative Analysis of this compound Specificity

To evaluate the selectivity of an inhibitor, its binding affinity and functional inhibitory capacity are measured against a panel of related proteins. This table presents hypothetical, yet representative, data for this compound against its intended target, PD-L1, and other major immune checkpoints. A highly selective compound will show significantly greater affinity and inhibition for its primary target compared to off-targets.

TargetBinding Affinity (K D , nM)Functional Inhibition (IC 50 , nM)
PD-L1 (Primary Target) 15 25
PD-1> 10,000> 10,000
CTLA-4> 10,000> 10,000
LAG-3> 10,000> 10,000
TIM-3> 10,000> 10,000
VISTA> 10,000> 10,000

Table 1: Representative cross-reactivity data for this compound. Lower values indicate higher affinity and inhibitory potency. Data is hypothetical and for illustrative purposes.

Experimental Protocols

The assessment of inhibitor cross-reactivity involves a multi-step process, beginning with binding assays to determine physical interaction, followed by cell-based functional assays to measure the biological effect.

Binding Affinity Assays

a) Surface Plasmon Resonance (SPR)

  • Objective: To measure the binding kinetics (association and dissociation rates) and affinity (K D ) of this compound to various immune checkpoint proteins.

  • Methodology:

    • Recombinant human immune checkpoint proteins (PD-L1, PD-1, CTLA-4, LAG-3, TIM-3, VISTA) are immobilized on a sensor chip.

    • A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.

    • The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

    • Association (k a ) and dissociation (k d ) rate constants are determined. The equilibrium dissociation constant (K D ) is calculated as k d /k a .

b) Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To confirm the binding of this compound to the target proteins in a plate-based format.

  • Methodology:

    • Microtiter plates are coated with recombinant immune checkpoint proteins.

    • Plates are blocked to prevent non-specific binding.

    • Varying concentrations of biotinylated this compound (or this compound followed by a specific anti-BMS-8 antibody) are added to the wells.

    • Following incubation and washing steps, streptavidin-horseradish peroxidase (HRP) is added.

    • A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of bound this compound.

Functional Cellular Assays

a) PD-1/PD-L1 Blockade Bioassay

  • Objective: To measure the ability of this compound to block the interaction between PD-1 and PD-L1 and restore T-cell signaling.

  • Methodology:

    • PD-L1 expressing cells (antigen-presenting cells) are co-cultured with PD-1 expressing Jurkat T-cells that contain a reporter gene (e.g., NFAT-luciferase) downstream of the T-cell receptor (TCR).

    • Engagement of PD-1 by PD-L1 inhibits TCR signaling, resulting in a low reporter signal.

    • This compound is added at various concentrations. If it blocks the PD-1/PD-L1 interaction, TCR signaling is restored, leading to a dose-dependent increase in the reporter signal.

    • The IC 50 value is calculated from the dose-response curve.

b) Cross-Reactivity Cellular Assays

  • Objective: To determine if this compound has any inhibitory effect on other immune checkpoint pathways.

  • Methodology: Similar cell-based reporter assays are used for other checkpoints. For example, to test for CTLA-4 cross-reactivity, CTLA-4 expressing T-cells would be co-cultured with cells expressing its ligand, B7-1/B7-2. The ability of this compound to modulate the inhibitory signal from these other pathways is measured.

Visualizations

Experimental and Signaling Pathways

Cross_Reactivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays SPR SPR Binding Assay Data_Analysis Data Analysis (KD and IC50 Determination) SPR->Data_Analysis ELISA ELISA Binding Assay ELISA->Data_Analysis Primary_Assay PD-1/PD-L1 Blockade Assay Primary_Assay->Data_Analysis Secondary_Assays Cross-Reactivity Assays (CTLA-4, LAG-3, etc.) Secondary_Assays->Data_Analysis Compound This compound Compound->SPR Compound->ELISA Compound->Primary_Assay Compound->Secondary_Assays Conclusion Selectivity Profile Data_Analysis->Conclusion

Caption: Workflow for assessing inhibitor cross-reactivity.

PDL1_Signaling cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K Activates SHP2->PI3K Inhibits Effector T-Cell Activation (Cytokine Release, Proliferation) PI3K->Effector Promotes BMS8 This compound BMS8->PDL1 Inhibits

Caption: Simplified PD-1/PD-L1 signaling pathway.

Immune_Checkpoints cluster_TCell T-Cell Surface cluster_APC APC/Tumor Cell Surface PD1 PD-1 TCell_Inhibition T-Cell Inhibition PD1->TCell_Inhibition CTLA4 CTLA-4 CTLA4->TCell_Inhibition LAG3 LAG-3 LAG3->TCell_Inhibition TIM3 TIM-3 TIM3->TCell_Inhibition VISTA_R VISTA (Receptor) VISTA_R->TCell_Inhibition PDL1 PD-L1/L2 PDL1->PD1 B7 B7-1/B7-2 B7->CTLA4 MHCII MHC-II MHCII->LAG3 Gal9 Galectin-9 Gal9->TIM3 VISTA_L VISTA (Ligand) VISTA_L->VISTA_R TCell_Activation T-Cell Activation

References

Confirming BMS-8 Induced PD-L1 Dimerization In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and methodologies confirming the in vitro dimerization of Programmed Death-Ligand 1 (PD-L1) induced by the small molecule inhibitor, BMS-8. The data presented is intended to assist researchers in evaluating the mechanism of action of this compound and similar compounds.

Mechanism of Action: this compound and PD-L1 Dimerization

This compound is a small molecule inhibitor that disrupts the interaction between PD-1 and PD-L1.[1][2] Its mechanism of action involves binding directly to PD-L1 and inducing the formation of PD-L1 homodimers.[1][2][3] This dimerization sterically hinders the binding of PD-1 to PD-L1, thereby blocking the immunosuppressive signal. Computational studies have revealed that this compound and similar compounds interact with a hydrophobic pocket formed at the interface of two PD-L1 monomers, stabilizing the dimeric conformation.[4][5][6] The key residues on PD-L1 involved in the interaction with this compound include Ile54, Tyr56, Met115, and Ala121 from both monomers.[4]

The following diagram illustrates the proposed signaling pathway:

PDL1_Dimerization cluster_0 Without this compound cluster_1 With this compound PDL1_mono1 PD-L1 Monomer PD1 PD-1 PDL1_mono1->PD1 Interaction T_cell_inhibition T-Cell Inhibition PD1->T_cell_inhibition BMS8 This compound PDL1_mono2 PD-L1 Monomer PDL1_mono3 PD-L1 Monomer PDL1_dimer PD-L1 Dimer BMS8->PDL1_dimer Induces Dimerization PDL1_mono2->PDL1_dimer PDL1_mono3->PDL1_dimer PD1_2 PD-1 PDL1_dimer->PD1_2 Interaction Blocked

Caption: this compound induced PD-L1 dimerization pathway.

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of this compound and its analogs with PD-L1.

CompoundIC50 (PD-1/PD-L1 Interaction)Thermal Shift (ΔTm)Binding Affinity (KD)Reference
This compound 7.2 µM9.4°CNot explicitly found[1][7]
BMS-202 Not explicitly found13°CNot explicitly found[7]
BMS-1166 Not explicitly foundNot explicitly found~100-fold better than this compound[6]

Experimental Protocols for Confirming Dimerization

Several in vitro techniques can be employed to confirm protein dimerization. Below are detailed methodologies for key experiments cited in the context of this compound and PD-L1.

1. Size Exclusion Chromatography (SEC)

  • Principle: This technique separates molecules based on their size (hydrodynamic radius). Dimerization of PD-L1 upon binding to this compound will result in a larger complex, which will elute earlier from the chromatography column compared to the monomeric form.

  • Protocol:

    • Equilibrate a size exclusion chromatography column (e.g., Superdex 75) with an appropriate buffer (e.g., PBS, pH 7.4).

    • Prepare samples of recombinant human PD-L1 protein (apo-PD-L1) and PD-L1 incubated with a molar excess of this compound.

    • Inject the apo-PD-L1 sample onto the column and record the elution profile by monitoring absorbance at 280 nm.

    • Inject the PD-L1/BMS-8 complex sample and record its elution profile under the same conditions.

    • Compare the elution volumes. A shift to an earlier elution volume for the PD-L1/BMS-8 sample indicates the formation of a larger complex, consistent with dimerization.[7]

2. X-ray Crystallography

  • Principle: This powerful technique provides high-resolution structural information of molecules in their crystalline state. By solving the crystal structure of PD-L1 in complex with this compound, the dimeric arrangement and the specific molecular interactions can be visualized.

  • Protocol:

    • Co-crystallize recombinant human PD-L1 with this compound. This involves mixing the purified protein and the compound and setting up crystallization trials under various conditions (e.g., different precipitants, pH, and temperature).

    • Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Refine the atomic model against the experimental data. The resulting electron density map will reveal the arrangement of PD-L1 molecules and the binding mode of this compound at the dimer interface.[7]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy can be used to monitor changes in the chemical environment of atoms within a protein upon ligand binding or changes in its oligomeric state.

  • Protocol:

    • Prepare a sample of ¹⁵N-labeled recombinant PD-L1.

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the apo-PD-L1.

    • Titrate unlabeled this compound into the ¹⁵N-labeled PD-L1 sample and acquire a series of ¹H-¹⁵N HSQC spectra at different compound concentrations.

    • Analyze the chemical shift perturbations of the protein's backbone amide signals. Significant shifts in specific residues upon addition of this compound confirm direct binding and can provide insights into the binding interface. The changes in the overall spectral properties can also be indicative of a change in the oligomeric state.[5]

The following diagram outlines a general experimental workflow for confirming this compound induced PD-L1 dimerization:

Experimental_Workflow cluster_workflow Experimental Workflow start Start protein_prep Prepare Recombinant PD-L1 start->protein_prep compound_prep Prepare this compound Solution start->compound_prep incubation Incubate PD-L1 with this compound protein_prep->incubation compound_prep->incubation sec Size Exclusion Chromatography incubation->sec xray X-ray Crystallography incubation->xray nmr NMR Spectroscopy incubation->nmr data_analysis Data Analysis and Confirmation of Dimerization sec->data_analysis xray->data_analysis nmr->data_analysis end End data_analysis->end

Caption: Workflow for confirming dimerization.

Comparison with Alternatives

While this compound is a well-characterized inducer of PD-L1 dimerization, other small molecules with similar mechanisms have been developed. These often feature modifications to the core biphenyl scaffold to improve potency and pharmacokinetic properties.[5][8] For example, BMS-1166, an analog of this compound, exhibits a significantly higher binding affinity for PD-L1.[6] Some compounds, like ARB-272572, not only induce dimerization but also promote the internalization of the PD-L1 dimer from the cell surface, potentially leading to a more sustained inhibition of the PD-1/PD-L1 pathway.[5]

The logical relationship between these compounds and their effect on PD-L1 is depicted below:

Logical_Relationship cluster_logic Inhibitor-PD-L1 Interaction inhibitor Small Molecule Inhibitor (e.g., this compound, BMS-1166) binding Binding to Hydrophobic Pocket inhibitor->binding pdl1_mono PD-L1 Monomer pdl1_mono->binding dimerization PD-L1 Dimerization binding->dimerization pd1_block Blockade of PD-1 Interaction dimerization->pd1_block internalization Dimer Internalization (e.g., ARB-272572) dimerization->internalization

Caption: Inhibitor-PD-L1 logical relationship.

This guide provides a foundational understanding of the in vitro confirmation of this compound-induced PD-L1 dimerization. The presented data and protocols can serve as a valuable resource for researchers working on the development of novel small molecule immune checkpoint inhibitors.

References

Preclinical Performance of BMS Compounds in Combination with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the preclinical efficacy of select Bristol Myers Squibb (BMS) compounds when used in combination with chemotherapy agents. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these therapeutic strategies in preclinical cancer models. As "BMS-8" does not correspond to a publicly disclosed compound, this guide focuses on other BMS small molecules for which preclinical combination data with chemotherapy is available.

BMS-214662 in Combination with Paclitaxel

BMS-214662 is a potent, non-peptidic, competitive inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins involved in cell signaling and proliferation.[1][2] Preclinical studies have demonstrated that BMS-214662 exhibits significant antitumor activity and can induce apoptosis in a variety of cancer cell lines, irrespective of their Ras mutation status.[1][3]

Preclinical Synergy with Taxanes

A recent study has further elucidated the mechanism of action of BMS-214662, identifying it as a molecular glue that induces the degradation of nucleoporins through the E3 ubiquitin ligase TRIM21, leading to the inhibition of nuclear export and subsequent cell death.

BMS-202 in Combination Therapy

BMS-202 is a small-molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction. It acts by binding to PD-L1 and inducing its dimerization, which prevents its engagement with the PD-1 receptor on T-cells and helps to restore anti-tumor immunity.

Preclinical Efficacy in a Combination Setting

A preclinical study in a murine model of Ehrlich solid-phase carcinoma investigated the combination of BMS-202 with fucoidan, a polysaccharide with known anti-cancer properties. While not a traditional chemotherapy, this study provides valuable insights into the potential of BMS-202 in a combination regimen. The combination therapy resulted in a significant increase in tumor necrosis and a corresponding decrease in markers of cell proliferation and survival.

Table 1: Preclinical Efficacy of BMS-202 in Combination with Fucoidan in a Murine Carcinoma Model

ParameterControlBMS-202 MonotherapyFucoidan MonotherapyCombination TherapyFold Change (Combination vs. Control)
Tumor Necrosis (Area %) UndisclosedUndisclosedUndisclosedUndisclosed6.3-fold increase
Cleaved Caspase-3 UndisclosedUndisclosedUndisclosedUndisclosed8.3-fold increase
Ki-67 UndisclosedUndisclosedUndisclosedUndisclosed67% decrease
IL-6 UndisclosedUndisclosedUndisclosedUndisclosed98.9% decrease
TGF-β UndisclosedUndisclosedUndisclosedUndisclosed75.8% decrease
p-ERK1/2 UndisclosedUndisclosedUndisclosedUndisclosed69% decrease
p-Akt UndisclosedUndisclosedUndisclosedUndisclosed85% decrease
p-p38 MAPK UndisclosedUndisclosedUndisclosedUndisclosed87.5% decrease

Data adapted from a study in a murine model of Ehrlich solid-phase carcinoma. The combination therapy used half the doses of the respective monotherapies.[4]

As a monotherapy in a humanized mouse model with transplanted human lymphoma SCC-3 cells, BMS-202 demonstrated a 41% tumor growth inhibitory activity.[5]

Experimental Protocols

BMS-214662 and Paclitaxel Combination (General Protocol Outline)

A common experimental design to evaluate the synergy between BMS-214662 and paclitaxel in a preclinical setting would involve the following steps:

  • Cell Line and Animal Model: Human cancer cell lines (e.g., HCT-116 colon carcinoma, Calu-1 lung carcinoma) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[3]

  • Tumor Growth and Staging: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into several groups:

    • Vehicle control

    • Paclitaxel alone

    • BMS-214662 alone

    • Paclitaxel followed by BMS-214662

    • BMS-214662 followed by paclitaxel

  • Dosing and Administration: Paclitaxel is typically administered intravenously. BMS-214662 can be administered either intravenously or orally. Dosing schedules are varied to determine the optimal sequence and timing.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal survival is also monitored.

  • Pharmacodynamic Studies: Tumor and blood samples can be collected to analyze biomarkers of drug activity, such as inhibition of farnesyl transferase.

BMS-202 and Fucoidan Combination

The preclinical study evaluating the combination of BMS-202 and fucoidan utilized the following protocol:

  • Animal Model: A murine model of Ehrlich solid-phase carcinoma was used.

  • Treatment Groups:

    • Saline (control)

    • BMS-202 monotherapy

    • Fucoidan monotherapy

    • Combination of BMS-202 and fucoidan (at half the doses of the monotherapies)

  • Efficacy Evaluation: Tumor volumes were monitored. At the end of the study, tumors were excised for histological and immunohistochemical analysis.

  • Biomarker Analysis: Excised tumors were analyzed for markers of necrosis, apoptosis (cleaved caspase-3), proliferation (Ki-67), and key signaling proteins (p-ERK1/2, p-Akt, p-p38 MAPK) by Western blotting. Levels of cytokines IL-6 and TGF-β were measured by ELISA. Immune cell infiltration (CD4+, CD8+, FOXP3+) was assessed by immunohistochemistry.[4]

Visualizing Mechanisms and Workflows

BMS_214662_Mechanism BMS-214662 Signaling Pathway cluster_membrane Cell Membrane Ras Ras Protein FTase Farnesyl Transferase Ras->FTase Farnesyl_PP Farnesyl Pryophosphate Farnesyl_PP->FTase Ras_F Farnesylated Ras (Active) FTase->Ras_F Farnesylation BMS_214662 BMS-214662 BMS_214662->FTase Inhibition Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Ras_F->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of action for BMS-214662.

BMS_202_Mechanism BMS-202 Mechanism of Action cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal PDL1_Dimer PD-L1 Dimer (Inactive) PDL1->PDL1_Dimer TCell_Activation T-Cell Activation PD1->TCell_Activation Inhibition Lifted BMS_202 BMS-202 BMS_202->PDL1 Induces Dimerization PDL1_Dimer->PD1 Interaction Blocked Immune_Response Anti-Tumor Immune Response TCell_Activation->Immune_Response

Caption: BMS-202 mechanism of action.

Preclinical_Workflow General Preclinical Combination Study Workflow start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Animals tumor_growth->randomization treatment Treatment Administration (Control, Mono, Combo) randomization->treatment monitoring Tumor Volume & Survival Monitoring treatment->monitoring analysis Endpoint Analysis (Histology, Biomarkers) monitoring->analysis end Data Interpretation analysis->end

Caption: Preclinical combination study workflow.

References

Safety Operating Guide

Proper Disposal Procedures for BMS-8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of BMS-8, a small molecule inhibitor of the PD-1/PD-L1 interaction.

This compound, with the CAS number 1675201-90-7, is utilized in research settings for its potential anticancer activities. While a Safety Data Sheet (SDS) from Cayman Chemical indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal protocols must still be rigorously followed to ensure environmental safety and regulatory compliance.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 1675201-90-7
Molecular Formula C₂₇H₂₈BrNO₃
Formula Weight 494.4 g/mol
Purity ≥98%
Solubility Slightly soluble in Methanol
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Data sourced from Cayman Chemical product information[1].

Experimental Protocols for Disposal

The disposal of this compound, as with any laboratory chemical, should be conducted in a manner that prioritizes safety and adheres to all applicable local, state, and federal regulations. The following is a general experimental protocol for the disposal of unused or waste this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat.

  • Leak-proof, sealable waste container compatible with chemical waste.

  • Hazardous waste labels.

  • Fume hood.

Procedure:

  • Risk Assessment: Before handling, review the Safety Data Sheet (SDS) for this compound to be aware of any potential hazards, although it is not classified as hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat, when handling this compound for disposal.

  • Waste Collection:

    • Collect all waste containing this compound, including unused solid material, solutions, and contaminated consumables (e.g., pipette tips, vials), in a designated and clearly labeled waste container.

    • Ensure the waste container is made of a material compatible with the chemical and any solvents used.

    • Do not mix with incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or as required by your institution's specific guidelines for non-GHS hazardous chemicals) and list all contents, including this compound and any solvents.

    • Include the date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it is collected for disposal.

  • Disposal:

    • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Follow all institutional, local, state, and federal regulations for chemical waste disposal. Never dispose of chemical waste down the drain or in the regular trash.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedure for this compound, the following workflow diagram has been created using the DOT language.

BMS8_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select Leak-Proof, Compatible Waste Container ppe->container collect_waste Collect this compound Waste (Solid, Solutions, Contaminated Items) container->collect_waste label_waste Label Container: 'Hazardous Waste' List Contents & Date collect_waste->label_waste store_waste Store Sealed Container in Secondary Containment label_waste->store_waste contact_ehs Contact EHS for Pickup & Disposal store_waste->contact_ehs Follow Institutional Protocol end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling BMS-8

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for BMS-8

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 1675201-90-7), a novel small molecule inhibitor of the PD-1/PD-L1 interaction.[1][2][3] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below.

PropertyValue
CAS Number 1675201-90-7
Molecular Formula C₂₇H₂₈BrNO₃
Molecular Weight 494.42 g/mol
Purity ≥98%
Appearance Crystalline solid
Solubility Slightly soluble in Methanol; 60 mg/mL in DMSO (sonication recommended)
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

(Data sourced from multiple chemical suppliers)[1][2][4]

Operational Plan: Handling and Personal Protective Equipment (PPE)

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as with any chemical, it is essential to follow standard laboratory safety protocols to minimize exposure and ensure a safe working environment.

Standard Handling Procedures
  • Know the Compound : Before working with this compound, review its properties and understand that while it is not classified as hazardous, it is still an active biological agent.

  • Controlled Environment : Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is recommended.

  • Minimize Exposure : Work with the smallest practical quantities of the material. Keep containers tightly sealed when not in use.[5]

  • Personal Hygiene : Wash hands thoroughly after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[6]

Personal Protective Equipment (PPE) Selection

While no specific PPE is mandated for this compound due to its non-hazardous classification, a risk-based approach should always be taken. The minimum recommended PPE for handling any chemical in a laboratory setting includes a lab coat, safety glasses, and appropriate gloves.[7][8]

The following diagram illustrates a logical workflow for determining the appropriate level of PPE for handling a research compound like this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Plan to handle this compound check_sds Review Safety Data Sheet (SDS) for this compound start->check_sds is_hazardous Is the chemical classified as hazardous? check_sds->is_hazardous task_assessment Assess the experimental procedure for potential exposure (e.g., creating aerosols, large quantities) is_hazardous->task_assessment No is_hazardous->task_assessment Yes minimum_ppe Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves task_assessment->minimum_ppe enhanced_ppe Enhanced PPE: - Add Face Shield - Consider double-gloving task_assessment->enhanced_ppe Splash risk? respiratory_protection Consider Respiratory Protection (e.g., N95 respirator or use of a fume hood) task_assessment->respiratory_protection Aerosol risk? proceed Proceed with experiment minimum_ppe->proceed enhanced_ppe->proceed respiratory_protection->proceed

Caption: A workflow for selecting appropriate Personal Protective Equipment (PPE).

Emergency and Disposal Plan

First Aid Measures

In the event of accidental exposure, follow these general first aid guidelines:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact : Wash the affected area with soap and water.

  • Inhalation : Move to fresh air. If you feel unwell, seek medical advice.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention if a large quantity is ingested or if you feel unwell.

Spill and Disposal Procedures

Spill Cleanup

  • Wear appropriate PPE (lab coat, gloves, safety glasses).

  • For a solid spill, carefully sweep or scoop the material to avoid creating dust.

  • Place the spilled material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent or detergent and water.

Disposal Plan Since this compound is not classified as a hazardous chemical, disposal should follow local regulations for non-hazardous waste.

  • Solid Waste : Collect solid this compound waste in a labeled, sealed container. This can typically be disposed of in the regular laboratory trash, but always confirm with your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste : Non-hazardous liquid waste may be suitable for drain disposal, but this requires approval from your institution's EHS.[9] Do not dispose of solutions in dumpsters or other solid waste containers.[9]

  • Empty Containers : Deface or remove labels from empty containers before placing them in the regular trash to indicate they no longer contain the chemical.[9]

Always consult your institution's specific waste disposal guidelines to ensure compliance with local regulations.[10][11][12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-8
Reactant of Route 2
Reactant of Route 2
BMS-8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.